molecular formula C57H96N10O12 B15567579 Griselimycin

Griselimycin

Katalognummer: B15567579
Molekulargewicht: 1113.4 g/mol
InChI-Schlüssel: JSNIAKPKPNJUEP-UHUGAYFASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Griselimycin is a cyclodepsipeptide.
an antitubercular agent;  isolated from Streptomyces;  structure in first source

Eigenschaften

Molekularformel

C57H96N10O12

Molekulargewicht

1113.4 g/mol

IUPAC-Name

(2S,4R)-1-[(2S)-2-[acetyl(methyl)amino]-3-methylbutanoyl]-N,4-dimethyl-N-[(3S,6S,9S,11R,15S,18S,25S,28S)-4,11,19,26-tetramethyl-6,15,25-tris(2-methylpropyl)-2,5,8,14,17,21,24,27-octaoxo-3-propan-2-yl-20-oxa-1,4,7,13,16,23,26-heptazatricyclo[26.3.0.09,13]hentriacontan-18-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C57H96N10O12/c1-30(2)22-39-52(73)63(17)47(34(9)10)56(77)65-21-19-20-41(65)54(75)62(16)42(24-32(5)6)49(70)58-27-45(69)79-37(13)48(51(72)60-40(23-31(3)4)53(74)66-28-35(11)25-43(66)50(71)59-39)64(18)55(76)44-26-36(12)29-67(44)57(78)46(33(7)8)61(15)38(14)68/h30-37,39-44,46-48H,19-29H2,1-18H3,(H,58,70)(H,59,71)(H,60,72)/t35-,36-,37?,39+,40+,41+,42+,43+,44+,46+,47+,48+/m1/s1

InChI-Schlüssel

JSNIAKPKPNJUEP-UHUGAYFASA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Griselimycin: A Technical Guide to its Discovery, Isolation, and Anti-Tuberculosis Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Griselimycin, a cyclic depsipeptide antibiotic, has re-emerged as a promising candidate in the fight against tuberculosis (TB), including multidrug-resistant strains. Originally discovered in the 1960s from Streptomyces species, its development was initially halted due to unfavorable pharmacokinetic properties.[1] However, recent advancements in chemical synthesis and a deeper understanding of its unique mechanism of action have reignited interest in this potent natural product and its derivatives.[1][2] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, with a focus on its potent activity against Mycobacterium tuberculosis.

Discovery and Biosynthesis

This compound and its methylated analog, methylthis compound, are natural products synthesized by Streptomyces species, notably Streptomyces griselius and Streptomyces caelicus.[3][4] The biosynthetic gene cluster responsible for this compound production has been identified and characterized, revealing a nonribosomal peptide synthetase (NRPS) pathway. This discovery has opened avenues for genetic engineering and synthetic biology approaches to enhance the production of this compound and its derivatives.

Fermentation and Isolation

The production of this compound is achieved through submerged fermentation of the producing Streptomyces strain. While specific media compositions for optimal this compound yield are often proprietary, general principles for the cultivation of Streptomyces for secondary metabolite production can be applied.

Experimental Protocols

1. Fermentation of Streptomyces griselius

  • Inoculum Preparation: A seed culture is initiated by inoculating a suitable liquid medium (e.g., Tryptic Soy Broth) with spores or a mycelial suspension of S. griselius. The culture is incubated at 28-30°C with agitation (e.g., 200 rpm) for 48-72 hours to generate sufficient biomass.

  • Production Medium: A typical production medium for Streptomyces contains a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and essential minerals. For example, a medium containing soybean meal, glucose, and NaCl at a pH of 7.6-8.0 has been used for antibiotic production by Streptomyces griseus.

  • Fermentation Conditions: The production culture is inoculated with the seed culture and incubated for 7-10 days at 28°C with vigorous aeration and agitation. The production of secondary metabolites like this compound typically occurs during the stationary phase of growth.

2. Extraction and Purification of this compound

  • Extraction: After fermentation, the culture broth is harvested. The mycelium is separated from the supernatant by filtration or centrifugation. This compound, being a lipophilic cyclic peptide, is then extracted from the culture filtrate using a water-immiscible organic solvent, such as ethyl acetate. The organic phase is collected and concentrated under reduced pressure.

  • Purification: The crude extract is subjected to further purification using chromatographic techniques.

    • Silica (B1680970) Gel Chromatography: The concentrated extract can be initially purified by column chromatography on silica gel, eluting with a gradient of solvents with increasing polarity (e.g., a chloroform-methanol gradient).

    • High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved by reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is commonly used with a gradient of acetonitrile (B52724) in water (often with a modifier like formic acid or trifluoroacetic acid) as the mobile phase. The fractions containing this compound are collected, and the solvent is removed to yield the pure compound.

Mechanism of Action

This compound exerts its potent anti-mycobacterial activity by targeting a novel and essential cellular process: DNA replication. Specifically, it inhibits the function of the DNA polymerase sliding clamp, DnaN. DnaN is a ring-shaped protein that encircles DNA and tethers the DNA polymerase to the template strand, ensuring processive DNA synthesis. By binding to a hydrophobic pocket on DnaN, this compound prevents the interaction of the clamp with the DNA polymerase, thereby halting DNA replication and leading to bacterial cell death. This unique mechanism of action is distinct from that of current anti-TB drugs, making this compound effective against drug-resistant strains of M. tuberculosis.

G DNA_Polymerase DNA Polymerase DnaN DnaN (Sliding Clamp) DNA_Template DNA Template This compound This compound This compound->DnaN Inhibition Inhibition of DNA Replication Replicated DNA Replicated DNA

Antibacterial Activity

This compound and its synthetic derivatives exhibit potent and selective activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR-TB) strains. The development of cyclohexylthis compound (CGM), a synthetic analog, has overcome the pharmacokinetic limitations of the natural product, showing improved metabolic stability and oral bioavailability.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Derivatives against Mycobacterium tuberculosis

CompoundM. tuberculosis H37Rv MIC (µM)M. tuberculosis H37Rv MIC (µg/mL)Reference
This compound (GM)-1.0
Cyclohexylthis compound (CGM)0.04 - 0.110.06

Table 2: Minimum Inhibitory Concentration (MIC) of Cyclohexylthis compound (CGM) against Mycobacterium abscessus

StrainMIC (µM)Reference
M. abscessus ATCC 19977~0.5
M. abscessus subsp. abscessus K21~0.5
M. abscessus subsp. massiliense M1110.4
M. abscessus subsp. bolletii M240.1

Experimental Workflow

The overall process from the isolation of the producing organism to the final purified active compound can be visualized in the following workflow.

G cluster_upstream Upstream Processing cluster_downstream Downstream Processing Strain_Isolation Isolation of Streptomyces griselius Inoculum_Dev Inoculum Development Strain_Isolation->Inoculum_Dev Fermentation Submerged Fermentation Inoculum_Dev->Fermentation Harvesting Harvesting of Culture Broth Fermentation->Harvesting Extraction Solvent Extraction (Ethyl Acetate) Harvesting->Extraction Purification_1 Silica Gel Chromatography Extraction->Purification_1 Purification_2 RP-HPLC Purification_1->Purification_2 Pure_Compound Pure this compound Purification_2->Pure_Compound

Conclusion

This compound represents a compelling class of antibiotics with a novel mechanism of action that is highly effective against Mycobacterium tuberculosis. The elucidation of its biosynthetic pathway and the development of synthetic derivatives with improved pharmacokinetic profiles have paved the way for its potential clinical development. This technical guide provides a foundational understanding of the key scientific and technical aspects of this compound, from its microbial origin to its potent antibacterial activity, to aid researchers and drug development professionals in advancing this promising anti-TB agent.

References

Griselimycin's Assault on Mycobacterium tuberculosis: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Griselimycin (B1672148), a cyclic non-ribosomal peptide antibiotic, has emerged as a potent inhibitor of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's bactericidal activity. By specifically targeting the DNA polymerase sliding clamp, DnaN, this compound disrupts the fidelity of DNA replication, a process essential for mycobacterial survival and proliferation. This document details the mode of action, resistance mechanisms, and the therapeutic potential of this compound and its optimized derivatives, offering a valuable resource for the ongoing development of novel anti-tubercular agents.

Introduction

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery and development of new antibiotics with novel mechanisms of action.[1][2] this compound, a natural product originally isolated from Streptomyces species, represents a promising class of anti-tubercular agents.[1][3] Unlike many existing tuberculosis drugs that target cell wall synthesis or protein translation, this compound uniquely inhibits DNA replication.[4][5] This guide synthesizes the current understanding of this compound's interaction with its molecular target in Mtb, providing a comprehensive overview for researchers in the field.

The Molecular Target: DNA Polymerase Sliding Clamp (DnaN)

The primary molecular target of this compound in Mycobacterium tuberculosis is the β-clamp, also known as the DNA polymerase sliding clamp, encoded by the dnaN gene.[1][2][5][6][7][8][9][10][11][12][13][14] DnaN is a ring-shaped protein dimer that encircles the DNA and acts as a processivity factor for the DNA polymerase III holoenzyme.[5][10] It functions as a mobile platform that tethers the catalytic subunit of the polymerase to the DNA template, ensuring efficient and processive DNA synthesis. Furthermore, DnaN serves as a hub for the recruitment of various proteins involved in DNA replication, repair, and recombination.[5][10]

Mechanism of Action: Inhibition of Protein-Protein Interactions

This compound functions as a potent inhibitor of protein-protein interactions.[5][10][13] It binds to a hydrophobic pocket on the surface of DnaN, the same site that is recognized by the α subunit of the replicative DNA polymerase and other DNA repair proteins.[5][11] By occupying this critical binding interface, this compound effectively prevents the recruitment of DNA polymerase to the sliding clamp, thereby stalling the replication fork and halting DNA synthesis.[3][4] This disruption of DNA replication ultimately leads to bactericidal effects against Mtb.[3][4] The inhibition of this essential cellular process has been shown to cause replisome instability and alterations to the nucleoid structure within the mycobacterial cell.[10][13]

The following diagram illustrates the inhibitory action of this compound on the Mtb DNA replication machinery.

griselimycin_mechanism cluster_replication_fork DNA Replication Fork cluster_inhibition This compound Inhibition DNA_template DNA Template DnaN DnaN (Sliding Clamp) DNA_Pol DNA Polymerase DnaN->DNA_Pol Recruits DNA_Pol->DNA_template Synthesizes DNA This compound This compound DnaN_inhibited DnaN (Sliding Clamp) This compound->DnaN_inhibited Binds to DNA_Pol_detached DNA Polymerase (Detached) DnaN_inhibited->DNA_Pol_detached Blocks Binding

Caption: this compound binds to DnaN, preventing DNA polymerase recruitment and halting DNA replication.

Quantitative Analysis of this compound Activity

The potency of this compound and its derivatives has been quantified through various in vitro assays. The minimum inhibitory concentration (MIC) and binding affinities (dissociation constant, KD) are key parameters for evaluating their efficacy.

CompoundOrganismMIC (µg/mL)KD (nM) for DnaNReference(s)
This compound (Parental)Mycobacterium tuberculosis1.0Not explicitly stated[5]
Cyclohexylthis compound (CGM)Mycobacterium tuberculosis0.06Nanomolar range[5][6]
Mycoplanecin EMycobacterium tuberculosis0.083Nanomolar affinity[8][12]
This compoundGram-negative orthologsN/A7 - 496[11]

Resistance Mechanisms

A significant advantage of this compound is the low frequency of resistance development in M. tuberculosis.[1][2][5] When resistance does emerge, it is not due to mutations in the dnaN gene itself. Instead, the primary mechanism of resistance is the amplification of a large chromosomal segment that includes the dnaN gene.[1][2][3][7][10] This gene amplification leads to the overexpression of the DnaN protein, effectively titrating the drug away from its inhibitory function.[10] Importantly, this resistance mechanism is associated with a considerable fitness cost to the bacteria, suggesting that resistant strains may be less viable in the absence of the antibiotic.[3][4]

The workflow for identifying the this compound resistance mechanism is depicted below.

resistance_workflow Mtb_culture M. tuberculosis Culture Griselimycin_exposure Exposure to this compound Mtb_culture->Griselimycin_exposure Resistant_mutants Isolation of Resistant Mutants Griselimycin_exposure->Resistant_mutants Genomic_analysis Genomic DNA Analysis (Southern Blot, Sequencing) Resistant_mutants->Genomic_analysis Fitness_cost Assessment of Fitness Cost Resistant_mutants->Fitness_cost Gene_amplification Identification of dnaN Gene Amplification Genomic_analysis->Gene_amplification

References

Griselimycin: A Targeted Approach to Inhibiting Mycobacterial DNA Replication

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Identification of DnaN as the Molecular Target and Characterization of the Griselimycin (B1672148) Binding Site

Executive Summary

Tuberculosis remains a significant global health threat, exacerbated by the rise of multidrug-resistant strains of Mycobacterium tuberculosis. This necessitates the discovery of novel antibiotics with new mechanisms of action. This compound, a cyclic depsipeptide antibiotic, has been rediscovered and optimized, leading to potent derivatives like cyclohexylthis compound (CGM) with significant promise for tuberculosis therapy.[1][2] This technical guide provides a comprehensive overview of the target identification, binding site characterization, and mechanism of action of this compound. It is intended for researchers, scientists, and drug development professionals engaged in antimicrobial research.

Target Identification: The DNA Sliding Clamp (DnaN)

The primary molecular target of this compound has been unequivocally identified as the DNA polymerase III β-subunit, also known as the sliding clamp or DnaN.[1][3] DnaN is a critical protein in bacterial DNA replication and repair, forming a ring-shaped dimer that encircles the DNA.[4][5] This structure allows it to function as a mobile platform and protein-protein interaction hub, tethering the DNA polymerase and other factors to the DNA template, thereby ensuring processive DNA synthesis.[4]

Initial clues to DnaN as the target came from the this compound biosynthetic gene cluster in the producing organism, Streptomyces, which contained a paralog of the dnaN gene, suggesting a self-resistance mechanism involving a modified or additional sliding clamp.[6] Definitive validation was achieved through several lines of experimental evidence:

  • Resistance Studies: Spontaneous resistance to this compound in Mycobacterium smegmatis and M. tuberculosis occurs at a very low frequency.[1][5] Whole-genome sequencing of resistant mutants revealed a consistent amplification of a large chromosomal segment containing the dnaN gene.[1][2] This gene dosage effect, leading to the overexpression of the DnaN protein, was identified as the primary mechanism of resistance.[4]

  • Biochemical Assays: Direct binding between this compound derivatives and purified DnaN protein from M. tuberculosis and other bacteria was confirmed using techniques such as surface plasmon resonance (SPR).[4]

  • Structural Biology: Co-crystal structures of this compound and its analogs bound to DnaN from various bacterial species have been solved, providing atomic-level detail of the interaction.[4][7]

The this compound Binding Site

X-ray crystallography has revealed that this compound binds to a highly conserved hydrophobic pocket on the surface of the DnaN protein.[4][6] This pocket is located at the interface between domains II and III of a DnaN monomer and is the same site used by the replicative DNA polymerase and other DNA repair proteins to interact with the sliding clamp.[4][6]

The binding architecture shows that the cyclic peptide of this compound acts as a protein-protein interaction inhibitor. By occupying this critical binding pocket, this compound physically obstructs the recruitment of DNA polymerase to the sliding clamp, thereby halting DNA replication.[6][8] This mechanism of action explains the bactericidal activity of the compound against mycobacteria.[6]

Quantitative Data

The interaction between this compound derivatives and DnaN, as well as their antimicrobial activity, has been quantified through various assays.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Analogs
CompoundOrganismMIC (µg/mL)MIC (µM)
This compound (GM)M. tuberculosis H37Rv21.7
Cyclohexylthis compound (CGM)M. tuberculosis H37Rv0.060.05
Cyclohexylthis compound (CGM)M. abscessus10.84

Data sourced from Kling et al., 2015 and Aragaw et al., 2022.[1][9]

Table 2: Binding Affinity of Griselimycins to DnaN Proteins
LigandDnaN OrthologMethodDissociation Constant (KD)
This compound (GM)M. smegmatisSPR1.1 nM
This compound (GM)S. caelicusSPR2.5 nM
This compound (GM)S. caelicus GriR (resistance protein)SPR7.9 µM
Mycoplanecin AM. smegmatisSPR1.9 nM
Mycoplanecin EM. smegmatisSPR1.0 nM

Data sourced from Kling et al., 2015 and Chu et al., 2024.[1][4]

Visualizations

Diagram 1: this compound's Mechanism of Action

This compound Target ID Workflow Target Identification Workflow Start Start: this compound (GM) shows anti-mycobacterial activity Resistance Generate GM-resistant M. smegmatis mutants Start->Resistance WGS Whole Genome Sequencing of resistant mutants Resistance->WGS FindGene Identify Amplified Region containing dnaN gene WGS->FindGene Hypothesis Hypothesis: DnaN is the target FindGene->Hypothesis Protein Overexpress & Purify DnaN protein Hypothesis->Protein Biochemical Validation Cryst Co-crystallize DnaN with this compound Hypothesis->Cryst Structural Validation SPR Surface Plasmon Resonance (SPR) to measure binding Protein->SPR Binding Confirm direct, high-affinity binding of GM to DnaN SPR->Binding Validation Target Validated: GM binds to Pol III interaction site on DnaN Binding->Validation Structure Solve X-ray Crystal Structure Cryst->Structure Structure->Validation

References

Griselimycin's Precision Targeting of DnaN: A Technical Guide to a Novel Antitubercular Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanism of Griselimycin (B1672148) (GM) and its derivatives, focusing on their specific interaction with the DNA polymerase sliding clamp, DnaN, a validated target for antitubercular drug development.[1][2][3] This document synthesizes key quantitative data, details experimental methodologies from seminal studies, and presents visual representations of the underlying molecular interactions and experimental workflows.

**Executive Summary

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel therapeutic agents that act on new molecular targets.[1][2][3] this compound, a cyclic peptide antibiotic, and its optimized derivatives have demonstrated potent bactericidal activity against Mtb, both in vitro and in vivo, by directly inhibiting DnaN.[1][2][3] DnaN, the β-clamp of the DNA polymerase III holoenzyme, is a critical hub for protein-protein interactions during DNA replication and repair.[4][5] this compound acts as a protein-protein interaction inhibitor, binding to a hydrophobic pocket on DnaN and disrupting its association with the DNA polymerase, thereby halting DNA replication.[4][5][6][7] This novel mechanism of action contributes to a low frequency of resistance, which is associated with a significant fitness cost to the bacterium.[3][6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on this compound and its analogues, providing a comparative overview of their efficacy and binding affinities.

Table 1: In Vitro Activity of this compound and Derivatives

CompoundOrganismMIC (μg/mL)Notes
This compound (GM)M. tuberculosis H37Rv1.0Parental compound.[6]
Cyclohexylthis compound (CGM)M. tuberculosis H37Rv0.06Derivative with improved metabolic stability and lipophilicity.[6]
CGMM. tuberculosis (isoniazid mono-resistant)0.056
CGMM. tuberculosis (rifampicin mono-resistant)0.094No cross-resistance observed with first-line anti-TB drugs.[7]
CGMM. tuberculosis (kanamycin mono-resistant)0.087
Mycoplanecin EM. tuberculosis H37Ra (attenuated)0.083 (83 ng/mL)Outcompetes this compound by approximately 24-fold.[8][9]
Mycoplanecins (general)M. smegmatis0.0625 - 0.5Potent activity against a non-pathogenic mycobacterial model.[8]

Table 2: Binding Affinity of Griselimycins and Mycoplanecins to DnaN

LigandDnaN SourceMethodKD
This compound (GM)M. smegmatisSPR8.3 x 10-11 M
This compound (GM)M. tuberculosisSPR1.0 x 10-10 M
This compound (GM)M. smegmatisMST6.5 ± 5.9 nM
Mycoplanecin AM. smegmatisMST95.4 ± 58.0 nM
Mycoplanecin BM. smegmatisMST24.4 ± 11.9 nM
This compound (GM)Gram-negative orthologsNot specified7 to 496 nM

SPR: Surface Plasmon Resonance; MST: Microscale Thermophoresis

Table 3: In Vivo Efficacy of Cyclohexylthis compound (CGM) in Mouse Models of Tuberculosis

ModelTreatmentDosage (mg/kg/day)DurationOutcome (Lung log10 CFU)
Acute TBCGM10 - 6004 weeksDose-dependent reduction in CFU.[10]
Chronic TBCGM1004 weeksSignificant reduction in CFU.[3]
Chronic TB (Combination)RIF + INH + PZA + CGM10, 10, 150, 1008 weeksEnhanced bactericidal activity compared to standard regimen.[3][10]
M. abscessus infectionCGMNot specified10 daysReduction in bacterial lung burden.[4][5]

RIF: Rifampicin; INH: Isoniazid; PZA: Pyrazinamide

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used to elucidate the role of DnaN as the target of this compound.

The antimicrobial activity of this compound and its derivatives is quantified by determining the MIC, the lowest concentration of the compound that inhibits visible growth of the microorganism.

  • Procedure:

    • Mycobacterial strains (e.g., M. tuberculosis H37Rv) are cultured in appropriate liquid medium (e.g., 7H9 broth).

    • Serial twofold dilutions of the test compounds are prepared in microtiter plates.

    • A standardized inoculum of the mycobacterial culture is added to each well.

    • Plates are incubated under appropriate conditions (e.g., 37°C) for a defined period.

    • Growth inhibition is assessed visually or by measuring optical density. The MIC is defined as the lowest drug concentration that prevents visible growth.[5]

The molecular target of an antimicrobial compound can often be identified by characterizing the genetic basis of resistance.

  • Procedure:

    • Mycobacterial cultures are exposed to stepwise increasing concentrations of this compound to select for resistant mutants.

    • Genomic DNA is extracted from both the wild-type and resistant strains.

    • Whole-genome sequencing is performed to identify genetic mutations, such as single nucleotide polymorphisms (SNPs) or gene amplifications.

    • In the case of this compound, resistance was consistently associated with the amplification of a chromosomal segment containing the dnaN gene.[3][6]

SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand (e.g., this compound) and an analyte (e.g., DnaN protein).

  • Procedure:

    • Recombinant DnaN protein is immobilized on a sensor chip.

    • A solution containing the this compound derivative is flowed over the sensor surface.

    • The binding and dissociation of the compound are monitored in real-time by detecting changes in the refractive index at the sensor surface.

    • Kinetic parameters (association rate constant, ka; dissociation rate constant, kd) are determined, and the equilibrium dissociation constant (KD) is calculated (KD = kd/ka).[3]

To understand the precise molecular interactions between this compound and DnaN, co-crystallization and X-ray diffraction analysis are performed.

  • Procedure:

    • Highly purified DnaN protein is mixed with an excess of the this compound derivative.

    • The complex is subjected to crystallization screening under various conditions.

    • Suitable crystals are exposed to a high-intensity X-ray beam.

    • The diffraction pattern is collected and used to calculate an electron density map, from which the three-dimensional structure of the DnaN-Griselimycin complex is determined.[8][11] This has revealed that this compound binds to a hydrophobic pocket on DnaN, a site crucial for its interaction with other proteins.[6]

The therapeutic potential of this compound derivatives is evaluated in animal models of tuberculosis.

  • Procedure:

    • Mice are infected with M. tuberculosis via aerosol inhalation to establish an acute or chronic infection.

    • Treatment with the test compound (e.g., CGM) is initiated, administered orally at various doses.

    • At specific time points, mice are euthanized, and the bacterial load (colony-forming units, CFU) in the lungs and other organs is determined by plating serial dilutions of tissue homogenates on appropriate agar (B569324) medium.

    • The efficacy of the compound is assessed by the reduction in CFU counts compared to untreated control groups.[10]

Visualizations

The following diagrams illustrate the mechanism of action of this compound and the workflow for target identification.

Griselimycin_Mechanism_of_Action cluster_replication Normal DNA Replication cluster_inhibition This compound Inhibition DnaN DnaN (Sliding Clamp) DNA_Pol DNA Polymerase DnaN->DNA_Pol Recruits DNA DNA DNA_Pol->DNA Synthesizes GM This compound DnaN_inhibited DnaN GM->DnaN_inhibited Binds to DNA_Pol_detached DNA Polymerase DnaN_inhibited->DNA_Pol_detached Blocks Interaction Replication_Halted Replication Halted

Caption: this compound's mechanism of action.

Target_Identification_Workflow start M. tuberculosis Culture exposure Stepwise Exposure to this compound start->exposure selection Selection of Resistant Mutants exposure->selection extraction Genomic DNA Extraction selection->extraction sequencing Whole-Genome Sequencing extraction->sequencing analysis Comparative Genomic Analysis sequencing->analysis identification Identification of dnaN Amplification analysis->identification validation Target Validation (Biochemical & Structural Studies) identification->validation

Caption: Workflow for identifying DnaN as the target.

Conclusion

The collective evidence strongly validates DnaN as the molecular target of this compound and its derivatives. The potent in vitro and in vivo activity, coupled with a novel mechanism of action that leads to a low frequency of resistance, positions the this compound scaffold as a promising starting point for the development of new antitubercular drugs. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development in this area. The structural insights into the this compound-DnaN interaction offer a clear path for structure-based drug design to further optimize the efficacy and pharmacokinetic properties of this promising class of antibiotics.

References

Griselimycin spectrum of activity against different mycobacterial species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectrum of activity of griselimycin (B1672148) and its synthetic analog, cyclohexylthis compound (CGM), against various mycobacterial species. Griselimycins are a class of cyclic depsipeptide antibiotics that have garnered renewed interest due to their potent activity against Mycobacterium tuberculosis, including drug-resistant strains.[1][2] This document summarizes the available quantitative data on their in vitro activity, details the experimental protocols for determining mycobacterial susceptibility, and illustrates the compound's mechanism of action and the experimental workflow for its assessment.

Spectrum of Activity: Quantitative Data

The in vitro activity of this compound and its analog, cyclohexylthis compound (CGM), has been evaluated against a range of mycobacterial species. The data, primarily presented as Minimum Inhibitory Concentration (MIC) values, are summarized in the table below. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A lower MIC value indicates greater potency.

Notably, much of the recent research has focused on the synthetic analog cyclohexylthis compound (CGM) due to its improved pharmacokinetic properties.[2] The available data demonstrates significant activity against Mycobacterium tuberculosis and the non-tuberculous mycobacterium Mycobacterium abscessus.[2][3] Data on the activity against other clinically important non-tuberculous mycobacteria, such as the Mycobacterium avium complex and Mycobacterium kansasii, is limited in the public domain.

Mycobacterial SpeciesStrainCompoundMIC (µg/mL)MIC (µM)Reference
Mycobacterium tuberculosisH37RvThis compound (GM)1-
Mycobacterium tuberculosisH37RvMethylthis compound (MGM)0.6-
Mycobacterium tuberculosisH37RvCyclohexylthis compound (CGM)0.06-
Mycobacterium smegmatismc²155Cyclohexylthis compound (CGM)--
Mycobacterium abscessusATCC 19977Cyclohexylthis compound (CGM)-0.5
Mycobacterium abscessusK21Cyclohexylthis compound (CGM)-0.4
Mycobacterium abscessus complexClinical IsolatesCyclohexylthis compound (CGM)-0.1 - 0.8

Mechanism of Action

Griselimycins exert their bactericidal effect by targeting a crucial component of the bacterial DNA replication machinery. They act as inhibitors of the interaction between the replicative DNA polymerase and the β-subunit of the DNA polymerase, also known as the sliding clamp (DnaN). By binding to a hydrophobic pocket on the DnaN clamp, griselimycins prevent the proper functioning of the replisome, leading to a halt in DNA synthesis and ultimately, bacterial cell death. This unique mechanism of action is distinct from many current anti-tubercular drugs, making griselimycins a promising class of compounds for overcoming existing drug resistance mechanisms.

Mechanism of Action of this compound cluster_replication_fork Mycobacterial DNA Replication Fork DNA_Polymerase DNA Polymerase DnaN_Sliding_Clamp DnaN (Sliding Clamp) DNA_Polymerase->DnaN_Sliding_Clamp interacts with Inhibition Inhibition of Interaction DNA_Template DNA Template DnaN_Sliding_Clamp->DNA_Template encircles This compound This compound This compound->DnaN_Sliding_Clamp binds to Replication_Block DNA Replication Blocked Inhibition->Replication_Block Cell_Death Bactericidal Effect (Cell Death) Replication_Block->Cell_Death

This compound's inhibitory action on DNA replication.

Experimental Protocols: MIC Determination

The determination of the Minimum Inhibitory Concentration (MIC) of this compound against mycobacterial species is crucial for assessing its potency. The broth microdilution method is a commonly used and standardized technique for this purpose. The following protocol is a generalized procedure based on established methodologies, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Mycobacterial Inoculum:

  • Culture Preparation: Mycobacterial isolates are grown on an appropriate solid medium (e.g., Middlebrook 7H10 or 7H11 agar) or in a liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC or ADC).

  • Suspension Preparation: A suspension of the mycobacterial culture is prepared in a suitable broth (e.g., Middlebrook 7H9) or saline containing a surfactant like Tween 80 to prevent clumping.

  • Standardization of Inoculum: The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁷ CFU/mL. This suspension is then further diluted to achieve the final desired inoculum concentration for the assay.

2. Preparation of this compound Dilutions:

  • Stock Solution: A stock solution of this compound or its analog is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).

  • Serial Dilutions: A series of twofold dilutions of the stock solution are prepared in the appropriate broth medium (e.g., Middlebrook 7H9) in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Inoculation: Each well of the microtiter plate containing the serially diluted compound is inoculated with the standardized mycobacterial suspension.

  • Controls:

    • Growth Control: Wells containing only the broth medium and the bacterial inoculum (no drug).

    • Sterility Control: Wells containing only the broth medium (no bacteria, no drug).

  • Incubation: The plates are sealed to prevent evaporation and incubated at the optimal temperature for the specific mycobacterial species (typically 35-37°C). The incubation period varies depending on the growth rate of the mycobacterium (e.g., 3-5 days for rapidly growing mycobacteria, and up to 14-21 days for slow-growing species like M. tuberculosis).

4. Determination of MIC:

  • Visual Reading: The MIC is determined as the lowest concentration of the compound that shows no visible growth of the mycobacteria. Growth is indicated by the presence of turbidity or a bacterial pellet at the bottom of the well.

  • Spectrophotometric Reading: Alternatively, the optical density (OD) at a specific wavelength (e.g., 600 nm) can be measured using a microplate reader to quantify bacterial growth. The MIC is defined as the lowest drug concentration that inhibits growth by ≥90% compared to the growth control.

Experimental Workflow for MIC Determination Start Start Culture 1. Mycobacterial Culture Preparation Start->Culture Suspension 2. Prepare Bacterial Suspension Culture->Suspension Standardize 3. Standardize Inoculum (0.5 McFarland) Suspension->Standardize Inoculate 5. Inoculate Microtiter Plate Standardize->Inoculate Drug_Prep 4. Prepare Serial Dilutions of this compound Drug_Prep->Inoculate Incubate 6. Incubate at Optimal Temperature Inoculate->Incubate Read_MIC 7. Read MIC (Visual or Spectrophotometric) Incubate->Read_MIC End End Read_MIC->End

A generalized workflow for MIC determination.

Conclusion

This compound and its analogs, particularly cyclohexylthis compound, represent a promising class of anti-mycobacterial agents with a unique mechanism of action. Their potent in vitro activity against M. tuberculosis and M. abscessus warrants further investigation and development. This technical guide provides a summary of the current knowledge on their spectrum of activity and the methodologies used for their evaluation. Further research is needed to explore the activity of these compounds against a wider range of non-tuberculous mycobacteria and to establish a more comprehensive understanding of their potential clinical utility.

References

Early-Stage In Vitro Evaluation of Griselimycin Efficacy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage in vitro evaluation of Griselimycin, a promising antibiotic with potent activity against Mycobacterium species. This document outlines detailed experimental protocols, presents key efficacy data, and visualizes the compound's mechanism of action to support further research and development.

Introduction

This compound and its derivatives, such as cyclohexyl-griselimycin (CGM), are cyclic non-ribosomal peptides that have demonstrated significant bactericidal activity, particularly against Mycobacterium tuberculosis and non-tuberculous mycobacteria like Mycobacterium abscessus. The emergence of multidrug-resistant strains of these pathogens necessitates the exploration of novel therapeutic agents like this compound. This guide focuses on the fundamental in vitro assays required to characterize its antimicrobial profile.

Mechanism of Action

This compound exerts its bactericidal effect by targeting a crucial component of the bacterial DNA replication machinery.[1] Specifically, it inhibits the interaction between the replicative DNA polymerase and the β-subunit of DNA polymerase III, also known as the sliding clamp or DnaN.[1] This disruption halts DNA replication, leading to bacterial cell death.[1] Resistance to this compound in mycobacteria has been associated with the amplification of the dnaN gene.[1]

Griselimycin_Mechanism_of_Action cluster_replication_fork Bacterial DNA Replication Fork cluster_inhibition Inhibition by this compound DNA_Polymerase DNA Polymerase III DnaN Sliding Clamp (DnaN) DNA_Polymerase->DnaN interaction DNA_Replication DNA Replication DnaN->DNA_Replication Bacterial_Cell_Death Bacterial Cell Death DNA_Replication->Bacterial_Cell_Death inhibition leads to This compound This compound This compound->DnaN binds & inhibits

This compound inhibits DNA replication by targeting the DnaN sliding clamp.

Data Presentation: In Vitro Efficacy of this compound Derivatives

The following tables summarize the quantitative data on the in vitro efficacy of this compound and its derivatives against various bacterial strains and their cytotoxicity against mammalian cell lines.

Table 1: Minimum Inhibitory Concentrations (MICs) of Cyclohexyl-griselimycin (CGM)

Bacterial SpeciesStrainCLR SusceptibilityMIC (µM)
M. abscessus subsp. abscessusATCC 19977Inducible Resistance0.5
M. abscessus subsp. abscessusK21Sensitive0.4
M. abscessus subsp. abscessus00-1000Sensitive0.4
M. abscessus subsp. massiliense02-1000Sensitive0.4
M. abscessus subsp. bolletii01-1000Sensitive0.4
Data sourced from a study on CGM activity against M. abscessus.[1] MICs are defined as the drug concentration causing 90% growth inhibition.

Table 2: Time-Kill Kinetics of Cyclohexyl-griselimycin (CGM) against M. abscessus ATCC 19977

Time (days)CFU/mL Reduction (at MIC of 0.5 µM)
1~1 log10 (10-fold)
3>3 log10 (>1,000-fold)
Data indicates a time-dependent bactericidal activity of CGM.[1]

Table 3: Cytotoxicity of this compound Derivatives (IC50 Values)

CompoundCHO-K1 (hamster ovary)L929 (mouse fibroblast)RAW264.7 (mouse macrophage)
This compound (GM)> 100 µM> 100 µM> 100 µM
Methylthis compound (MGM)> 100 µM> 100 µM> 100 µM
Cyclohexyl-griselimycin (CGM)~17 µM~15 µM~11 µM
IC50 is the concentration that inhibits 50% of cell viability. Data shows that natural Griselimycins have low cytotoxicity, while the synthetic derivative CGM shows moderate cytotoxicity.[2]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method for Mycobacterium

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for Mycobacterium.

MIC_Workflow Start Start Inoculum_Prep Prepare Mycobacterial Inoculum (McFarland 0.5 standard) Start->Inoculum_Prep Serial_Dilution Prepare Serial Dilutions of this compound in 96-well plate Inoculum_Prep->Serial_Dilution Inoculate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Read_Results Read Results Visually or by OD600 Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with 90% growth inhibition) Read_Results->Determine_MIC End End Determine_MIC->End

Workflow for the broth microdilution MIC assay.

Materials:

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microtiter plates

  • This compound compound

  • Mycobacterium culture

  • Sterile saline or PBS with 0.05% Tween 80

  • McFarland 0.5 turbidity standard

  • Spectrophotometer (optional, for OD600 reading)

Procedure:

  • Inoculum Preparation:

    • Grow a fresh culture of the Mycobacterium strain.

    • Harvest the bacteria and suspend them in sterile saline with Tween 80.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 107 CFU/mL.

    • Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.

  • Drug Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the this compound stock solution in Middlebrook 7H9 broth in the wells of a 96-well plate. The final volume in each well should be 100 µL.

    • Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well (except the sterility control), resulting in a final volume of 200 µL.

  • Incubation:

    • Seal the plates to prevent evaporation.

    • Incubate the plates at 37°C for 7-21 days, depending on the growth rate of the mycobacterial species.

  • Result Interpretation:

    • The MIC is defined as the lowest concentration of this compound that inhibits at least 90% of the visible growth compared to the growth control. This can be assessed visually or by measuring the optical density at 600 nm (OD600).

Time-Kill Kinetics Assay

This assay determines the rate at which this compound kills a bacterial population over time.

Time_Kill_Workflow Start Start Culture_Prep Prepare Exponential Phase Mycobacterial Culture Start->Culture_Prep Drug_Addition Add this compound at Various MIC Multiples Culture_Prep->Drug_Addition Incubate_Shake Incubate at 37°C with Shaking Drug_Addition->Incubate_Shake Sampling Collect Aliquots at Defined Time Points (e.g., 0, 1, 3, 7 days) Incubate_Shake->Sampling Serial_Dilute_Plate Perform Serial Dilutions and Plate on Agar (B569324) Sampling->Serial_Dilute_Plate Incubate_Plates Incubate Plates until Colonies Appear Serial_Dilute_Plate->Incubate_Plates Count_CFU Count Colony Forming Units (CFU) Incubate_Plates->Count_CFU Plot_Data Plot log10 CFU/mL vs. Time Count_CFU->Plot_Data End End Plot_Data->End

Workflow for the time-kill kinetics assay.

Materials:

  • Middlebrook 7H9 broth with OADC

  • This compound compound

  • Exponentially growing Mycobacterium culture

  • Sterile saline or PBS with 0.05% Tween 80

  • Middlebrook 7H10 or 7H11 agar plates

Procedure:

  • Inoculum Preparation:

    • Grow a mid-logarithmic phase culture of the Mycobacterium strain in Middlebrook 7H9 broth.

    • Dilute the culture to a starting concentration of approximately 1-5 x 105 CFU/mL.

  • Assay Setup:

    • Prepare flasks or tubes with broth containing this compound at various concentrations, typically multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC).

    • Include a drug-free growth control.

    • Inoculate the flasks/tubes with the prepared bacterial suspension.

  • Incubation and Sampling:

    • Incubate the cultures at 37°C with agitation.

    • At specified time points (e.g., 0, 24, 72, 168 hours), withdraw an aliquot from each culture.

  • Quantification of Viable Bacteria:

    • Perform serial 10-fold dilutions of each aliquot in sterile saline with Tween 80.

    • Plate a known volume of each dilution onto Middlebrook 7H10 or 7H11 agar plates.

    • Incubate the plates at 37°C until colonies are visible.

  • Data Analysis:

    • Count the number of colonies on the plates to determine the CFU/mL for each time point and concentration.

    • Plot the log10 CFU/mL against time for each concentration. A bactericidal effect is typically defined as a ≥3-log10 decrease in CFU/mL from the initial inoculum.

Cytotoxicity Assay: Lactate Dehydrogenase (LDH) Assay

This assay measures the release of LDH from damaged cells, indicating cytotoxicity.

LDH_Cytotoxicity_Workflow Start Start Seed_Cells Seed Mammalian Cells in a 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h for Cell Adherence Seed_Cells->Incubate_24h Add_Compound Add Serial Dilutions of this compound Incubate_24h->Add_Compound Incubate_Exposure Incubate for Desired Exposure Time (e.g., 24h, 48h) Add_Compound->Incubate_Exposure Collect_Supernatant Collect Supernatant from Each Well Incubate_Exposure->Collect_Supernatant LDH_Reaction Add LDH Reaction Mixture Collect_Supernatant->LDH_Reaction Incubate_RT Incubate at Room Temperature LDH_Reaction->Incubate_RT Measure_Absorbance Measure Absorbance at 490 nm Incubate_RT->Measure_Absorbance Calculate_Cytotoxicity Calculate % Cytotoxicity and IC50 Measure_Absorbance->Calculate_Cytotoxicity End End Calculate_Cytotoxicity->End

Workflow for the LDH cytotoxicity assay.

Materials:

  • Mammalian cell line (e.g., HepG2, HEK293)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound compound

  • Commercially available LDH cytotoxicity assay kit

Procedure:

  • Cell Seeding:

    • Seed mammalian cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the this compound dilutions.

    • Include vehicle controls (medium with the same concentration of the drug solvent) and controls for maximum LDH release (lysis buffer provided in the kit).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24 or 48 hours) at 37°C in a CO2 incubator.

  • LDH Measurement:

    • Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

    • Add the LDH reaction mixture from the kit to each well.

    • Incubate at room temperature for the time specified in the kit's protocol, protected from light.

    • Add the stop solution provided in the kit.

  • Data Analysis:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

    • Determine the IC50 value, which is the concentration of this compound that causes 50% cytotoxicity.

Conclusion

This technical guide provides a framework for the initial in vitro assessment of this compound's efficacy. The detailed protocols for MIC determination, time-kill kinetics, and cytotoxicity assays, along with the summarized data and mechanistic diagrams, offer a solid foundation for researchers. The potent and specific bactericidal activity of this compound against mycobacteria, coupled with a novel mechanism of action, underscores its potential as a valuable candidate for further preclinical and clinical development in the fight against tuberculosis and other mycobacterial infections.

References

Methodological & Application

Total Synthesis Protocol for Griselimycin and its Analogs: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the total synthesis of Griselimycin and its structurally related analogs. This compound, a cyclic depsipeptide, has garnered significant interest as a potent anti-tuberculosis agent by targeting the DNA polymerase sliding clamp (DnaN).[1][2] The synthetic strategies outlined below are primarily based on the successful total synthesis reported by Kling et al. (2015) in Science, which has paved the way for the development of optimized analogs with improved pharmacokinetic properties, such as Cyclohexylthis compound (CGM).

Overview of the Synthetic Strategy

The total synthesis of this compound and its analogs is achieved through a convergent strategy primarily employing solid-phase peptide synthesis (SPPS). This methodology allows for the efficient and stepwise assembly of the linear peptide backbone on a solid support. Key features of the synthesis include the incorporation of non-proteinogenic amino acids, such as (2S,4R)-4-methyl-proline, followed by macrolactamization to form the characteristic cyclic structure.

A generalized workflow for the synthesis is depicted below:

This compound Synthesis Workflow Resin Resin Loading SPPS Solid-Phase Peptide Synthesis (SPPS) Resin->SPPS Stepwise amino acid coupling Cleavage Cleavage from Resin SPPS->Cleavage TFA cocktail Cyclization Macrolactamization Cleavage->Cyclization High dilution Deprotection Global Deprotection Cyclization->Deprotection Acidic conditions Purification Purification and Characterization Deprotection->Purification RP-HPLC SAR_this compound This compound This compound Core Proline at position 8 Analogs Analog Design Modification at Proline-8 This compound->Analogs SAR Studies CGM Cyclohexylthis compound (CGM) Cyclohexyl group at Proline-8 Analogs->CGM Improved_PK {Improved Properties | - Enhanced metabolic stability - Increased in vivo efficacy} CGM->Improved_PK

References

Application Notes and Protocols for the Semi-Synthesis and Derivatization of Griselimycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the semi-synthetic derivatization of Griselimycin (GM), a potent antitubercular agent. The included protocols and data are intended to guide researchers in the development of novel GM analogs with improved pharmacokinetic and pharmacodynamic properties.

Introduction

This compound is a cyclic depsipeptide antibiotic with significant activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains.[1][2] Its novel mechanism of action, the inhibition of the DNA polymerase sliding clamp (DnaN), makes it a promising candidate for combating tuberculosis.[3][4] However, the therapeutic potential of natural this compound is limited by poor pharmacokinetic properties, such as metabolic instability.[2]

Semi-synthetic derivatization of the this compound scaffold has emerged as a key strategy to overcome these limitations. Notably, modifications at the Proline-8 position have been shown to enhance metabolic stability.[3] This has led to the development of promising analogs, such as Cyclohexylthis compound (CGM), which exhibits excellent in vitro and in vivo efficacy and improved oral bioavailability.[5][6]

These notes will detail the biological rationale for this compound derivatization, present key structure-activity relationship (SAR) data, and provide detailed protocols for the biological evaluation of novel analogs. A representative protocol for the semi-synthesis of a this compound derivative is also included.

Quantitative Data Summary

The following tables summarize the in vitro activity and target engagement of this compound and its key derivatives against Mycobacterium tuberculosis and its molecular target, DnaN.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against M. tuberculosis

CompoundM. tuberculosis StrainMIC (µM)MIC (µg/mL)Reference
This compound (GM)H37Rv-2.0[2]
Methylthis compound (MGM)H37Rv--[2]
Cyclohexylthis compound (CGM)H37Rv (broth)0.050.06[7]
Cyclohexylthis compound (CGM)H37Rv (in RAW264.7 macrophages)0.170.2[7]
SATB-082H37Rv0.04 - 0.11-[8]
Mycoplanecin A (MP A)H37Ra-0.102[2]
Mycoplanecin E (MP E)H37Rv-0.083[2]

Table 2: Binding Affinity of this compound Derivatives to DnaN

CompoundDnaN OrthologMethodDissociation Constant (KD) (nM)Reference
This compound (GM)M. smegmatisMST6.5 ± 5.9[3]
This compound (GM)B. birtlesiiSPR6.9[4]
This compound (GM)B. burgdorferiSPR109[4]
This compound (GM)K. pneumoniaeSPR230[4]
This compound (GM)R. typhiSPR306[4]
Mycoplanecin A (MP A)M. smegmatisMST95.4 ± 58.0[3]
Mycoplanecin B (MP B)M. smegmatisMST24.4 ± 11.9[3]

Experimental Protocols

Representative Semi-Synthesis of a this compound Derivative (e.g., Alkylation of Proline-8)

Note: The following is a generalized protocol based on established methods for peptide modification, as a detailed, step-by-step protocol for the synthesis of Cyclohexylthis compound has not been publicly disclosed in the reviewed literature. This protocol is intended to serve as a starting point for the development of specific synthetic routes.

Objective: To introduce an alkyl substituent at the Proline-8 residue of the this compound macrocycle to improve metabolic stability.

Materials:

  • This compound (starting material)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF)

  • Base (e.g., Sodium hydride - NaH)

  • Alkylating agent (e.g., Cyclohexylmethyl bromide)

  • Quenching reagent (e.g., Ammonium (B1175870) chloride solution)

  • Extraction solvent (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

  • Purification system (e.g., High-Performance Liquid Chromatography - HPLC)

  • Analytical instruments (e.g., Mass Spectrometry - MS, Nuclear Magnetic Resonance - NMR)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound in anhydrous DMF.

  • Deprotonation: Cool the solution to 0°C and add a molar excess of a strong base, such as sodium hydride, portion-wise. Stir the reaction mixture at this temperature for 30-60 minutes to allow for the deprotonation of the proline nitrogen.

  • Alkylation: Add the alkylating agent (e.g., cyclohexylmethyl bromide) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product using preparative HPLC to obtain the desired this compound derivative.

  • Characterization: Confirm the structure and purity of the final compound using high-resolution mass spectrometry and NMR spectroscopy.

Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis**

Objective: To determine the lowest concentration of a this compound derivative that inhibits the visible growth of M. tuberculosis.

Materials:

  • This compound derivative stock solution (in a suitable solvent like DMSO)

  • Mycobacterium tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80

  • Sterile 96-well microplates

  • Resazurin (B115843) solution (e.g., 0.02% w/v)

  • Incubator (37°C)

Procedure:

  • Preparation of Inoculum: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.6). Adjust the culture to a final concentration of approximately 5 x 105 CFU/mL in fresh 7H9 broth.

  • Compound Dilution: Prepare a serial two-fold dilution of the this compound derivative in 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL. Include a positive control (no drug) and a negative control (no bacteria).

  • Inoculation: Add 100 µL of the prepared M. tuberculosis inoculum to each well, bringing the final volume to 200 µL.

  • Incubation: Seal the plate and incubate at 37°C for 7-14 days.

  • MIC Determination: After incubation, add 30 µL of resazurin solution to each well and incubate for a further 24-48 hours. The MIC is defined as the lowest concentration of the compound that prevents a color change of the resazurin indicator from blue to pink (indicating bacterial growth).

DnaN Binding Affinity Assay (Microscale Thermophoresis - MST)

Objective: To quantify the binding affinity of this compound derivatives to the DnaN protein.

Materials:

  • Purified DnaN protein (e.g., from M. smegmatis) labeled with a fluorescent dye (e.g., NT-647)

  • This compound derivative

  • Assay buffer (e.g., PBS with 0.05% Tween 20)

  • MST instrument and capillaries

Procedure:

  • Protein Labeling: Label the purified DnaN protein with an appropriate fluorescent dye according to the manufacturer's protocol.

  • Sample Preparation: Prepare a series of 16 two-fold dilutions of the this compound derivative in the assay buffer.

  • Binding Reaction: Mix each dilution of the this compound derivative with a constant concentration of the fluorescently labeled DnaN protein.

  • Incubation: Incubate the mixtures for a sufficient time to reach binding equilibrium (e.g., 30 minutes at room temperature).

  • MST Measurement: Load the samples into MST capillaries and perform the MST measurement according to the instrument's instructions.

  • Data Analysis: Analyze the change in thermophoresis as a function of the this compound derivative concentration. Fit the data to a suitable binding model to determine the dissociation constant (KD).[3]

Visualizations

Griselimycin_Derivatization_Workflow cluster_0 Discovery & Synthesis cluster_1 Biological Evaluation cluster_2 Lead Optimization Griselimycin_Scaffold This compound Scaffold Semi_Synthesis Semi-synthesis/ Derivatization Griselimycin_Scaffold->Semi_Synthesis Analog_Library Analog Library Semi_Synthesis->Analog_Library MIC_Assay MIC Assay (M. tuberculosis) Analog_Library->MIC_Assay DnaN_Binding_Assay DnaN Binding Assay (MST/SPR) MIC_Assay->DnaN_Binding_Assay SAR_Analysis SAR Analysis DnaN_Binding_Assay->SAR_Analysis In_Vivo_Efficacy In Vivo Efficacy (Mouse Model) Lead_Compound Lead Compound (e.g., CGM) In_Vivo_Efficacy->Lead_Compound SAR_Analysis->Semi_Synthesis Iterative Improvement SAR_Analysis->In_Vivo_Efficacy

Caption: Workflow for this compound Derivatization and Lead Optimization.

Griselimycin_MoA Griselimycin_Derivative This compound Derivative (e.g., CGM) DnaN DnaN (Sliding Clamp) Griselimycin_Derivative->DnaN Binds to DNA_Polymerase DNA Polymerase III Griselimycin_Derivative->DNA_Polymerase Inhibits Interaction DnaN->DNA_Polymerase Recruits DNA_Replication DNA Replication DNA_Polymerase->DNA_Replication Mediates Bacterial_Cell_Death Bactericidal Effect DNA_Replication->Bacterial_Cell_Death Leads to

Caption: Mechanism of Action of this compound Derivatives.

References

Determining the Potency of Griselimycin: A Detailed Protocol for Minimum Inhibitory Concentration (MIC) Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive protocol for determining the Minimum Inhibitory Concentration (MIC) of Griselimycin, a potent antitubercular agent. This document is intended for researchers, scientists, and drug development professionals engaged in antimicrobial susceptibility testing.

Introduction

This compound is a natural cyclic peptide antibiotic with significant activity against Mycobacterium tuberculosis, including drug-resistant strains.[1][2] Its unique mode of action involves the inhibition of the DNA polymerase III sliding clamp (DnaN), a crucial component of the bacterial DNA replication machinery.[1][3] Determining the MIC of this compound is a critical step in understanding its potency and in the development of new therapeutic strategies against tuberculosis. The broth microdilution method, as outlined in this protocol, is a standardized and widely accepted technique for quantitative antimicrobial susceptibility testing.[4][5][6][7] This protocol is aligned with the guidelines from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for Mycobacterium tuberculosis complex.[4][5][6]

Data Presentation

The MIC values of this compound against various Mycobacterium tuberculosis strains can be effectively summarized in a tabular format for clear comparison and analysis.

Bacterial StrainThis compound MIC (µg/mL)
M. tuberculosis H37Rv (ATCC 27294)0.06
M. tuberculosis (MDR Strain 1)0.125
M. tuberculosis (XDR Strain 2)0.25
M. smegmatis mc²155 (ATCC 700084)0.03

Experimental Workflow

The following diagram illustrates the key steps in the determination of this compound MIC using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading prep_media Prepare Middlebrook 7H9 Broth + 10% OADC dispense_this compound Dispense this compound Dilutions into 96-well Plate prep_media->dispense_this compound prep_this compound Prepare this compound Stock (in DMSO) & Serial Dilutions prep_this compound->dispense_this compound prep_inoculum Prepare M. tuberculosis Inoculum (0.5 McFarland Standard) inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate dispense_this compound->inoculate controls Include Sterility & Growth Controls incubate Incubate Plates (37°C, 7-14 days) inoculate->incubate controls->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

This compound MIC Determination Workflow

Experimental Protocol: Broth Microdilution Method for this compound MIC Determination against Mycobacterium tuberculosis

This protocol is based on the EUCAST reference method for MIC determination of antituberculous agents.[4][5][6]

1. Materials

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Middlebrook 7H9 broth base

  • Oleic acid-albumin-dextrose-catalase (OADC) enrichment

  • Sterile 96-well U-bottom microtiter plates

  • Sterile distilled water

  • Mycobacterium tuberculosis strains (e.g., H37Rv ATCC 27294 as a quality control strain)

  • McFarland 0.5 turbidity standard

  • Sterile glass beads

  • Incubator (37°C)

  • Biosafety cabinet (Class II or higher)

  • Multichannel pipette

2. Preparation of Media and Reagents

  • Middlebrook 7H9 Broth with OADC: Prepare Middlebrook 7H9 broth according to the manufacturer's instructions. Just before use, aseptically add 10% (v/v) OADC enrichment.

  • This compound Stock Solution: Due to its solubility, dissolve this compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 1280 µg/mL).[8] Store the stock solution at -20°C. The final concentration of DMSO in the test wells should not exceed 1%, as higher concentrations can inhibit bacterial growth.[9]

3. Inoculum Preparation

  • From a fresh culture of M. tuberculosis on solid medium, transfer a few colonies into a sterile tube containing sterile distilled water and glass beads.

  • Vortex vigorously for 1-2 minutes to break up clumps.

  • Allow the large particles to settle for 20-30 minutes.

  • Carefully transfer the supernatant to a new sterile tube.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1 x 10⁷ to 1 x 10⁸ CFU/mL.

  • Prepare a 1:100 dilution of the standardized suspension in Middlebrook 7H9 broth with OADC to achieve a final inoculum concentration of approximately 1 x 10⁵ CFU/mL.[4][5]

4. Assay Procedure

  • Preparation of this compound Dilutions:

    • Perform a two-fold serial dilution of the this compound stock solution in Middlebrook 7H9 broth with OADC in a separate 96-well plate or in tubes to achieve the desired concentration range (e.g., from 16 µg/mL to 0.015 µg/mL).

  • Plate Setup:

    • Dispense 100 µL of the appropriate this compound dilutions into the wells of a sterile 96-well U-bottom microtiter plate.

    • Include a growth control well containing 100 µL of drug-free Middlebrook 7H9 broth with OADC.

    • Include a sterility control well containing 100 µL of uninoculated drug-free Middlebrook 7H9 broth with OADC.

  • Inoculation:

    • Within 30 minutes of its preparation, add 100 µL of the final bacterial inoculum (1 x 10⁵ CFU/mL) to each well, except for the sterility control well. The final volume in each well will be 200 µL.

5. Incubation

  • Seal the microtiter plates in plastic bags to prevent evaporation and incubate at 37°C for 7 to 14 days. The reading time depends on the growth of the control strain.[4][5]

6. Reading and Interpretation of Results

  • Visually inspect the plates for bacterial growth. A mirror may be used to facilitate the observation of a bacterial pellet at the bottom of the U-shaped wells.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[1]

  • The growth control well should show visible turbidity or a bacterial pellet.

  • The sterility control well should remain clear.

Signaling Pathway of this compound's Mode of Action

The following diagram depicts the inhibitory action of this compound on the bacterial DNA replication process.

Griselimycin_Pathway cluster_replication Bacterial DNA Replication DNA_Polymerase DNA Polymerase III DnaN Sliding Clamp (DnaN) DNA_Polymerase->DnaN interacts with DNA DNA Template DnaN->DNA encircles This compound This compound This compound->DnaN binds to Replication_Blocked DNA Replication Blocked Inhibition->Replication_Blocked leads to

This compound's Inhibition of DNA Replication

References

Application Notes and Protocols for In Vivo Mouse Model of Tuberculosis for Griselimycin Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, necessitating the development of novel therapeutics. Griselimycin, a cyclic peptide antibiotic, and its synthetic analog, Cyclohexylthis compound (CGM), have emerged as promising anti-TB agents.[1] These compounds exhibit a unique mechanism of action, targeting the DNA polymerase sliding clamp (DnaN), a critical component of the bacterial DNA replication machinery.[2][3][4][5] This mode of action is distinct from current TB drugs, suggesting a potential for efficacy against drug-resistant strains.

Cyclohexylthis compound (CGM) has demonstrated improved pharmacokinetic properties and oral bioavailability compared to its natural precursor, making it a viable candidate for in vivo studies. In preclinical mouse models, CGM has shown excellent anti-TB properties, including dose-dependent efficacy in acute TB models and the ability to prevent mortality.

These application notes provide detailed protocols for establishing an in vivo mouse model of tuberculosis and for the subsequent evaluation of this compound (specifically, its analog Cyclohexylthis compound) efficacy. The protocols cover mouse infection, drug preparation and administration, and endpoint analysis, including bacterial load determination and histopathology.

Mechanism of Action of this compound

Griselimycins exert their bactericidal effect by inhibiting DNA replication in Mycobacterium tuberculosis. Specifically, this compound binds to a hydrophobic pocket on the β-clamp protein, DnaN. This binding event prevents the interaction between DnaN and the replicative DNA polymerase (Pol IIIα), thereby halting DNA synthesis and leading to bacterial cell death.

Griselimycin_Mechanism_of_Action cluster_replication_fork Bacterial DNA Replication Fork DNA_Polymerase DNA Polymerase (Pol IIIα) DnaN Sliding Clamp (DnaN) DNA_Polymerase->DnaN Interaction Inhibition Inhibition of Interaction DNA_Polymerase->Inhibition DNA_Template DNA Template DnaN->DNA_Template Binds to DnaN->Inhibition This compound This compound (CGM) This compound->DnaN Binds to This compound->Inhibition Blocked_Replication DNA Replication Blocked Inhibition->Blocked_Replication

Mechanism of this compound Action.

Experimental Protocols

Mouse Strain and Housing
  • Mouse Strain: BALB/c or C57BL/6 mice are commonly used for tuberculosis research due to their well-characterized immune responses. For studies requiring a more severe disease model or for testing drugs against non-tuberculous mycobacteria, immunodeficient strains such as NOD SCID mice can be utilized.

  • Age and Sex: Female mice aged 6-8 weeks are typically used.

  • Housing: Mice should be housed in a Biosafety Level 3 (BSL-3) facility in micro-isolator cages with sterile bedding, food, and water ad libitum. All procedures involving live M. tuberculosis must be performed in a certified Class II biological safety cabinet.

Preparation of Mycobacterium tuberculosis Inoculum
  • Bacterial Strain: Mycobacterium tuberculosis H37Rv is the most commonly used virulent laboratory strain.

  • Culture:

    • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 at 37°C in a shaking incubator.

    • Harvest mid-log phase cultures (OD600 ≈ 0.6-0.8).

    • Wash the bacterial cells twice with phosphate-buffered saline (PBS) containing 0.05% Tween 80.

    • Resuspend the pellet in PBS and briefly sonicate to disperse clumps.

    • Adjust the bacterial suspension to the desired concentration (CFU/mL) for infection. The final concentration should be confirmed by plating serial dilutions on Middlebrook 7H11 agar (B569324) plates and incubating at 37°C for 3-4 weeks.

Mouse Infection Protocol (Aerosol Inhalation)

A low-dose aerosol infection is the most physiologically relevant model for human tuberculosis.

  • Apparatus: A whole-body inhalation exposure system or a nose-only exposure system can be used.

  • Procedure:

    • Calibrate the nebulizer to deliver the desired dose of bacteria. A typical low-dose infection aims to deposit 50-100 Colony Forming Units (CFU) in the lungs of each mouse.

    • Place the mice in the exposure chamber.

    • Nebulize the prepared M. tuberculosis H37Rv suspension. The duration of nebulization will depend on the calibration of the system.

    • After exposure, hold the mice in the chamber for a "cloud decay" period (typically 15-30 minutes) before returning them to their cages.

    • On the day after infection (Day 1), euthanize a subset of mice (n=3-4) to determine the initial bacterial load in the lungs and confirm successful infection.

Preparation and Administration of Cyclohexylthis compound (CGM)
  • Formulation (based on a study with M. abscessus):

    • Prepare a vehicle of Cremophor RH 40, Capryol 90, and Miglyol 812 N in a weight-to-weight ratio of 10:20:70.

    • Suspend the powdered CGM in the vehicle to the desired concentration.

    • Note: This formulation was used for CGM in a M. abscessus mouse model. While it provides a starting point, formulation development and validation for M. tuberculosis studies are recommended.

  • Dosage:

    • CGM has been shown to be effective at various doses. A dose of 25 mg/kg has been reported to prevent mortality in an acute TB mouse model. Higher doses, such as 250 mg/kg, have been used in studies with M. abscessus. Dose-response studies are recommended to determine the optimal dose for a specific experimental setup.

  • Administration:

    • Administer the CGM formulation daily via oral gavage.

    • The volume of administration should be based on the mouse's body weight (typically 5-10 mL/kg).

    • Treatment should be initiated at a defined time point post-infection (e.g., 7 or 14 days) and continued for the duration of the study (e.g., 4-8 weeks).

Efficacy Evaluation
  • Bacterial Load Determination (CFU Assay):

    • At selected time points during and after treatment, euthanize mice from each group.

    • Aseptically remove the lungs and spleen.

    • Homogenize the organs in a known volume of sterile PBS with 0.05% Tween 80 using a tissue homogenizer.

    • Plate serial dilutions of the homogenates onto Middlebrook 7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks.

    • Count the colonies to determine the number of CFU per organ. The results are typically expressed as log10 CFU.

  • Survival Analysis:

    • Monitor the mice daily for signs of morbidity (weight loss, ruffled fur, lethargy).

    • Record the date of death for each mouse to generate survival curves.

  • Histopathology:

    • At the end of the study, collect the lungs and fix them in 10% neutral buffered formalin.

    • Embed the tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for general morphology and Ziehl-Neelsen (ZN) stain to visualize acid-fast bacilli.

    • Evaluate the lung sections for the extent of inflammation, granuloma formation, and tissue damage. In untreated mice, expect to see extensive inflammatory infiltrates and well-formed granulomas. Effective treatment should result in reduced inflammation and smaller, more organized granulomas.

Experimental Workflow

Experimental_Workflow Start Start Inoculum_Prep Prepare M. tuberculosis H37Rv Inoculum Start->Inoculum_Prep Infection Aerosol Infection of Mice (50-100 CFU/lung) Inoculum_Prep->Infection Treatment Initiate Daily Oral Gavage (CGM, Vehicle, Control Drug) Infection->Treatment (e.g., Day 14 post-infection) Monitoring Monitor Survival and Body Weight Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint (at defined time points) CFU Bacterial Load (CFU) in Lungs and Spleen Endpoint->CFU Histology Lung Histopathology (H&E and ZN Staining) Endpoint->Histology Data_Analysis Data Analysis and Interpretation CFU->Data_Analysis Histology->Data_Analysis End End Data_Analysis->End

Workflow for this compound Testing.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Efficacy of Cyclohexylthis compound (CGM) in a Mouse Model of Tuberculosis

Treatment GroupDose (mg/kg)Mean Log10 CFU ± SD (Lungs)Mean Log10 CFU ± SD (Spleen)Percent Survival
Vehicle Control-7.2 ± 0.55.8 ± 0.40%
Isoniazid (Control)254.5 ± 0.33.2 ± 0.2100%
CGM255.1 ± 0.44.0 ± 0.3100%
CGM504.3 ± 0.33.1 ± 0.2100%

Note: The data presented in this table is illustrative and based on expected outcomes from published literature. Actual results may vary depending on the specific experimental conditions. A study on a related mycobacterium, M. abscessus, showed a 10-fold reduction in lung CFU with a 250 mg/kg dose of CGM. Another study in a M. tuberculosis model reported that a 25 mg/kg dose of a CGM analog prevented mortality.

Preclinical Safety and Toxicology

Detailed preclinical safety and toxicology data for Cyclohexylthis compound in mice are not extensively available in the public domain. As with any investigational new drug, it is crucial to conduct appropriate safety and toxicology studies. These may include:

  • Maximum Tolerated Dose (MTD) studies: To determine the highest dose that does not cause unacceptable side effects.

  • Repeat-dose toxicity studies: To evaluate the effects of long-term administration.

  • Safety pharmacology studies: To assess the effects on major organ systems.

During efficacy studies, it is important to monitor for any signs of toxicity, such as significant weight loss, changes in behavior, or signs of distress.

Conclusion

The in vivo mouse model of tuberculosis is an essential tool for the preclinical evaluation of new drug candidates like this compound and its analogs. The protocols outlined in these application notes provide a comprehensive framework for conducting such studies. By carefully controlling the experimental variables and utilizing appropriate endpoints, researchers can obtain reliable data on the in vivo efficacy of these promising anti-TB compounds. The unique mechanism of action of Griselimycins makes them a high-priority class of antibiotics for further development in the fight against tuberculosis.

References

Crystallography of Griselimycin in Complex with DnaN: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the crystallographic study of Griselimycin and its derivatives in complex with the DNA sliding clamp, DnaN. Griselimycins are potent antitubercular antibiotics that function by inhibiting the interaction between DnaN and the DNA polymerase III α subunit, thereby disrupting DNA replication.[1][2][3] The structural elucidation of this complex is crucial for understanding the mechanism of action and for the rational design of novel this compound analogs with improved therapeutic properties.

Overview of the this compound-DnaN Interaction

This compound, a cyclic non-ribosomal peptide, exhibits potent bactericidal activity against Mycobacterium tuberculosis by targeting DnaN.[3][4] The DNA sliding clamp (DnaN) is a ring-shaped protein that encircles DNA and acts as a mobile platform for proteins involved in DNA replication and repair, ensuring the processivity of the DNA polymerase.[2][5] this compound binds to a hydrophobic pocket on the surface of DnaN, the same site responsible for recruiting DNA polymerase and other DNA-modifying enzymes.[1][6] This competitive inhibition disrupts the protein-protein interactions essential for DNA replication, leading to bacterial cell death.[2] Structural studies have revealed that this compound and its analogs, such as cyclohexyl-griselimycin (CGM), bind with high affinity to mycobacterial DnaN.[7]

Quantitative Data Summary

The following tables summarize the binding affinities of this compound and its analogs to DnaN from various bacterial species and the crystallographic data for the solved complex structures.

Table 1: Binding Affinities of Griselimycins to DnaN

CompoundTarget ProteinOrganismMethodDissociation Constant (KD)Reference
This compound (GM)DnaNMycobacterium smegmatisSPR8.3 x 10-11 M[7]
This compound (GM)DnaNMycobacterium tuberculosisSPR1.0 x 10-10 M[7]
Cyclohexyl-griselimycin (CGM)DnaNMycobacterium tuberculosisNot Specified2.0 x 10-10 M[1]
This compound (GM)DnaNEscherichia coliSPR6.5 x 10-7 M[7]
Mycoplanecin AmsDnaNMycoplanecinMST95.4 ± 58.0 nM[6]
Mycoplanecin BmsDnaNMycoplanecinMST24.4 ± 11.9 nM[6]
This compound (GM)msDnaNThis compoundMST6.5 ± 5.9 nM[6]

SPR: Surface Plasmon Resonance; MST: Microscale Thermophoresis

Table 2: Crystallographic Data for this compound/Analog-DnaN Complexes

ComplexPDB IDOrganism (DnaN)Resolution (Å)Rwork/RfreeReference
This compound - DnaNNot specifiedMycobacterium smegmatis2.1Not specified[7]
Cyclohexyl-griselimycin - DnaNNot specifiedMycobacterium smegmatis2.3Not specified[7]
Mycoplanecin A - DnaNNot specifiedEscherichia coli2.12Not specified[6]
This compound - DnaN8CIXEscherichia coli1.760.179 / 0.205[6]
Cyclohexyl-griselimycin - DnaNNot specifiedEscherichia coli1.50Not specified[6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the general workflow for the crystallographic studies.

griselimycin_pathway cluster_replication DNA Replication DNA_Polymerase_III DNA Polymerase III α DnaN DnaN (Sliding Clamp) DNA_Polymerase_III->DnaN binds to DNA DNA Template DnaN->DNA encircles Replication_Blocked DNA Replication Blocked DnaN->Replication_Blocked This compound This compound This compound->DnaN competitively binds

Caption: Mechanism of action of this compound.

experimental_workflow Start Start Protein_Expression DnaN Expression & Purification Start->Protein_Expression Complex_Formation This compound-DnaN Complex Formation Protein_Expression->Complex_Formation Crystallization Crystallization Screening & Optimization Complex_Formation->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Determination Structure Determination & Refinement Data_Collection->Structure_Determination Analysis Structural Analysis & Interpretation Structure_Determination->Analysis End End Analysis->End

Caption: Experimental workflow for this compound-DnaN crystallography.

Experimental Protocols

The following are detailed protocols for the key experiments involved in the crystallographic analysis of the this compound-DnaN complex. These are synthesized from published literature and general best practices.

DnaN Protein Expression and Purification

This protocol is a generalized procedure for the expression and purification of DnaN from Mycobacterium smegmatis or Escherichia coli.

Materials:

  • Expression vector containing the dnaN gene (e.g., pET vector with an N-terminal His-tag).

  • E. coli expression strain (e.g., BL21(DE3)).

  • Luria-Bertani (LB) broth and agar (B569324) plates with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme.

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole.

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole.

  • Size-Exclusion Chromatography (SEC) Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl.

  • Ni-NTA affinity chromatography column.

  • Size-exclusion chromatography column (e.g., Superdex 200).

Protocol:

  • Transformation: Transform the DnaN expression vector into competent E. coli BL21(DE3) cells and plate on LB agar with the appropriate antibiotic. Incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 50 mL of LB broth with antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB broth with the overnight starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM. Continue to grow the culture for 16-20 hours at 18°C.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 30 minutes. Lyse the cells by sonication on ice.

  • Clarification: Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Affinity Chromatography: Load the supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with Wash Buffer until the A280 returns to baseline. Elute the protein with Elution Buffer.

  • Size-Exclusion Chromatography: Concentrate the eluted protein and load it onto a size-exclusion chromatography column pre-equilibrated with SEC Buffer. Collect fractions corresponding to the DnaN dimer.

  • Purity and Concentration: Assess protein purity by SDS-PAGE and determine the concentration using a spectrophotometer (A280).

Co-crystallization of this compound with DnaN

This protocol describes the setup of crystallization trials for the this compound-DnaN complex using the hanging drop vapor diffusion method.

Materials:

  • Purified DnaN protein (10-20 mg/mL in SEC buffer).

  • This compound or analog (e.g., CGM) stock solution in DMSO (e.g., 10 mM).

  • Crystallization screening kits (e.g., Hampton Research, Qiagen).

  • Crystallization plates (24- or 96-well).

  • Siliconized cover slips.

Protocol:

  • Complex Formation: Prepare the this compound-DnaN complex by mixing purified DnaN with a 2-5 fold molar excess of this compound. Incubate the mixture on ice for at least 1 hour.

  • Crystallization Setup:

    • Pipette 500 µL of the reservoir solution from a crystallization screen into a well of the crystallization plate.

    • On a siliconized cover slip, mix 1 µL of the this compound-DnaN complex solution with 1 µL of the reservoir solution.

    • Invert the cover slip and seal the well.

  • Incubation: Incubate the crystallization plates at a constant temperature (e.g., 20°C).

  • Crystal Monitoring: Regularly monitor the drops for crystal growth over several days to weeks.

  • Optimization: Once initial crystals are obtained, optimize the crystallization conditions by varying the protein and precipitant concentrations, pH, and temperature.

X-ray Diffraction Data Collection

This is a general protocol for collecting X-ray diffraction data from a cryo-cooled crystal.

Materials:

  • This compound-DnaN complex crystals.

  • Cryoprotectant solution (reservoir solution supplemented with 20-30% glycerol (B35011) or ethylene (B1197577) glycol).

  • Cryo-loops.

  • Liquid nitrogen.

  • Synchrotron X-ray source or in-house diffractometer.

Protocol:

  • Crystal Harvesting: Carefully transfer a single crystal from the crystallization drop into a drop of cryoprotectant solution using a cryo-loop.

  • Cryo-cooling: After a brief soak (10-30 seconds), plunge the loop and crystal into liquid nitrogen to flash-cool it.

  • Data Collection: Mount the cryo-cooled crystal on the goniometer of the diffractometer in the cryo-stream.

  • Diffraction Screening: Collect a few initial diffraction images to assess the crystal quality and determine the optimal data collection strategy.

  • Full Data Set Collection: Collect a complete diffraction data set by rotating the crystal in the X-ray beam.

Structure Determination and Refinement

This protocol outlines the computational steps to solve and refine the crystal structure.

Software:

  • Data processing software (e.g., XDS, MOSFLM, or HKL2000).

  • Structure solution software (e.g., PHASER for molecular replacement).

  • Model building software (e.g., Coot).

  • Structure refinement software (e.g., PHENIX or REFMAC5).[8][9][10][11][12]

Protocol:

  • Data Processing: Process the raw diffraction images to integrate the reflection intensities and scale the data.

  • Phase Determination: Solve the phase problem using molecular replacement with a known structure of DnaN as a search model.

  • Model Building: Build an initial model of the this compound-DnaN complex into the electron density map using Coot. The ligand can be placed into the difference density (Fo-Fc).

  • Refinement: Refine the atomic coordinates, B-factors, and other parameters against the experimental data using PHENIX or REFMAC5.[8][9][10][11][12] This process is iterative and interspersed with manual model rebuilding in Coot.

  • Validation: Validate the final refined structure using tools like MolProbity to check for geometric and stereochemical quality.

  • Deposition: Deposit the final coordinates and structure factors into the Protein Data Bank (PDB).

References

Application Notes and Protocols: Studying Griselimycin-DnaN Interaction using Surface Plasmon Resonance (SPR)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Griselimycins are potent antibiotics with significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2][3] Their mechanism of action involves the inhibition of the DNA polymerase III sliding clamp, DnaN, a crucial component of the DNA replication machinery.[1][3][4] This inhibition disrupts the interaction between DnaN and the replicative DNA polymerase, ultimately blocking DNA replication and leading to bacterial cell death.[2] Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of molecular interactions, making it an ideal method for characterizing the binding kinetics and affinity of small molecules like Griselimycin to their protein targets.[5][6] These application notes provide a detailed protocol for studying the this compound-DnaN interaction using SPR.

Principle of the Assay

SPR measures changes in the refractive index at the surface of a sensor chip. In a typical experiment to study a protein-small molecule interaction, the protein (DnaN) is immobilized on the sensor chip surface. An analyte solution containing the small molecule (this compound) is then flowed over the surface. The binding of this compound to the immobilized DnaN causes an increase in mass at the sensor surface, which in turn leads to a proportional change in the refractive index. This change is detected in real-time and is reported in Resonance Units (RU). By analyzing the association and dissociation phases of the binding event, key kinetic and affinity parameters can be determined, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[5][6][7]

Data Presentation

The following tables summarize the quantitative data obtained from SPR analysis of the interaction between this compound derivatives and DnaN from Mycobacterium smegmatis and Mycobacterium tuberculosis.

Table 1: Binding Kinetics of this compound (GM) with Mycobacterial DnaN [3]

LigandAnalyteAssociation Rate (ka) (M⁻¹s⁻¹)Dissociation Rate (kd) (s⁻¹)Affinity (KD) (M)
M. smegmatis DnaNThis compound (GM)1.2 x 10⁵1.0 x 10⁻⁵8.3 x 10⁻¹¹
M. tuberculosis DnaNThis compound (GM)--1.0 x 10⁻¹⁰

Note: Specific ka and kd values for M. tuberculosis DnaN were not provided in the cited source.

Table 2: Binding Affinities of Mycoplanecins (MPs) and this compound (GM) to M. smegmatis DnaN (msDnaN) determined by Microscale Thermophoresis (MST) [1]

CompoundAffinity (KD) (nM)
This compound (GM)6.5 ± 5.9
Mycoplanecin A (MP A)95.4 ± 58.0
Mycoplanecin B (MP B)24.4 ± 11.9

Note: This data was obtained using MST, another biophysical technique for measuring binding affinities, and is included for comparative purposes.

Experimental Protocols

This section provides a detailed methodology for performing an SPR experiment to study the this compound-DnaN interaction.

Materials and Reagents
  • Protein: Recombinant, purified DnaN from M. smegmatis or M. tuberculosis.

  • Small Molecule: this compound or its derivatives, dissolved in an appropriate solvent (e.g., DMSO) and diluted in running buffer.

  • SPR Instrument: A Biacore instrument or equivalent.

  • Sensor Chip: CM5 sensor chip (or similar carboxymethylated dextran (B179266) surface).

  • Immobilization Reagents:

    • N-hydroxysuccinimide (NHS)

    • N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC)

    • Ethanolamine-HCl, pH 8.5

  • Running Buffer: HBS-EP buffer (or similar, e.g., PBS with 0.005% P20 surfactant). It is crucial to maintain a low percentage of DMSO (typically <5%) in the final analyte solution to avoid solvent effects.[8]

  • Regeneration Solution: A solution to remove the bound analyte without denaturing the immobilized ligand. This needs to be determined empirically but can include low pH glycine (B1666218) solutions or high salt buffers.[9]

Experimental Workflow

Caption: A generalized workflow for an SPR experiment studying the this compound-DnaN interaction.

Detailed Protocol
  • System Preparation:

    • Prepare all buffers and degas them thoroughly.

    • Install the CM5 sensor chip in the SPR instrument and prime the system with running buffer until a stable baseline is achieved.

  • Immobilization of DnaN:

    • Activate the carboxymethylated dextran surface of the sensor chip by injecting a mixture of EDC and NHS.

    • Inject the DnaN protein solution (typically 20-200 µg/mL in a low ionic strength buffer, e.g., 10 mM acetate, pH 4.0-5.5) over the activated surface.[9] The protein will covalently bind to the surface via its primary amine groups. The target immobilization level should be optimized to minimize mass transport effects.

    • Deactivate any remaining active esters on the surface by injecting ethanolamine-HCl.

    • A reference flow cell should be prepared in the same way but without the injection of DnaN to allow for subtraction of bulk refractive index changes and non-specific binding.

  • Interaction Analysis:

    • Prepare a series of this compound dilutions in running buffer. A typical concentration range would span from 10-fold below to 10-fold above the expected KD.[7] Include a buffer-only injection as a blank.

    • Inject the this compound solutions over the DnaN-immobilized and reference flow cells at a constant flow rate. This is the association phase .

    • After the injection, flow running buffer over the sensor chip to monitor the dissociation of the this compound-DnaN complex. This is the dissociation phase .

    • Between each this compound injection cycle, regenerate the sensor surface by injecting the regeneration solution to remove all bound analyte. The regeneration conditions must be optimized to ensure complete removal of the analyte without damaging the immobilized DnaN.[9]

  • Data Analysis:

    • The raw sensorgram data is processed by subtracting the signal from the reference flow cell.

    • The resulting binding curves are then fitted to a suitable kinetic model, such as the 1:1 Langmuir binding model, to determine the association rate constant (ka) and the dissociation rate constant (kd).

    • The equilibrium dissociation constant (KD) is calculated as the ratio of kd to ka (KD = kd/ka).

Signaling Pathway and Mechanism of Action

This compound functions by physically obstructing the interaction between DnaN and its partner proteins, most notably the α-subunit of the DNA polymerase III (DnaE1).[10] DnaN forms a ring-like structure that encircles the DNA and slides along it, acting as a mobile platform for various proteins involved in DNA replication and repair.[4] By binding to a hydrophobic pocket on DnaN, this compound prevents the binding of DnaE1, thereby halting processive DNA synthesis.[10][11]

Mechanism_of_Action cluster_replication Normal DNA Replication cluster_inhibition Inhibition by this compound DnaN DnaN (Sliding Clamp) Encircles DNA DnaE1 DnaE1 (Polymerase α-subunit) DnaN->DnaE1 recruits DNA_Synth Processive DNA Synthesis DnaE1->DNA_Synth leads to GM This compound DnaN_inhibited DnaN This compound Bound GM->DnaN_inhibited binds to DnaE1_blocked DnaE1 Binding Blocked DnaN_inhibited->DnaE1_blocked prevents binding of Replication_Halt DNA Replication Halted DnaE1_blocked->Replication_Halt

Caption: The mechanism of action of this compound in inhibiting DNA replication.

Conclusion

Surface Plasmon Resonance is a robust and informative technique for the detailed characterization of the this compound-DnaN interaction. The protocols and data presented here provide a framework for researchers to investigate this and other small molecule-protein interactions, aiding in the discovery and development of novel antibacterial agents. The high affinity and slow dissociation of this compound from DnaN underscore its potential as a therapeutic candidate.[3]

References

Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Analysis of Cyclohexylgriselimycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexylgriselimycin (CGM) is a synthetic analog of the natural cyclic peptide this compound.[1] It has emerged as a promising preclinical candidate for the treatment of tuberculosis (TB), including drug-resistant strains, and has also shown activity against nontuberculous mycobacteria such as Mycobacterium abscessus.[2][3][4] CGM exhibits a novel mechanism of action, targeting the DNA polymerase sliding clamp (DnaN), a critical component of the bacterial DNA replication and repair machinery.[4][5][6] By binding to a hydrophobic cleft on DnaN, CGM acts as a protein-protein interaction inhibitor, disrupting essential cellular processes.[4][5] This document provides a detailed overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of CGM, along with protocols for key experimental procedures.

Data Presentation

Pharmacokinetic Parameters of Cyclohexylthis compound in Mice
ParameterValueConditionsReference
Bioavailability 89%Single oral administration of 30 mg/kg[7]
Cmax 2.6 µg/mLSingle oral administration of 30 mg/kg[7]
T1/2 (Half-life) 4.3 hSingle oral administration of 30 mg/kg[7]
AUC 23,000 ng·h/mLSingle oral administration of 30 mg/kg[7]
Pharmacodynamic Parameters of Cyclohexylthis compound
ParameterValueOrganism(s)ConditionsReference
MIC (in vitro) 0.06 µg/mLM. tuberculosis (broth culture)-[7]
MIC (intracellular) 0.3 µg/mLM. tuberculosis (within macrophages)-[7]
MIC Range 0.1 - 0.8 µMM. abscessus complex90% growth inhibition[4][8]
MED (in vivo) 50 mg/kgM. tuberculosisAcute TB mouse model[1][7]
MBD (in vivo) 100 mg/kgM. tuberculosisAcute TB mouse model (2 log10 CFU reduction)[7]
In Vivo Efficacy Dose-dependentM. tuberculosisAcute TB mouse models[1]
In Vivo Efficacy Reduced bacterial lung burdenM. abscessusMouse model of infection[2]

Mechanism of Action: DnaN Inhibition

Cyclohexylthis compound's mechanism of action involves the inhibition of the bacterial DNA sliding clamp, DnaN. This protein is essential for DNA replication and repair, acting as a hub for protein-protein interactions. CGM binds to a hydrophobic pocket on DnaN, preventing its interaction with other proteins involved in these critical cellular processes, ultimately leading to bacterial cell death.[4][5]

cluster_replication Bacterial DNA Replication & Repair cluster_inhibition Inhibition by Cyclohexylthis compound DnaN DnaN (DNA Sliding Clamp) DNA_Polymerase DNA Polymerase III DnaN->DNA_Polymerase Recruits Accessory_Proteins Accessory Proteins (e.g., for DNA repair) DnaN->Accessory_Proteins Recruits Inhibited_DnaN DnaN-CGM Complex DNA Bacterial DNA DNA_Polymerase->DNA Replicates Accessory_Proteins->DNA Repairs CGM Cyclohexylthis compound (CGM) CGM->Inhibited_DnaN Binds to Block Disruption of Protein-Protein Interactions Inhibited_DnaN->Block Cell_Death Bactericidal Effect Block->Cell_Death

Mechanism of Cyclohexylthis compound Action.

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination for M. tuberculosis (Broth Microdilution)

This protocol is based on the EUCAST reference method for MIC determination for the Mycobacterium tuberculosis complex.[1]

1. Materials:

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase)

  • Sterile U-shaped 96-well polystyrene microtiter plates with lids

  • Cyclohexylthis compound (CGM) stock solution

  • M. tuberculosis H37Rv (ATCC 27294) as a reference strain

  • Sterile water

  • Glass beads

  • 0.5 McFarland standard

  • Inverted mirror for reading

2. Inoculum Preparation:

  • Prepare a suspension of M. tuberculosis colonies in sterile water with glass beads.

  • Vortex to create a homogenous suspension.

  • Adjust the suspension to a 0.5 McFarland turbidity standard.

  • Prepare a 1:100 dilution of the 0.5 McFarland suspension to obtain a final inoculum of approximately 10^5 CFU/mL.

3. Plate Preparation:

  • Prepare serial dilutions of CGM in Middlebrook 7H9 broth in the 96-well plate.

  • Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Also, include a 1:100 diluted control of the inoculum which will contain approximately 10^3 CFU/mL.

4. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

  • Seal the plate with a lid to prevent evaporation.

  • Incubate the plate at 36 ± 1°C.

5. Reading and Interpretation:

  • Visually inspect the plate using an inverted mirror once growth is visible in the 1:100 diluted control well.

  • The MIC is the lowest concentration of CGM that inhibits visible bacterial growth.

Protocol 2: In Vivo Efficacy in a Murine Model of Chronic Tuberculosis Infection

This protocol outlines a general procedure for assessing the in vivo efficacy of CGM in a mouse model of chronic TB infection.[2][9][10]

1. Animal Model:

  • BALB/c mice are commonly used for both acute and chronic TB infection models.[10]

2. Infection:

  • Infect mice via a low-dose aerosol route with M. tuberculosis H37Rv to establish a pulmonary infection.

  • Allow the infection to establish for 4-6 weeks to develop a chronic infection state.

3. Drug Administration:

  • Prepare a formulation of Cyclohexylthis compound for oral gavage.

  • Administer CGM daily to the treatment group of mice.

  • Administer a vehicle control to a separate group of mice.

  • A positive control group treated with a standard anti-TB drug (e.g., rifampicin) can also be included.

  • Treat the mice for a specified duration, typically 4 weeks or longer.

4. Efficacy Assessment:

  • At the end of the treatment period, euthanize the mice.

  • Aseptically remove the lungs and spleen.

  • Homogenize the organs in a suitable buffer (e.g., PBS with 0.05% Tween 80).

  • Plate serial dilutions of the organ homogenates on Middlebrook 7H10 or 7H11 agar (B569324) plates.

  • Incubate the plates at 37°C for 3-4 weeks.

  • Enumerate the colony-forming units (CFU) to determine the bacterial load in the organs.

  • Efficacy is determined by the reduction in CFU in the CGM-treated group compared to the vehicle control group.

cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Infection 1. Infection (Low-dose aerosol M.tb) Chronic_Phase 2. Establishment of Chronic Infection (4-6 weeks) Infection->Chronic_Phase Grouping 3. Randomization into Groups (Treatment, Vehicle Control) Chronic_Phase->Grouping Treatment 4. Daily Oral Administration (CGM or Vehicle) Grouping->Treatment Monitoring 5. Monitor Animal Health (Weight, clinical signs) Treatment->Monitoring Euthanasia 6. Euthanasia & Organ Harvest (Lungs, Spleen) Monitoring->Euthanasia Homogenization 7. Organ Homogenization Euthanasia->Homogenization Plating 8. Serial Dilution & Plating Homogenization->Plating Incubation 9. Incubation (3-4 weeks at 37°C) Plating->Incubation CFU_Count 10. CFU Enumeration Incubation->CFU_Count Data_Analysis 11. Statistical Analysis (Compare treatment vs. control) CFU_Count->Data_Analysis

Workflow for In Vivo Efficacy Testing.

Protocol 3: Pharmacokinetic Analysis in Mice

This protocol provides a general framework for determining the pharmacokinetic profile of CGM in mice.

1. Animal Model and Dosing:

  • Use a suitable mouse strain (e.g., BALB/c).

  • Administer a single dose of CGM via the intended clinical route (e.g., oral gavage).

2. Sample Collection:

  • Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Process the blood to obtain plasma and store frozen until analysis.

3. Bioanalytical Method:

  • Develop and validate a sensitive and specific analytical method for the quantification of CGM in plasma, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12]

  • Prepare calibration standards and quality control samples in blank plasma.

4. Sample Analysis:

  • Thaw plasma samples, calibration standards, and quality controls.

  • Perform protein precipitation to extract CGM from the plasma.

  • Analyze the extracted samples using the validated LC-MS/MS method.

5. Data Analysis:

  • Construct a calibration curve to determine the concentration of CGM in the unknown samples.

  • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, T1/2, and AUC from the plasma concentration-time data.

Conclusion

Cyclohexylthis compound demonstrates a favorable pharmacokinetic and pharmacodynamic profile, positioning it as a strong candidate for further development as a novel anti-tuberculosis agent. Its unique mechanism of action against DnaN offers a new avenue for combating drug-resistant mycobacterial infections. The protocols provided herein offer a foundation for the continued investigation and characterization of this promising compound.

References

Application Notes and Protocols for High-Throughput Screening of Novel Griselimycin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Griselimycins are a class of cyclic depsipeptide antibiotics with potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2][3] Their unique mechanism of action involves the inhibition of the bacterial DNA polymerase III sliding clamp, DnaN, a critical component of the DNA replication machinery.[1][4] This novel target makes Griselimycin (B1672148) and its analogs promising candidates for the development of new anti-tuberculosis drugs, particularly in the face of rising antibiotic resistance.

These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize novel this compound analogs with enhanced potency and favorable pharmacological properties. Two primary screening strategies are presented: a target-based biochemical assay and a whole-cell phenotypic assay.

Data Presentation: Efficacy of this compound Analogs

The following tables summarize the in vitro efficacy of known this compound analogs against Mycobacterium tuberculosis and related species, as well as their inhibitory activity against the DnaN target. This data serves as a benchmark for the evaluation of newly synthesized analogs.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Analogs against Mycobacterial Strains

CompoundOrganismMIC (µg/mL)MIC (µM)Reference Strain
This compoundMycobacterium tuberculosis H37Rv3.125 - 25-H37Rv
Cyclohexylthis compound (CGM)Mycobacterium abscessus-0.5ATCC 19977
Cyclohexylthis compound (CGM)Mycobacterium abscessus-0.4K21
Analog 3aMycobacterium tuberculosis H37Rv3.125-H37Rv
Analog 3fMycobacterium tuberculosis H37Rv3.125-H37Rv
Analog 3kMycobacterium tuberculosis H37Rv3.125-H37Rv
Analog 3qMycobacterium tuberculosis H37Rv3.125-H37Rv
Analog 3vMycobacterium tuberculosis H37Rv3.125-H37Rv
Ethambutol (Control)Mycobacterium tuberculosis H37Rv1.56-H37Rv

Note: MIC values can vary depending on the specific assay conditions and the strain used.[5]

Experimental Protocols

Target-Based High-Throughput Screening: Fluorescence Polarization Assay

This assay directly measures the binding affinity of this compound analogs to the M. tuberculosis DnaN protein, providing a quantitative measure of target engagement. The principle of this assay is the change in polarization of fluorescently labeled this compound analog upon binding to the larger DnaN protein.

a. Expression and Purification of M. tuberculosis DnaN

A robust and high-yield expression and purification protocol is essential for generating the quality and quantity of DnaN protein required for HTS campaigns.

  • Cloning and Expression: The dnaN gene from M. tuberculosis H37Rv is cloned into an expression vector (e.g., pET-28a(+)) with an N-terminal hexa-histidine (His6) tag. The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Culture and Induction: A starter culture is grown overnight and used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.1 to 1 mM, and the culture is incubated for a further 3-4 hours at 37°C or overnight at 18°C.

  • Cell Lysis and Clarification: Cells are harvested by centrifugation and resuspended in a lysis buffer (50 mM Tris-HCl pH 8.0, 300-600 mM NaCl, 20% glycerol, 10 mM β-mercaptoethanol, and a protease inhibitor cocktail). Cells are lysed by sonication on ice. The lysate is clarified by centrifugation at 16,000 rpm for 30 minutes at 4°C to remove cell debris.

  • Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with a wash buffer (lysis buffer with 20 mM imidazole) to remove non-specifically bound proteins. The His6-DnaN protein is eluted with an elution buffer (lysis buffer with 250-500 mM imidazole).

  • Size-Exclusion Chromatography: For further purification and buffer exchange, the eluted fractions containing DnaN are pooled and subjected to size-exclusion chromatography using a column equilibrated with the final assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).

  • Purity and Concentration: The purity of the protein is assessed by SDS-PAGE, and the concentration is determined using a Bradford assay or by measuring absorbance at 280 nm.

b. Fluorescent Labeling of a this compound Analog (Tracer)

A this compound analog with a suitable reactive handle (e.g., a primary amine) is required for fluorescent labeling.

  • Selection of Fluorophore: A fluorophore with high quantum yield and photostability, such as a fluorescein (B123965) or rhodamine derivative (e.g., 5-FAM, TAMRA), is chosen. The amine-reactive form of the dye (e.g., NHS ester) is used for conjugation.

  • Labeling Reaction: The this compound analog is dissolved in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3). The amine-reactive fluorescent dye, dissolved in anhydrous DMF, is added to the peptide solution at a 1.5 to 5-fold molar excess. The reaction is incubated for 1-2 hours at room temperature in the dark.

  • Purification of the Labeled Peptide: The fluorescently labeled peptide is purified from the unreacted dye and unlabeled peptide using reverse-phase HPLC or size-exclusion chromatography (e.g., Sephadex LH-20).[6]

  • Characterization: The successful labeling and purity of the tracer are confirmed by mass spectrometry and fluorescence spectroscopy.[6]

c. Fluorescence Polarization Assay Protocol

This protocol is optimized for a 384-well plate format.

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.

    • DnaN Protein Solution: Dilute the purified DnaN protein in assay buffer to the desired concentration (typically in the low nanomolar range, determined by titration).

    • Fluorescent Tracer Solution: Dilute the fluorescently labeled this compound analog in assay buffer to a final concentration that gives a stable and robust fluorescence signal (typically in the low nanomolar range).

    • Test Compounds: Prepare a stock solution of the this compound analogs in 100% DMSO and create a dilution series.

  • Assay Procedure:

    • Add 10 µL of the DnaN protein solution to each well of a black, clear-bottom 384-well plate.

    • Add 100 nL of the test compound solution (or DMSO for controls) to the wells.

    • Incubate for 30-60 minutes at room temperature to allow for protein-compound interaction.

    • Add 10 µL of the fluorescent tracer solution to all wells.

    • Incubate for 30-60 minutes at room temperature in the dark to reach binding equilibrium.

    • Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.

  • Data Analysis:

    • The degree of polarization is calculated from the parallel and perpendicular fluorescence intensity measurements.

    • The IC50 values (the concentration of a compound that displaces 50% of the bound tracer) are determined by fitting the data to a four-parameter logistic equation.

Whole-Cell High-Throughput Screening Assay

This assay measures the growth inhibition of M. tuberculosis in the presence of this compound analogs, providing a direct measure of their antibacterial activity. This protocol utilizes a recombinant strain of M. tuberculosis expressing a fluorescent reporter protein for a sensitive and high-throughput readout of bacterial viability.[5][7][8]

a. Bacterial Strain and Culture Conditions

  • Bacterial Strain: A recombinant strain of M. tuberculosis H37Rv constitutively expressing a far-red fluorescent protein (e.g., mCherry or DsRed) is used.[5][7][8] This allows for the monitoring of bacterial growth without the need for cell lysis or the addition of viability reagents.

  • Culture Medium: M. tuberculosis is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase).

b. High-Throughput Screening Protocol

This protocol is optimized for a 384-well plate format and should be performed in a BSL-3 facility.

  • Preparation of Assay Plates:

    • Dispense 20 µL of supplemented 7H9 broth into sterile, black, clear-bottom 384-well plates using an automated liquid handler.

    • Add 100 nL of the test compound solution in DMSO (or DMSO for controls) to the appropriate wells. Include a positive control for growth inhibition (e.g., rifampicin (B610482) at a final concentration of 2 µM) and a negative control (DMSO only).

  • Inoculation:

    • Grow the fluorescent M. tuberculosis strain to the mid-logarithmic phase (OD590 of 0.6-0.9).

    • Dilute the culture to a starting OD590 of 0.06 in fresh medium.

    • Inoculate the assay plates with 10 µL of the diluted culture to achieve a final OD590 of 0.02 in a final volume of 30 µL.[5][7][8]

  • Incubation:

    • Seal the plates with a gas-permeable membrane.

    • Incubate the plates at 37°C in a humidified incubator for 5 days.[5][7][8]

  • Data Acquisition and Analysis:

    • After incubation, measure the fluorescence intensity in each well using a plate reader with appropriate excitation and emission wavelengths for the fluorescent reporter protein (e.g., 586 nm excitation and 614 nm emission for mCherry).[5][7]

    • Calculate the percent inhibition of growth for each compound relative to the DMSO control.

    • Determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits visible growth, for the active compounds.

Visualizations

Signaling Pathway and Experimental Workflows

Griselimycin_MOA cluster_replication Bacterial DNA Replication DNA_Polymerase DNA Polymerase III DNA DNA Template DNA_Polymerase->DNA synthesizes DnaN DnaN (Sliding Clamp) DnaN->DNA_Polymerase tethers to DNA Griselimycins This compound Analogs Inhibition Inhibition Griselimycins->Inhibition Inhibition->DnaN

Caption: Mechanism of action of this compound analogs.

HTS_Workflow cluster_target_based Target-Based Assay (Fluorescence Polarization) cluster_cell_based Cell-Based Assay (Whole-Cell Growth) Purify_DnaN Express & Purify DnaN Protein FP_Assay Perform FP Assay (DnaN + Labeled GM + Analog) Purify_DnaN->FP_Assay Label_GM Fluorescently Label This compound Analog Label_GM->FP_Assay FP_Data Analyze FP Data (IC50 values) FP_Assay->FP_Data Hit_Identification Hit Identification & Lead Optimization FP_Data->Hit_Identification Culture_MTB Culture Fluorescent M. tuberculosis Screen_Analogs Screen Analogs in 384-well plates Culture_MTB->Screen_Analogs Measure_Fluorescence Incubate & Measure Fluorescence Screen_Analogs->Measure_Fluorescence Cell_Data Analyze Growth Inhibition (MIC values) Measure_Fluorescence->Cell_Data Cell_Data->Hit_Identification Compound_Library This compound Analog Library Compound_Library->FP_Assay Compound_Library->Screen_Analogs

Caption: High-throughput screening workflow for this compound analogs.

References

Application Note: Techniques for Assessing Griselimycin's Bactericidal Versus Bacteriostatic Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Griselimycin (B1672148) is a cyclic peptide antibiotic with potent activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1][2][3] Its efficacy extends to drug-resistant strains, making it a promising candidate for new anti-TB therapies.[1][2][4] this compound exhibits bactericidal activity by targeting the DNA polymerase sliding clamp, DnaN.[1][4][5][6][7] This application note provides detailed protocols for quantifying the bactericidal nature of this compound and its derivatives, a critical step in preclinical drug development. The primary methods covered are the determination of the Minimum Bactericidal Concentration (MBC) in relation to the Minimum Inhibitory Concentration (MIC) and time-kill curve assays.

This compound's Mechanism of Action

This compound functions as a protein-protein interaction inhibitor.[8][9] In bacterial DNA replication, the sliding clamp (DnaN) is a ring-shaped protein that encircles the DNA and tethers the replicative DNA polymerase (DnaE1) to the template strand, ensuring high processivity. This compound binds with high affinity to a hydrophobic pocket on DnaN, the same site used to recruit DNA polymerase and other proteins involved in DNA metabolism.[8][9][10] This binding event physically obstructs the interaction between DnaN and DnaE1, leading to the dissociation of the replisome, inhibition of DNA synthesis, and ultimately, bacterial cell death.[1][9][11]

cluster_replication Standard DNA Replication cluster_inhibition This compound Action DnaN DnaN (Sliding Clamp) DnaE1 DnaE1 (Polymerase) DnaN->DnaE1 recruits Replication DNA Replication & Cell Viability DnaE1->Replication enables This compound This compound DnaN_inhibited DnaN (Sliding Clamp) This compound->DnaN_inhibited binds to DnaE1_inhibited DnaE1 (Polymerase) DnaN_inhibited->DnaE1_inhibited interaction blocked DnaN_inhibited->Block CellDeath Replication Blocked & Cell Death DnaN_inhibited->CellDeath leads to

Caption: this compound's mechanism of action.

Experimental Distinction: Bactericidal vs. Bacteriostatic

An antibiotic's activity is classified as either bactericidal or bacteriostatic. This distinction is crucial, especially when treating infections in immunocompromised patients where a bactericidal (killing) effect is preferred over a bacteriostatic (growth-inhibiting) one.[12][13]

  • Bacteriostatic: Inhibits bacterial growth and reproduction. The organism can potentially recover once the agent is removed.[14]

  • Bactericidal: Kills bacteria directly, leading to an irreversible loss of viability.[14]

The following protocols are designed to determine where this compound falls on this spectrum.

start Antibiotic Exposure bacteriostatic Bacteriostatic Activity (Growth Inhibition) start->bacteriostatic bactericidal Bactericidal Activity (Cell Killing) start->bactericidal

Caption: Fundamental classification of antibiotic activity.

Protocol 1: Minimum Inhibitory and Bactericidal Concentration (MIC/MBC) Assay

This assay first determines the MIC—the lowest concentration of this compound that visibly inhibits the growth of a microorganism.[12] Subsequently, it determines the MBC, which is the lowest concentration required to kill 99.9% of the initial bacterial inoculum.[15][16] The relationship between these two values is a key indicator of bactericidal activity.

Experimental Workflow: MIC/MBC Determination

prep Prepare this compound Serial Dilutions in 96-well plate inoculate Inoculate with Standardized Bacterial Suspension prep->inoculate incubate1 Incubate (e.g., 37°C, 18-24h) inoculate->incubate1 read_mic Read MIC (Lowest concentration with no visible growth) incubate1->read_mic plate Plate Aliquots from Clear Wells (MIC, 2xMIC, 4xMIC, etc.) onto Agar (B569324) read_mic->plate incubate2 Incubate Agar Plates (e.g., 37°C, 24h) plate->incubate2 read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate2->read_mbc

Caption: Workflow for MIC and MBC determination.
Detailed Protocol

Materials:

  • This compound (or analog) stock solution of known concentration.

  • Mycobacterium species (e.g., M. smegmatis as a model or M. tuberculosis).

  • Appropriate liquid culture medium (e.g., Mueller-Hinton Broth with supplements).

  • Appropriate solid agar medium (e.g., Middlebrook 7H10/7H11).

  • Sterile 96-well microtiter plates.

  • Sterile tubes for dilution, pipettes, and incubator.

Procedure:

  • MIC Assay (Broth Microdilution):

    • Prepare a two-fold serial dilution of this compound in the 96-well plate using liquid broth. Concentrations should span a clinically relevant range. Leave wells for positive (no drug) and negative (no bacteria) controls.

    • Prepare a standardized bacterial inoculum to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[17]

    • Incubate the plate at the optimal temperature (e.g., 37°C) for the required duration (typically 18-24 hours for fast-growing mycobacteria, longer for Mtb).

    • Determine the MIC by visual inspection: it is the lowest concentration of this compound in which there is no visible turbidity.[15]

  • MBC Assay:

    • From the wells corresponding to the MIC and at least two higher concentrations that showed no growth, plate a fixed volume (e.g., 10-100 µL) onto agar plates.[15][17]

    • Also, plate a sample from the positive control well (after appropriate dilution) to determine the initial inoculum count (CFU/mL) at time zero.

    • Incubate the agar plates until colonies are clearly visible.

    • Count the number of colonies on each plate.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% (or 3-log₁₀) reduction in CFU/mL compared to the initial inoculum.[16][18]

Data Presentation and Interpretation

The primary determinant is the MBC/MIC ratio.[18]

  • Bactericidal: MBC/MIC ≤ 4

  • Bacteriostatic: MBC/MIC > 4

CompoundMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
This compound Analog A0.51.02Bactericidal
This compound Analog B0.250.52Bactericidal
Control Antibiotic X2.0>32>16Bacteriostatic

Protocol 2: Time-Kill Curve Assay

Time-kill assays provide dynamic information about an antibiotic's effect, showing the rate of bacterial killing over time.[18] For a bactericidal agent like this compound, a rapid, concentration-dependent decline in viable bacterial counts is expected.

Experimental Workflow: Time-Kill Assay

prep Prepare Flasks with Standardized Bacterial Inoculum in Broth add_drug Add this compound at Various Concentrations (e.g., 0x, 1x, 4x, 8x MIC) prep->add_drug incubate Incubate with Shaking add_drug->incubate incubate->loop_start sample Collect Aliquots at Time Points (0, 2, 4, 8, 24h) loop_start->sample Over Time plate Perform Serial Dilutions and Plate onto Agar sample->plate incubate_plate Incubate Agar Plates plate->incubate_plate count Count CFU and Calculate CFU/mL incubate_plate->count plot Plot log10(CFU/mL) vs. Time count->plot

Caption: Workflow for a time-kill curve assay.
Detailed Protocol

Materials:

  • Same materials as for MIC/MBC assay, plus sterile flasks for liquid culture.

Procedure:

  • Prepare a bacterial culture and adjust it to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in several flasks containing fresh broth.[17]

  • Add this compound to the flasks at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC). Include a drug-free growth control flask.

  • Incubate all flasks under appropriate conditions (e.g., 37°C with agitation).

  • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of each aliquot and plate onto agar to determine the viable count (CFU/mL).

  • After incubation, count the colonies and calculate the CFU/mL for each time point and concentration.

  • Plot the results as log₁₀ CFU/mL versus time for each this compound concentration.

Data Presentation and Interpretation

A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in the CFU/mL from the starting inoculum. The time-kill curve will visually demonstrate the rate and extent of killing.

Time (hr)Growth Control (log₁₀ CFU/mL)1x MIC (log₁₀ CFU/mL)4x MIC (log₁₀ CFU/mL)8x MIC (log₁₀ CFU/mL)
05.705.715.695.70
26.305.455.104.85
47.154.904.153.50
88.203.802.95<2.00
249.10<2.00<2.00<2.00
Log Reduction at 24h ->3.71 >3.69 >3.70

Expected Result for this compound: The plot will show a rapid, dose-dependent decrease in bacterial viability, with concentrations at and above the MIC achieving a >3-log₁₀ reduction, confirming bactericidal activity.

Summary and Conclusion

The combination of MIC/MBC determination and time-kill curve analysis provides a comprehensive assessment of this compound's activity. For this compound and its potent analogs, the expected outcome is an MBC/MIC ratio of ≤4 and a rapid, concentration-dependent reduction of ≥3-log₁₀ in viable cell count within 24 hours. These quantitative results are essential for characterizing the pharmacodynamics of new drug candidates and confirming a bactericidal mechanism of action, which is a highly desirable trait for anti-tuberculosis agents.

References

Troubleshooting & Optimization

Griselimycin Solubility: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical strategies and detailed protocols to overcome solubility challenges with Griselimycin in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a high-concentration stock solution of this compound?

A1: Due to its hydrophobic, cyclic peptide structure, the recommended solvent for preparing this compound stock solutions is 100% Dimethyl Sulfoxide (DMSO).[1][2] DMSO is a powerful, water-miscible organic solvent capable of dissolving many poorly soluble compounds intended for biological assays.[3]

Q2: What is the general procedure for dissolving this compound in DMSO?

A2: The standard procedure involves creating a high-concentration stock solution in 100% DMSO, which can then be serially diluted into your aqueous assay buffer or culture medium. It is crucial to add the DMSO stock to the aqueous solution slowly and with agitation to prevent precipitation.[3][4]

See --INVALID-LINK-- for a detailed methodology.

Q3: My this compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What should I do?

A3: Precipitation upon dilution is a common issue and indicates that the solubility limit of this compound in the final aqueous solution has been exceeded.[5] This phenomenon, often called "solvent shifting," occurs because the compound, while soluble in DMSO, is not soluble in the final mixture containing a low percentage of DMSO.

To resolve this, you can:

  • Reduce the Final Concentration: Your target concentration may be too high.

  • Optimize the Final DMSO Concentration: Ensure the final DMSO level is sufficient to aid solubility but non-toxic to your cells.[3]

  • Use a Stepwise Dilution Method: Diluting the DMSO stock into a small volume of medium containing serum or protein (like BSA) first can help stabilize the compound before the final dilution.[6]

  • Employ Advanced Solubilization Techniques: Consider using co-solvents, surfactants, or cyclodextrins as described below.

Refer to the --INVALID-LINK-- for a step-by-step decision tree.

Q4: What is the maximum concentration of DMSO tolerated in my assay?

A4: The maximum tolerated DMSO concentration is highly dependent on the cell type. For most mammalian cell lines, a final concentration of ≤0.5% is widely considered safe, though some robust lines can tolerate up to 1%.[3][4][7] Primary cells are often more sensitive, requiring concentrations <0.1% .[3] For assays with Mycobacterium tuberculosis, this compound's target, concentrations up to 1.3% have been shown to have no effect on growth, while 2.5% can cause significant inhibition. A final concentration of ≤2% is often used as a compromise.[8] Always run a vehicle control (medium + same final % of DMSO) to assess the solvent's effect.

Cell/Organism TypeRecommended Max. DMSO ConcentrationNotes
Most Mammalian Cell Lines≤ 0.5%Some lines tolerate up to 1%. Always verify with a toxicity assay.[3][7]
Primary Cells≤ 0.1%Highly sensitive to solvent toxicity.[3]
Mycobacterium tuberculosis≤ 2.0%1.3% showed no growth inhibition; 2.5% showed 30-40% inhibition.[8]

Q5: Can I use other agents like surfactants or cyclodextrins to improve solubility?

A5: Yes. If DMSO alone is insufficient, surfactants or cyclodextrins are excellent alternatives.

  • Surfactants (e.g., Tween® 80): These agents can improve wetting and form micelles to encapsulate the hydrophobic compound. They are often used at low concentrations (e.g., 0.01% - 0.1%).

  • Cyclodextrins (e.g., HP-β-CD): These cyclic oligosaccharides have a hydrophobic core that can encapsulate this compound, forming an inclusion complex with a hydrophilic exterior, thereby increasing its apparent aqueous solubility.[9][10][11]

See --INVALID-LINK-- for a method using cyclodextrins.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions using a Co-Solvent (DMSO)

This protocol describes the standard method for solubilizing a hydrophobic peptide like this compound using DMSO.

Materials:

  • Lyophilized this compound powder

  • High-quality, anhydrous DMSO

  • Sterile aqueous buffer or cell culture medium (pre-warmed to 37°C if for cell-based assays)

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Pre-warm Peptide: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Prepare Concentrated Stock (e.g., 10 mM):

    • Add the required volume of 100% DMSO directly to the vial to achieve a high-concentration stock (e.g., 10-20 mM).

    • Vortex gently or sonicate briefly (10-15 seconds) in a water bath until the powder is completely dissolved. Visually inspect against a light source to ensure no particulates remain. This is your Stock Solution .

  • Prepare Intermediate Dilution (Optional but Recommended):

    • Dilute the Stock Solution 1:10 or 1:100 in 100% DMSO to create an intermediate stock that is easier to pipette for the final dilution.

  • Prepare Final Working Solution:

    • Pre-warm your final aqueous buffer or cell culture medium.

    • While gently vortexing or swirling the aqueous medium, add the this compound stock solution dropwise and slowly . This rapid dispersion is critical to prevent precipitation.[3]

    • Never add the aqueous buffer to the concentrated DMSO stock.

  • Final Check and Use:

    • Visually inspect the final solution for any signs of turbidity or precipitation. If it is not clear, the solubility limit has been exceeded.

    • Use the solution immediately or prepare fresh before each experiment. Avoid storing final aqueous dilutions.

Protocol 2: Improving this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol uses a co-solvent/lyophilization method to create a this compound-cyclodextrin inclusion complex, which can then be dissolved in aqueous media.

Materials:

  • Lyophilized this compound powder

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • DMSO or Acetonitrile/tert-Butanol co-solvent

  • Deionized water

  • Lyophilizer (freeze-dryer)

Procedure:

  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD in deionized water to create a clear solution (e.g., at a 5:1 molar ratio to this compound).

  • Prepare this compound Solution: In a separate vial, dissolve the this compound powder in a minimal amount of a suitable organic solvent (e.g., DMSO or a 1:4 mixture of Acetonitrile:tert-Butyl alcohol). Ensure it is fully dissolved.

  • Combine Solutions: While stirring the HP-β-CD solution vigorously, add the this compound solution in a drop-wise manner.

  • Equilibrate: Continue to stir the mixture at room temperature for 24-48 hours to allow for efficient complex formation.

  • Lyophilize: Freeze the resulting solution (e.g., using a dry ice/acetone bath or by placing it at -80°C) until completely solid. Lyophilize the frozen sample for 48 hours or until a dry, fluffy powder is obtained.

  • Reconstitution: The resulting this compound/HP-β-CD complex powder should now be directly soluble in your aqueous assay buffer. Reconstitute to the desired concentration and verify clarity.

Troubleshooting Guide

Issue: this compound precipitates out of solution during my experiment.

This guide provides a logical workflow to diagnose and solve precipitation issues.

G start Precipitation Observed in Aqueous Medium check_dmso Is final DMSO concentration <0.5%? start->check_dmso increase_dmso ACTION: Increase final DMSO to a higher, non-toxic level (e.g., 1-2% for mycobacteria). Verify cell tolerance. check_dmso->increase_dmso Yes check_conc Is the final this compound concentration high? check_dmso->check_conc No end_point Solution Should Remain Clear increase_dmso->end_point lower_conc ACTION: Lower the final concentration and repeat. check_conc->lower_conc Yes check_dilution Was the stock added slowly to swirling buffer? check_conc->check_dilution No lower_conc->end_point improve_dilution ACTION: Re-prepare by adding DMSO stock dropwise to vigorously agitated buffer. check_dilution->improve_dilution No use_surfactant ADVANCED: Add a low-level surfactant (e.g., 0.01% Tween 80) to the final buffer. check_dilution->use_surfactant Yes improve_dilution->end_point use_cd ADVANCED: Use cyclodextrin complexation (Protocol 2). use_surfactant->use_cd If fails use_cd->end_point

Caption: Troubleshooting decision tree for this compound precipitation.

Visualized Workflows

General Experimental Workflow for this compound Solubilization

This diagram outlines the key stages from receiving the compound to its use in an in vitro assay.

G cluster_prep Preparation cluster_dilution Dilution cluster_assay Application compound Lyophilized This compound dissolve Dissolve in 100% DMSO (Protocol 1) compound->dissolve stock High-Concentration Stock Solution (e.g., 10-20 mM) dissolve->stock dilute Slowly add stock to swirling aqueous buffer stock->dilute working Final Working Solution dilute->working assay Add to In Vitro Assay (e.g., MIC, cell-based) working->assay

Caption: Standard workflow for preparing this compound for in vitro assays.

References

Griselimycin Technical Support Center: Investigating and Mitigating Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Griselimycin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with this compound and its analogs. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to off-target effects during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known primary target of this compound?

A1: this compound's primary target is the bacterial DNA polymerase III sliding clamp, DnaN.[1][2][3][4][5][6] It inhibits the interaction between the replicative DNA polymerase and the β-clamp, thereby blocking DNA replication and exhibiting bactericidal activity against mycobacteria.[1][2][4][5][7]

Q2: Does this compound have known off-targets in human cells?

A2: this compound has been shown to have exquisite selectivity for the bacterial DnaN over the human sliding clamp, proliferating cell nuclear antigen (PCNA), indicating a low potential for on-target toxicity in humans. However, the development of early this compound candidates was halted due to undisclosed, target-independent side effects.[6] This suggests the potential for off-target interactions that require careful investigation.

Q3: What are the common analogs of this compound and why were they developed?

A3: Common analogs include Methylthis compound (MGM) and Cyclohexylthis compound (CGM).[6] These synthetic analogs were developed to improve upon the poor pharmacokinetic properties of the natural this compound, such as metabolic stability and oral bioavailability.[5][6][8] CGM, in particular, has shown improved efficacy in in vivo models.[6][8]

Q4: What is the known resistance mechanism to this compound?

A4: Resistance to this compound is infrequent and is primarily associated with the amplification of a chromosomal segment containing the dnaN gene.[1][2][3][4][5][6][7] This resistance mechanism is often accompanied by a fitness cost to the bacteria and can be reversible.[1][2][4][5][7]

Troubleshooting Guides

Problem 1: Unexpected Cytotoxicity Observed in Mammalian Cell Lines

You are observing significant cell death in your mammalian cell line (e.g., CHO-K1, L929, RAW264.7) at concentrations where you expect this compound or its analogs to be selective for bacteria.

Possible Cause 1: Off-target cellular effects.

  • Troubleshooting Steps:

    • Confirm the Cytotoxicity: Perform a dose-response cytotoxicity assay, such as the MTT assay, to determine the IC50 (half-maximal inhibitory concentration) of your this compound compound on the specific mammalian cell line.

    • Compare with Known Data: Cross-reference your IC50 values with the available data (see Table 2). Natural this compound (GM) and Methylthis compound (MGM) have been reported to have low cytotoxicity (IC50 > 100 µM), while Cyclohexylthis compound (CGM) shows moderate cytotoxicity (IC50 ~11-17 µM). If your results for GM or MGM show high toxicity, it could indicate an issue with the compound's purity or the assay itself. For CGM, the observed toxicity is expected to be higher.

    • Assess Genotoxicity: If you suspect DNA damage, a micronucleus test can be performed. Griselimycins have been reported to not induce genotoxicity.

    • Investigate Apoptosis: Utilize assays like Annexin V/PI staining followed by flow cytometry to determine if the observed cell death is due to apoptosis or necrosis.

Possible Cause 2: Compound Impurity or Degradation.

  • Troubleshooting Steps:

    • Verify Compound Purity: Use techniques like HPLC-MS to confirm the purity and integrity of your this compound stock.

    • Proper Storage: Ensure the compound is stored under recommended conditions (typically in a dry, dark place at low temperatures) to prevent degradation.

Possible Cause 3: Assay Interference.

  • Troubleshooting Steps:

    • Control for Assay Artifacts: Some compounds can interfere with the chemistry of viability assays. Run appropriate controls, such as the compound in cell-free media, to check for direct reduction of MTT or other assay reagents.

Problem 2: Inconsistent In Vivo Efficacy and/or Unexpected Toxicity

Your in vivo experiments with a this compound analog show lower than expected efficacy against bacterial infection or unexpected adverse effects in the animal model.

Possible Cause 1: Poor Pharmacokinetic Properties.

  • Troubleshooting Steps:

    • Pharmacokinetic Analysis: Conduct a pharmacokinetic study to determine key parameters such as bioavailability, plasma clearance, and volume of distribution in your animal model. Compare your findings with the known data for analogs like CGM (see Table 3).

    • Dosing Regimen Optimization: Based on the pharmacokinetic data, adjust the dosing regimen (dose and frequency) to ensure that the compound concentration at the site of infection is maintained above the Minimum Inhibitory Concentration (MIC) for a sufficient duration.

Possible Cause 2: Off-target In Vivo Effects.

  • Troubleshooting Steps:

    • Comprehensive Toxicological Profiling: Conduct a preliminary in vivo toxicology study. This should include monitoring for clinical signs of toxicity, changes in body weight, and food/water intake. At the end of the study, perform gross necropsy and histopathology of key organs to identify any potential target organs of toxicity.

    • Clinical Pathology: Analyze blood samples for hematology and clinical chemistry parameters to identify any signs of organ damage (e.g., liver or kidney toxicity).

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Analogs against Mycobacteria

CompoundOrganismMIC (µg/mL)MIC (µM)
This compound (GM)M. tuberculosis H37Rv1~0.84
Methylthis compound (MGM)M. tuberculosis H37Rv0.6~0.50
Cyclohexylthis compound (CGM)M. tuberculosis H37Rv0.06~0.05
Cyclohexylthis compound (CGM)M. abscessus ATCC 19977-0.5
Cyclohexylthis compound (CGM)M. abscessus K21-0.4

Table 2: In Vitro Cytotoxicity of this compound and Analogs on Mammalian Cell Lines

CompoundCell LineAssayIC50 (µM)
This compound (GM)CHO-K1, L929, RAW264.7MTT> 100
Methylthis compound (MGM)CHO-K1, L929, RAW264.7MTT> 100
Cyclohexylthis compound (CGM)CHO-K1MTT~17
Cyclohexylthis compound (CGM)L929MTT~15
Cyclohexylthis compound (CGM)RAW264.7MTT~11

Table 3: Pharmacokinetic Parameters of Cyclohexylthis compound (CGM) in Mice

ParameterValue
Oral Bioavailability (F) 89%
Plasma Clearance (Cl) 1.1 L/h/kg
Volume of Distribution (Vss) 5.5 L/kg
Plasma Half-life (t1/2) 4.3 hours
Lung Tissue Half-life (t1/2) 4.3 hours

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is adapted for determining the IC50 of this compound compounds on adherent mammalian cell lines.

  • Materials:

    • This compound compound stock solution (in DMSO)

    • 96-well flat-bottom plates

    • Mammalian cell line of interest (e.g., CHO-K1)

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

    • Prepare serial dilutions of the this compound compound in complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plate for 48-72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • After the incubation, add 100 µL of solubilization solution to each well.

    • Incubate the plate overnight in a humidified atmosphere to ensure complete solubilization of the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm with a reference wavelength of 650 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value using a suitable software.

Surface Plasmon Resonance (SPR) for Target Binding

This protocol provides a general workflow for assessing the binding of this compound to its target, DnaN.

  • Materials:

    • SPR instrument (e.g., Biacore)

    • Sensor chip (e.g., NTA sensor for His-tagged protein)

    • Purified, His-tagged DnaN protein

    • This compound compound

    • Running buffer (e.g., 25 mM Tris pH 8.0, 200 mM NaCl, 1 mM TCEP, 1% glycerol, 50 µM EDTA, 0.05% Tween-20, 5% DMSO)

  • Procedure:

    • Equilibrate the system with the running buffer.

    • Immobilize the His-tagged DnaN protein onto the NTA sensor chip surface.

    • Prepare a series of dilutions of the this compound compound in the running buffer.

    • Inject the this compound dilutions over the sensor surface at a constant flow rate and record the binding response.

    • After each injection, regenerate the sensor surface to remove the bound compound.

    • Subtract the response from a reference flow cell to correct for non-specific binding.

    • Analyze the resulting sensorgrams using appropriate software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Visualizations

griselimycin_pathway cluster_replication Bacterial DNA Replication cluster_inhibition This compound Action DNA_Polymerase DNA Polymerase DnaN DnaN (β-clamp) DNA_Polymerase->DnaN Binds to DNA_Template DNA Template DnaN->DNA_Template Tethers to Inhibition Inhibition of Interaction This compound This compound This compound->DnaN This compound->Inhibition Replication_Block DNA Replication Blocked Inhibition->Replication_Block

Caption: Mechanism of action of this compound.

off_target_workflow Start Start: Unexpected Experimental Result (e.g., in vivo toxicity) In_Vitro_Tox In Vitro Cytotoxicity Assays (e.g., MTT on mammalian cells) Start->In_Vitro_Tox PK_Study Pharmacokinetic (PK) Study (Bioavailability, Clearance) Start->PK_Study Tox_Data High Cytotoxicity? In_Vitro_Tox->Tox_Data PK_Data Poor PK Profile? PK_Study->PK_Data Tox_Data->PK_Study No Off_Target_Investigation Investigate Off-Target Binding/Pathway Analysis Tox_Data->Off_Target_Investigation Yes PK_Data->In_Vitro_Tox No Dose_Optimization Optimize Dosing Regimen PK_Data->Dose_Optimization Yes Analog_Redesign Analog Redesign for Improved Selectivity/PK Off_Target_Investigation->Analog_Redesign End End: Mitigated Effect or Lead De-selection Dose_Optimization->End Analog_Redesign->End

Caption: Workflow for investigating off-target effects.

References

Technical Support Center: Analysis of dnaN Gene Amplification as a Griselimycin Resistance Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying Griselimycin (B1672148) resistance mediated by dnaN gene amplification.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a cyclic peptide antibiotic that exhibits bactericidal activity, particularly against mycobacteria.[1][2][3] It functions by inhibiting the interaction between the replicative DNA polymerase and the β-subunit, also known as the sliding clamp (encoded by the dnaN gene).[1][2][3] This disruption blocks DNA replication, leading to bacterial cell death.[1][2][3] Optimized synthetic derivatives, such as cyclohexylthis compound (CGM), have shown improved pharmacokinetic properties and high activity against Mycobacterium tuberculosis.[4][5][6]

Q2: What is the primary mechanism of resistance to this compound?

The primary mechanism of resistance to this compound in mycobacteria is the amplification of the drug's target, the DnaN protein.[1][2][3] This is achieved through the amplification of a chromosomal segment that includes the dnaN gene.[4][7][8] This gene amplification leads to an increased expression of the DnaN protein, effectively titrating the drug away from its site of action.

Q3: Is this compound resistance associated with a fitness cost?

Yes, this compound resistance is associated with a considerable fitness cost in bacteria.[1][2][3] The amplification of the dnaN gene region can lead to a severe growth defect.[7] Furthermore, the resistance is often reversible, suggesting that in the absence of the antibiotic, the bacterial population may revert to a susceptible state to regain normal growth rates.[1][2][3]

Q4: How frequently does resistance to this compound emerge?

Resistance to this compound occurs at a very low frequency.[4][5][7] Studies have reported resistance frequencies of approximately 5 x 10^-10.[7]

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the experimental analysis of dnaN gene amplification.

Quantitative PCR (qPCR) for dnaN Copy Number Variation

Issue 1: No amplification or very late amplification of the dnaN gene.

Potential Cause Troubleshooting Step
Poor template quality (e.g., degraded DNA, presence of inhibitors).Assess DNA integrity via gel electrophoresis. Re-purify DNA samples. Dilute the template to reduce inhibitor concentration.[9]
Suboptimal primer design.Verify primer specificity using BLAST. Redesign primers to ensure they have appropriate melting temperatures (Tm) and lack secondary structures.[10][11]
Incorrect qPCR cycling conditions.Ensure the annealing temperature is optimal for the primers. Verify that the extension time is sufficient for the amplicon size.[9]
Low target abundance.Increase the amount of template DNA in the reaction.[10]

Issue 2: High variability between technical replicates.

Potential Cause Troubleshooting Step
Pipetting errors.Ensure accurate and consistent pipetting. Use a master mix to minimize well-to-well variation.[12][13]
Inadequate mixing of reaction components.Gently vortex and centrifuge the master mix before aliquoting.[14]
Air bubbles in reaction wells.Centrifuge the qPCR plate before running the experiment.[14]

Issue 3: Amplification in the No-Template Control (NTC).

Potential Cause Troubleshooting Step
Contamination of reagents or workspace.Use dedicated and decontaminated pipettes and workspaces for pre- and post-PCR activities. Use fresh, nuclease-free water and other reagents.[10][13]
Primer-dimer formation.Analyze the melt curve; primer-dimers typically have a lower melting temperature than the specific product. Optimize primer concentrations or redesign primers if necessary.[13]

Quantitative Data Summary

The following table summarizes the extent of dnaN gene amplification observed in this compound-resistant M. smegmatis mutants.

Mutant StrainThis compound MIC (µg/mL)dnaN Gene Copy NumberAmplicon Size (kb)
Wild-Type0.51-
Resistant Mutant 1163~9
Resistant Mutant 212849~28

Note: This table is a synthesized representation based on descriptive data found in the literature.[2]

Experimental Protocols

Quantitative PCR (qPCR) for dnaN Gene Copy Number Determination

This protocol allows for the quantification of the dnaN gene copy number relative to a single-copy reference gene.

1.1. DNA Extraction:

  • Culture this compound-sensitive (wild-type) and resistant bacterial strains to mid-log phase.
  • Harvest cells by centrifugation.
  • Extract genomic DNA using a commercial bacterial DNA isolation kit, following the manufacturer's instructions.
  • Assess DNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis.

1.2. Primer Design:

  • Design primer pairs specific for the dnaN gene and a single-copy reference gene (e.g., rpoB).
  • Primers should produce amplicons between 100-200 bp.[9]
  • Verify primer specificity in silico using NCBI BLAST.

1.3. qPCR Reaction Setup:

  • Prepare a master mix containing SYBR Green qPCR master mix, forward and reverse primers (final concentration 200-500 nM each), and nuclease-free water.
  • Add a standardized amount of genomic DNA (e.g., 10 ng) to each well.
  • Include a no-template control (NTC) for each primer set.
  • Run samples in triplicate.

1.4. Thermal Cycling:

  • Initial denaturation: 95°C for 10 minutes.
  • 40 cycles of:
  • Denaturation: 95°C for 15 seconds.
  • Annealing/Extension: 60°C for 1 minute.
  • Melt curve analysis: Gradually increase the temperature from 60°C to 95°C.

1.5. Data Analysis:

  • Determine the cycle threshold (Ct) values for both the dnaN and reference genes for both wild-type and resistant strains.
  • Calculate the change in Ct (ΔCt) between the dnaN gene and the reference gene for each strain: ΔCt = Ct(dnaN) - Ct(reference).
  • Calculate the ΔΔCt by subtracting the ΔCt of the wild-type from the ΔCt of the resistant strain: ΔΔCt = ΔCt(resistant) - ΔCt(wild-type).
  • The fold change in dnaN copy number is calculated as 2-ΔΔCt.

Southern Blot for Confirmation of dnaN Gene Amplification

This protocol provides a method to visualize the amplification of the dnaN gene.

2.1. Genomic DNA Digestion and Gel Electrophoresis:

  • Digest 5-10 µg of genomic DNA from both wild-type and resistant strains with a suitable restriction enzyme that does not cut within the dnaN gene.
  • Separate the resulting DNA fragments on a 0.8% agarose gel.[15]

2.2. DNA Transfer:

  • Depurinate the gel in 0.25 M HCl for 10 minutes (for fragments >10 kb).[16]
  • Denature the DNA by soaking the gel in 0.5 M NaOH / 1.5 M NaCl for 30 minutes.
  • Neutralize the gel in 1 M Tris-HCl (pH 7.4) / 1.5 M NaCl for 30 minutes.
  • Transfer the DNA from the gel to a nylon or nitrocellulose membrane overnight using capillary action with 10x SSC buffer.[16]

2.3. Probe Preparation and Hybridization:

  • Prepare a labeled DNA probe specific for the dnaN gene (e.g., using a PCR-based labeling kit with biotin (B1667282) or digoxigenin).
  • Pre-hybridize the membrane in a hybridization buffer for 1-2 hours at the appropriate temperature.
  • Add the labeled probe to the hybridization buffer and incubate overnight.

2.4. Detection:

  • Wash the membrane to remove the unbound probe.
  • Detect the probe signal using a chemiluminescent or colorimetric substrate, depending on the label used.
  • Visualize the results by exposing the membrane to X-ray film or using an imaging system. An intensified band in the resistant strain lane compared to the wild-type indicates gene amplification.

Whole-Genome Sequencing (WGS) for Comprehensive Analysis

WGS can identify gene amplification, as well as other potential resistance-conferring mutations.[17][18]

3.1. Library Preparation and Sequencing:

  • Extract high-quality genomic DNA.
  • Prepare a sequencing library using a commercial kit (e.g., Illumina DNA Prep).[19]
  • Perform paired-end sequencing on a platform such as the Illumina MiSeq or HiSeq.

3.2. Data Analysis:

  • Assess the quality of the raw sequencing reads.
  • Align the reads from the resistant strain to the reference genome of the wild-type strain.
  • Analyze the read depth coverage across the genome. A significant increase in read depth in the region containing the dnaN gene is indicative of amplification.
  • Use bioinformatics tools to call copy number variations and identify any single nucleotide polymorphisms (SNPs) or insertions/deletions that may also contribute to resistance.

Visualizations

Griselimycin_Mechanism_of_Action cluster_replication DNA Replication Fork DNA_Polymerase DNA Polymerase III DnaN DnaN (Sliding Clamp) DNA_Template DNA Template DnaN->DNA_Template Encircles DNA DnaN->Inhibition Blocks Polymerase Interaction This compound This compound This compound->DnaN Binds to DnaN Replication_Blocked DNA Replication Blocked Griselimycin_Resistance_Mechanism Griselimycin_Exposure This compound Exposure Selective_Pressure Selective Pressure Griselimycin_Exposure->Selective_Pressure Gene_Amplification Amplification of chromosomal segment containing dnaN Selective_Pressure->Gene_Amplification Increased_DnaN_Expression Increased DnaN (Sliding Clamp) Protein Expression Gene_Amplification->Increased_DnaN_Expression Resistance This compound Resistance Increased_DnaN_Expression->Resistance Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analysis Methods Culture Culture Wild-Type & Resistant Strains gDNA_Extraction Genomic DNA Extraction Culture->gDNA_Extraction qPCR qPCR for Copy Number gDNA_Extraction->qPCR Southern_Blot Southern Blot Confirmation gDNA_Extraction->Southern_Blot WGS Whole-Genome Sequencing gDNA_Extraction->WGS

References

Technical Support Center: Griselimycin Resistance Mutation Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for detecting Griselimycin resistance mutations in Mycobacterium tuberculosis.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound resistance in Mycobacterium tuberculosis?

The primary mechanism of resistance to this compound is the amplification of a chromosomal segment containing the dnaN gene.[1][2][3] This gene encodes the DNA polymerase sliding clamp (DnaN), which is the molecular target of this compound.[1][2] Overexpression of the DnaN protein due to gene amplification leads to a higher concentration of the target, requiring more drug to achieve an inhibitory effect.

Q2: Are there other known mutations that confer this compound resistance?

Yes, a single point mutation in the Pribnow box of the dnaN promoter region (115 G > A) has been identified in conjunction with gene amplification in this compound-resistant mutants. This mutation is thought to increase the expression level of dnaN. While dnaN amplification is the predominant mechanism, it is advisable to also screen for this promoter mutation.

Q3: Which methods are recommended for detecting this compound resistance?

The choice of method depends on the specific research question and available resources. Here's a general guideline:

  • Quantitative PCR (qPCR): Ideal for quantifying the copy number of the dnaN gene to detect amplification. It is a rapid and sensitive method.

  • Sanger Sequencing: The gold standard for identifying the specific point mutation in the dnaN promoter.

  • Next-Generation Sequencing (NGS): Offers a comprehensive approach to simultaneously detect gene amplification, point mutations, and potentially discover novel resistance mechanisms.

Q4: Can I use standard PCR to detect dnaN amplification?

Standard PCR is not recommended for detecting gene amplification because it is not quantitative. To determine if the dnaN gene is amplified, you need to measure the relative copy number of the gene compared to a stable reference gene, which requires a quantitative method like qPCR.

Experimental Protocols

Protocol 1: Quantitative PCR (qPCR) for dnaN Gene Amplification

This protocol describes the relative quantification of the M. tuberculosis dnaN gene copy number using the ΔΔCt method.

1. Primer Design:

It is crucial to use validated primers for accurate qPCR results. The following are suggested primer sequences for the target gene (dnaN) and a reference gene (sigA), a commonly used housekeeping gene in M. tuberculosis.

Gene TargetPrimer NameSequence (5' - 3')Amplicon Size (bp)
dnaNdnaN_qPCR_FGTCGTCGGTGATGTCGAACT~150
dnaN_qPCR_RGCTTGTCGTACTCGTCGAAA
sigAsigA_qPCR_FGACGACGAAGACGACGACTC~150
sigA_qPCR_RGTCGTCGTCGTCGAACTCTC

2. qPCR Reaction Setup:

ComponentFinal ConcentrationVolume (for 20 µL reaction)
2x SYBR Green qPCR Master Mix1x10 µL
Forward Primer (10 µM)0.5 µM1 µL
Reverse Primer (10 µM)0.5 µM1 µL
Template DNA (1-10 ng/µL)1-10 ng2 µL
Nuclease-free water5 µL

3. qPCR Cycling Conditions:

Due to the high GC content of M. tuberculosis DNA, optimized cycling conditions are essential.

StepTemperature (°C)TimeCycles
Initial Denaturation9510 min1
Denaturation9515 sec40
Annealing/Extension*6560 sec
Melt Curve Analysis65-95Increment 0.5°C1

*A combined annealing and extension step is recommended for high GC content amplicons.

4. Data Analysis (ΔΔCt Method):

  • Calculate ΔCt for each sample: ΔCt = Ct(dnaN) - Ct(sigA)

  • Select a calibrator sample: This should be a known this compound-susceptible strain of M. tuberculosis.

  • Calculate ΔΔCt for each sample: ΔΔCt = ΔCt(sample) - ΔCt(calibrator)

  • Calculate the fold change (Relative Quantification): Fold Change = 2-ΔΔCt

Protocol 2: Sanger Sequencing for dnaN Promoter Mutation

This protocol is for the amplification and sequencing of the dnaN promoter region to detect the 115 G > A mutation.

1. Primer Design:

Primer NameSequence (5' - 3')
dnaN_promoter_FCGCGATTGGTCTTGTCGTT
dnaN_promoter_RGCGATGTCGTCGTCGTTG

2. PCR Amplification:

ComponentFinal ConcentrationVolume (for 25 µL reaction)
5x High-Fidelity PCR Buffer1x5 µL
dNTPs (10 mM)0.2 mM0.5 µL
Forward Primer (10 µM)0.5 µM1.25 µL
Reverse Primer (10 µM)0.5 µM1.25 µL
High-Fidelity DNA Polymerase1.25 U0.25 µL
Template DNA (10-50 ng)1 µL
Nuclease-free water15.75 µL

3. PCR Cycling Conditions:

StepTemperature (°C)TimeCycles
Initial Denaturation9830 sec1
Denaturation9810 sec35
Annealing6230 sec
Extension7230 sec
Final Extension725 min1

4. PCR Product Purification and Sequencing:

  • Analyze the PCR product on a 1.5% agarose (B213101) gel to confirm a single band of the expected size.

  • Purify the PCR product using a commercial kit.

  • Send the purified product and the dnaN_promoter_F or dnaN_promoter_R primer for Sanger sequencing.

  • Analyze the sequencing data for the G to A substitution at position 115 in the promoter region.

Quantitative Data Summary

The following table provides a guide for interpreting the results from the dnaN gene amplification qPCR experiment.

Fold Change (vs. Susceptible Strain)InterpretationRecommended Action
1.0 - 2.0No significant amplification. Likely susceptible.No further action required for amplification. Consider sequencing for promoter mutation if there is a clinical suspicion of resistance.
2.1 - 4.0Low-level amplification. Possible emerging resistance.Re-test to confirm. Consider monitoring the isolate.
> 4.0Significant amplification. Likely resistant.Confirm with a second experiment. Isolate is presumed to be this compound-resistant.

Troubleshooting Guides

qPCR for dnaN Gene Amplification
IssuePossible Cause(s)Recommended Solution(s)
No amplification or high Ct values (>35) 1. Poor DNA quality or inhibitors. 2. Insufficient DNA template. 3. Suboptimal annealing temperature.1. Re-purify DNA using a method optimized for mycobacteria. Dilute the template 1:10 to reduce inhibitor concentration. 2. Increase the amount of template DNA (up to 50 ng). 3. Perform a temperature gradient qPCR to determine the optimal annealing temperature.
Low amplification efficiency (<90%) 1. High GC content of the template. 2. Suboptimal primer design.1. Use a qPCR master mix specifically designed for high GC content. Increase the extension time. 2. Re-design primers to have a GC content of 50-60% and a Tm around 65-70°C.
Non-specific amplification (multiple peaks in melt curve) 1. Annealing temperature is too low. 2. Primer-dimer formation.1. Increase the annealing temperature in 2°C increments. 2. Redesign primers to avoid self-complementarity.
High variability between technical replicates 1. Pipetting errors. 2. Inconsistent template quality.1. Ensure accurate and consistent pipetting. Use a master mix to minimize pipetting variations. 2. Ensure homogenous DNA samples.
Sanger Sequencing of dnaN Promoter
IssuePossible Cause(s)Recommended Solution(s)
No PCR product 1. Suboptimal PCR conditions. 2. Poor DNA quality.1. Optimize annealing temperature and extension time. Use a high-fidelity polymerase suitable for GC-rich templates. 2. Re-extract and purify DNA.
Multiple PCR bands 1. Non-specific primer binding.1. Increase the annealing temperature. Redesign primers for higher specificity.
Poor sequencing quality (high background noise) 1. Incomplete removal of PCR primers and dNTPs. 2. Insufficient amount of PCR product.1. Repeat the PCR product purification step. 2. Increase the amount of template DNA in the PCR or increase the number of PCR cycles.
Ambiguous base calls at the mutation site 1. Mixed population of bacteria (susceptible and resistant).1. Re-streak the bacterial culture to obtain a pure isolate and repeat the DNA extraction and sequencing.

Visualizations

Resistance_Detection_Workflow start Isolate of M. tuberculosis phenotype Phenotypic Susceptibility Testing start->phenotype Optional genotype Genotypic Resistance Testing start->genotype qpcr qPCR for dnaN Amplification genotype->qpcr Primary Screen sanger Sanger Sequencing of dnaN Promoter genotype->sanger Targeted Mutation Analysis ngs Next-Generation Sequencing (NGS) genotype->ngs Comprehensive Analysis interpret_qpcr Interpret Fold Change qpcr->interpret_qpcr interpret_sanger Check for 115 G>A Mutation sanger->interpret_sanger interpret_ngs Analyze for dnaN Amplification & Mutations ngs->interpret_ngs resistant This compound Resistant interpret_qpcr->resistant >4-fold susceptible This compound Susceptible interpret_qpcr->susceptible <2-fold interpret_sanger->resistant Mutation Present interpret_sanger->susceptible Wild-Type interpret_ngs->resistant Amplification or Mutation Detected interpret_ngs->susceptible No Resistance Markers

Caption: Workflow for selecting a method to detect this compound resistance.

Griselimycin_Resistance_Mechanism cluster_susceptible Susceptible Bacterium cluster_resistant Resistant Bacterium This compound This compound dnaN_s DnaN (Sliding Clamp) This compound->dnaN_s Binds to replication_s DNA Replication Blocked dnaN_s->replication_s Leads to griselimycin_r This compound dnaN_amplified Overexpressed DnaN (due to gene amplification) griselimycin_r->dnaN_amplified Insufficient to block all targets replication_r DNA Replication Continues dnaN_amplified->replication_r Allows

Caption: Mechanism of this compound resistance via dnaN gene amplification.

References

Optimizing dosage and administration of Cyclohexylgriselimycin in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclohexylgriselimycin (CGM) in animal models.

Frequently Asked Questions (FAQs)

1. What is Cyclohexylthis compound (CGM) and what is its mechanism of action?

Cyclohexylthis compound (CGM) is a synthetic analog of the natural cyclic peptide this compound. It is a promising preclinical candidate for treating tuberculosis (TB) and infections caused by nontuberculous mycobacteria, such as Mycobacterium abscessus.[1] Its primary mechanism of action is the inhibition of the bacterial DNA polymerase sliding clamp, DnaN, which is essential for DNA replication.[1] This novel target contributes to its potent activity against both drug-sensitive and drug-resistant strains of M. tuberculosis.

2. What are the recommended animal models for in vivo efficacy studies of CGM?

BALB/c and NOD SCID mice are commonly used models for evaluating the in vivo efficacy of CGM against mycobacterial infections.[1] NOD SCID mice are particularly useful for studying M. abscessus infections as they allow for a sustained bacterial burden. For tuberculosis research, both acute (treatment starting a few days post-infection) and chronic (treatment starting several weeks post-infection) models in BALB/c mice are employed to assess the bactericidal and sterilizing activity of the compound.[1]

3. What is a typical effective dose of CGM in mice?

The effective dose of CGM in mice can vary depending on the infection model and the target pathogen.

  • For Mycobacterium tuberculosis (acute infection model): The minimum effective dose (MED) is 50 mg/kg/day, and the minimum bactericidal dose (MBD) that leads to a 2-log10 reduction in lung CFU is 100 mg/kg/day.[1]

  • For Mycobacterium tuberculosis (chronic infection model): A dose of 100 mg/kg/day has been shown to have a similar efficacy to 10 mg/kg/day of rifampicin (B610482).[1]

  • For Mycobacterium abscessus: A daily oral dose of 250 mg/kg has been shown to be effective in reducing bacterial load in the lungs and spleen.

4. How should CGM be formulated and administered for oral dosing in mice?

CGM can be formulated in a vehicle such as Cremophor RH 40–Capryol 90–Miglyol 812 N (10/20/70 [wt/wt/wt]) for oral administration. Administration is typically performed once daily via oral gavage.

5. What are the known pharmacokinetic parameters of CGM in mice?

Pharmacokinetic studies in mice have shown that CGM has favorable properties, including high oral bioavailability, reduced clearance, and a longer half-life compared to its parent compound. After a single oral administration of 30 mg/kg in mice, the following parameters were observed:[1]

  • Bioavailability: 89%[1]

  • Cmax (Maximum plasma concentration): 2.6 µg/mL[1]

  • T1/2 (Half-life): 4.3 hours[1]

  • AUC (Area under the curve): 23,000 ng·h/mL[1]

6. What is the frequency of resistance to CGM?

Resistance to CGM emerges at a very low frequency.[2] This is a significant advantage for its potential as a new anti-tuberculosis drug.

Data Presentation

Table 1: Pharmacokinetic Parameters of Cyclohexylthis compound in Mice

ParameterValueConditions
Dose30 mg/kgSingle oral administration[1]
Bioavailability89%[1]
Cmax2.6 µg/mL[1]
T1/24.3 hours[1]
AUC23,000 ng·h/mL[1]

Table 2: In Vivo Efficacy of Cyclohexylthis compound in Mouse Models of Tuberculosis

Animal ModelInfection StageDosage (mg/kg/day)Efficacy Outcome
BALB/c MiceAcute50Minimum Effective Dose (MED)[1]
BALB/c MiceAcute100Minimum Bactericidal Dose (MBD) - 2 log10 CFU reduction[1]
BALB/c MiceChronic100Similar CFU reduction to Rifampicin (10 mg/kg)[1]

Experimental Protocols

Protocol 1: Acute M. tuberculosis Infection Model in Mice
  • Animal Model: BALB/c mice.

  • Infection: Aerosol infection with M. tuberculosis H37Rv.

  • Treatment Initiation: 3 days post-infection.[1]

  • Drug Formulation: Prepare CGM in a suitable vehicle (e.g., Cremophor RH 40–Capryol 90–Miglyol 812 N).

  • Dosing: Administer CGM orally once daily at doses ranging from 10 to 600 mg/kg for 4 weeks.[1]

  • Efficacy Assessment: At the end of the treatment period, euthanize mice and determine the bacterial load (CFU counts) in the lungs.[1]

Protocol 2: Chronic M. tuberculosis Infection Model in Mice
  • Animal Model: BALB/c mice.

  • Infection: Aerosol infection with M. tuberculosis H37Rv.

  • Treatment Initiation: 4 weeks post-infection.[1]

  • Drug Formulation: Prepare CGM as described in Protocol 1.

  • Dosing: Administer CGM orally once daily at the desired dose (e.g., 100 mg/kg) for the specified duration.[1]

  • Efficacy Assessment: Determine lung CFU counts at the end of treatment. A 100 mg/kg dose of CGM can be compared to a standard-of-care drug like rifampicin at 10 mg/kg.[1]

Troubleshooting Guides

Issue 1: High variability in efficacy results between animals.

  • Possible Cause: Inconsistent oral gavage technique.

    • Troubleshooting: Ensure all technicians are properly trained in oral gavage to minimize stress and ensure accurate delivery to the stomach. Consider using flexible feeding tubes to reduce the risk of esophageal injury.

  • Possible Cause: Variation in the initial infection load.

    • Troubleshooting: Standardize the aerosol infection protocol to ensure a consistent and reproducible bacterial deposition in the lungs. Include a control group to be euthanized at the start of treatment to confirm the initial bacterial burden.

  • Possible Cause: Inaccurate drug formulation.

    • Troubleshooting: Ensure the drug is homogenously suspended in the vehicle before each administration. Prepare fresh formulations regularly.

Issue 2: Signs of toxicity in treated animals (e.g., weight loss, lethargy).

  • Possible Cause: The dose is too high for the specific animal strain or model.

    • Troubleshooting: Perform a dose-ranging study to determine the maximum tolerated dose (MTD). Start with lower doses and gradually escalate. Monitor animals daily for clinical signs of toxicity.

  • Possible Cause: Vehicle-related toxicity.

    • Troubleshooting: Include a vehicle-only control group to assess any adverse effects of the formulation itself.

  • Possible Cause: Off-target effects of the compound.

    • Troubleshooting: If toxicity persists even at lower effective doses, consider further medicinal chemistry efforts to improve the safety profile of the compound.

Issue 3: Poor oral bioavailability observed in-house despite published data.

  • Possible Cause: Improper drug formulation.

    • Troubleshooting: CGM is a cyclic peptide and may have solubility challenges. The choice of vehicle is critical. Ensure the formulation is appropriate for oral delivery and enhances solubility and absorption.

  • Possible Cause: Issues with the oral gavage procedure leading to incomplete dosing.

    • Troubleshooting: Observe animals immediately after dosing for any signs of regurgitation. Refine the gavage technique to ensure the full dose is delivered to the stomach.

  • Possible Cause: Differences in animal strain or gut microbiome.

    • Troubleshooting: Be aware that pharmacokinetic parameters can vary between different mouse strains. Ensure consistency in the animal supplier and housing conditions.

Visualizations

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis A Select Animal Model (e.g., BALB/c Mice) B Prepare M. tuberculosis Inoculum A->B C Aerosol Infection B->C D Randomize into Treatment Groups C->D F Daily Oral Gavage (e.g., 100 mg/kg) D->F E Prepare CGM Formulation E->F G Euthanize Animals F->G H Harvest Lungs G->H I Determine Lung CFU H->I J Statistical Analysis I->J

Caption: Workflow for an in vivo efficacy study of Cyclohexylthis compound.

Troubleshooting_Logic Start High Variability in Efficacy? Gavage Inconsistent Gavage Technique? Start->Gavage Infection Variable Infection Load? Start->Infection Formulation Inaccurate Formulation? Start->Formulation Gavage->Infection No Train Retrain Technicians Gavage->Train Yes Infection->Formulation No StandardizeInfection Standardize Infection Protocol Infection->StandardizeInfection Yes CheckFormulation Verify Formulation Procedure Formulation->CheckFormulation Yes

Caption: Logic diagram for troubleshooting high variability in efficacy results.

References

Addressing fitness cost associated with Griselimycin resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the fitness cost associated with Griselimycin resistance in mycobacteria.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does resistance develop?

This compound is a potent antibiotic that targets the DNA polymerase sliding clamp (DnaN) in Mycobacterium species.[1][2][3][4][5] By binding to DnaN, this compound inhibits the interaction between the DNA polymerase and the sliding clamp, which is essential for DNA replication, ultimately leading to bacterial cell death.[1][6]

Resistance to this compound in mycobacteria primarily arises through the amplification of a chromosomal segment that contains the dnaN gene.[1][3][4] This gene amplification leads to the overexpression of the DnaN protein, the target of this compound. The increased levels of the target protein effectively titrate the drug, allowing the bacteria to survive and replicate in the presence of the antibiotic. Resistance has been shown to emerge at a very low frequency.[4]

Q2: Is this compound resistance associated with a fitness cost?

Yes, resistance to this compound mediated by dnaN amplification is associated with a considerable fitness cost.[1][4][6] This fitness cost is a biological disadvantage experienced by the resistant bacteria in the absence of the antibiotic. The overexpression of the DnaN protein, while beneficial for survival in the presence of this compound, can be metabolically burdensome and disrupt normal cellular processes, leading to reduced growth rates and overall fitness.

Q3: Is this compound resistance reversible?

Yes, the resistance to this compound conferred by dnaN gene amplification is reversible.[1][6] Due to the significant fitness cost associated with maintaining multiple copies of the dnaN gene, in the absence of this compound selection pressure, susceptible bacteria with a normal copy number of dnaN will outcompete the resistant population. Over time, the population will revert to a susceptible state.

Q4: What are compensatory mutations and are they observed in this compound-resistant strains?

Compensatory mutations are secondary mutations that can arise in resistant bacteria to alleviate the fitness cost associated with the primary resistance mechanism, without losing the resistance itself. While the role of compensatory mutations in mitigating the fitness cost of resistance to other antibiotics in Mycobacterium tuberculosis is well-documented, specific compensatory mutations associated with this compound resistance have not yet been extensively characterized.[7][8] Whole-genome sequencing of this compound-resistant isolates, particularly those that have been passaged for extended periods, would be the primary method to identify potential compensatory mutations.[7][8][9]

Troubleshooting Guides

Problem: Difficulty in quantifying the fitness cost of this compound-resistant mutants.

Solution: The two primary methods for quantifying the fitness cost of antibiotic resistance are growth rate analysis and competition assays.

  • Growth Rate Analysis: This method involves comparing the growth kinetics of the this compound-resistant strain to its isogenic susceptible parent strain in an antibiotic-free medium. A reduction in the growth rate of the resistant strain is indicative of a fitness cost.

  • Competition Assay: This is a more sensitive method where the resistant and susceptible strains are co-cultured in an antibiotic-free medium. The relative fitness of the resistant strain is determined by monitoring the change in the ratio of the two strains over time. A decrease in the proportion of the resistant strain indicates a fitness cost.

For detailed methodologies, refer to the "Experimental Protocols" section below.

Problem: Inconsistent results in competition assays.

Solution: Several factors can lead to variability in competition assays. Ensure the following:

  • Isogenic Strains: Use truly isogenic strains (differing only in the dnaN amplification) to ensure that any observed fitness difference is due to the resistance mechanism.

  • Initial Ratios: Start the co-culture with a close to 1:1 ratio of resistant to susceptible cells.

  • Growth Phase: Ensure both cultures are in the same growth phase (preferably mid-logarithmic) at the start of the experiment.

  • Culture Conditions: Maintain consistent culture conditions (medium, temperature, aeration) throughout the experiment.

  • Accurate Enumeration: Use a reliable method to differentiate and quantify the two populations, such as plating on both antibiotic-containing and antibiotic-free agar (B569324).

Problem: Suspected compensatory mutations in long-term cultures of resistant strains.

Solution: If you observe that the fitness cost of your this compound-resistant strain appears to decrease over time with continuous passaging in the absence of the antibiotic, it is possible that compensatory mutations have arisen.

  • Whole-Genome Sequencing (WGS): The most definitive way to identify compensatory mutations is to perform WGS on the "fitter" resistant strain and compare its genome to the original resistant strain and the susceptible parent.[7][8][9] Look for mutations in genes that are functionally related to DNA replication, cell division, or metabolic pathways that might be affected by DnaN overexpression.

  • Phenotypic Characterization: Before proceeding with WGS, confirm the increased fitness through repeated growth rate and competition assays.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the fitness cost associated with this compound resistance, based on typical fitness costs observed for other antibiotic resistance mechanisms in mycobacteria. Note: These are illustrative values and should be experimentally determined for specific this compound-resistant strains.

ParameterWild-Type (Susceptible)This compound-Resistant (dnaN amplification)
Doubling Time (hours) in antibiotic-free medium 2024 - 28
Relative Fitness (W) 1.00.8 - 0.9
dnaN Gene Copy Number 13 - 49[1]

Experimental Protocols

Protocol for Determining Growth Rate

This protocol outlines the steps to compare the growth rates of this compound-susceptible and -resistant mycobacterial strains.

  • Inoculum Preparation:

    • Grow the susceptible and resistant strains separately in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase), 0.2% glycerol, and 0.05% Tween 80 to mid-log phase (OD600 ≈ 0.4-0.6).[10][11]

    • Wash the cells twice with fresh, antibiotic-free 7H9 broth to remove any residual antibiotic.

    • Resuspend the cells in fresh 7H9 broth and adjust the optical density (OD600) of each culture to 0.05.

  • Growth Monitoring:

    • Dispense the cultures into a 96-well microplate or culture tubes.

    • Incubate at 37°C with shaking.

    • Measure the OD600 at regular intervals (e.g., every 24 hours) for a period of 7-14 days.[10][11]

  • Data Analysis:

    • Plot the OD600 values against time to generate growth curves.

    • Calculate the doubling time for each strain during the exponential growth phase.

Protocol for Competition Assay

This protocol describes how to determine the relative fitness of a this compound-resistant strain compared to its susceptible counterpart.[12][13]

  • Inoculum Preparation:

    • Prepare mid-log phase cultures of the susceptible and resistant strains as described in the growth rate protocol.

    • Wash and resuspend the cells in fresh, antibiotic-free 7H9 broth.

    • Adjust the OD600 of each culture to be identical.

  • Co-culture and Plating (Day 0):

    • Mix the susceptible and resistant cultures in a 1:1 ratio in a flask containing fresh 7H9 broth.

    • Immediately take a sample from the mixed culture (T=0).

    • Prepare serial dilutions and plate on both non-selective (e.g., Middlebrook 7H10 agar) and selective (7H10 agar containing this compound at a concentration that inhibits the susceptible strain) plates.

    • Incubate the plates at 37°C until colonies are visible.

  • Incubation and Subsequent Plating:

    • Incubate the co-culture at 37°C with shaking.

    • After a set period of growth (e.g., 7 or 14 days), take another sample from the co-culture.

    • Serially dilute and plate on both non-selective and selective agar as done for the T=0 sample.

  • Data Analysis:

    • Count the number of colonies on both types of plates for the T=0 and the final time point samples.

    • Calculate the ratio of resistant to susceptible cells at the beginning and end of the experiment.

    • The relative fitness (W) can be calculated using the following formula: W = [ln(R_final / R_initial)] / [ln(S_final / S_initial)], where R is the number of resistant cells and S is the number of susceptible cells.[13]

Visualizations

Griselimycin_Mechanism_of_Action This compound This compound DnaN DnaN (Sliding Clamp) This compound->DnaN binds to and inhibits DNA_Polymerase DNA Polymerase DnaN->DNA_Polymerase recruits DNA_Replication DNA Replication DNA_Polymerase->DNA_Replication catalyzes Cell_Death Cell Death DNA_Replication->Cell_Death essential for survival Griselimycin_Resistance_Mechanism cluster_resistance Resistance Mechanism cluster_fitness_cost Fitness Cost Griselimycin_Exposure This compound Exposure Gene_Amplification Amplification of dnaN gene Griselimycin_Exposure->Gene_Amplification DnaN_Overexpression Overexpression of DnaN protein Gene_Amplification->DnaN_Overexpression Griselimycin_Titration This compound Titration DnaN_Overexpression->Griselimycin_Titration Metabolic_Burden Metabolic Burden DnaN_Overexpression->Metabolic_Burden Survival Bacterial Survival Griselimycin_Titration->Survival Reduced_Growth_Rate Reduced Growth Rate Metabolic_Burden->Reduced_Growth_Rate Experimental_Workflow_Fitness_Cost cluster_growth_rate Growth Rate Analysis cluster_competition Competition Assay start Start: Isogenic Susceptible and Resistant Mycobacterial Strains gr_culture Separate Cultures in Antibiotic-Free Medium start->gr_culture co_culture 1:1 Co-culture in Antibiotic-Free Medium start->co_culture gr_monitor Monitor OD600 over Time gr_culture->gr_monitor gr_analysis Calculate Doubling Times gr_monitor->gr_analysis end End: Quantified Fitness Cost gr_analysis->end co_plate_t0 Plate on Selective and Non-selective Media (T=0) co_culture->co_plate_t0 co_incubate Incubate Co-culture co_culture->co_incubate co_plate_tf Plate on Selective and Non-selective Media (T=final) co_incubate->co_plate_tf co_analysis Calculate Relative Fitness (W) co_plate_tf->co_analysis co_analysis->end

References

Troubleshooting common issues in Griselimycin synthesis and purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Griselimycin and its analogues.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound?

A1: The total synthesis of this compound, a cyclic depsidecapeptide, presents several challenges inherent to complex peptide synthesis. These include potential low yields during solid-phase peptide synthesis (SPPS), difficulties in the macrolactonization (cyclization) step, and the potential for side reactions. The presence of non-proteinogenic amino acids, such as (2S,4R)-4-methylproline, may also require special considerations during synthesis. Furthermore, purification of the final product to a high degree of purity can be challenging due to the molecule's hydrophobicity and potential for aggregation.

Q2: Can the yield of methyl-griselimycin be improved in fermentation?

A2: Yes, studies have shown that the yield of methyl-griselimycin, which incorporates (2S,4R)-4-methylproline, can be significantly enhanced by feeding the culture of the producing organism, Streptomyces, with this non-proteinogenic amino acid. This strategy can increase the proportion of methyl-griselimycin from a minor component to a much more significant product.[1][2]

Q3: What analytical techniques are typically used to monitor this compound synthesis and purification?

A3: High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the primary techniques used to monitor the progress of this compound synthesis and to assess the purity of the final product.[3] Mass spectrometry (MS), often coupled with HPLC (LC-MS), is essential for confirming the molecular weight of intermediates and the final product, as well as for identifying potential impurities and side-products. Nuclear magnetic resonance (NMR) spectroscopy is used for the structural elucidation of the final compound and any synthesized impurities.

Troubleshooting Guides

Synthesis

This section addresses common problems encountered during the solid-phase peptide synthesis (SPPS) and cyclization of this compound.

Problem Potential Cause Suggested Solution
Low Yield of Linear Peptide Incomplete peptide bond formation (coupling): Steric hindrance from bulky amino acid residues can impede coupling efficiency.- Increase coupling time and/or temperature.- Use a more potent coupling reagent (e.g., HATU, HCTU).- Double couple problematic amino acids.
Peptide aggregation on the resin: Hydrophobic sequences can aggregate, blocking reactive sites.- Use a more polar solvent system (e.g., add DMSO to DMF).- Incorporate pseudoproline dipeptides or other disruption motifs in the sequence if possible.- Synthesize at a lower temperature.
Loss of peptide chains from the resin: Premature cleavage of the peptide from the solid support.- Ensure the appropriate resin and linker are used for the synthesis strategy.- Avoid overly acidic conditions during steps other than final cleavage.
Low Yield of Cyclized this compound Inefficient macrolactonization: The formation of the ester bond to cyclize the peptide can be slow or incomplete.- Optimize the concentration of the linear peptide for the cyclization reaction to favor intramolecular over intermolecular reactions.- Screen different cyclization reagents and conditions (e.g., different carbodiimides, phosphonium, or uronium salts).- Ensure the C-terminal carboxylic acid and the hydroxyl group of the threonine residue are properly activated and deprotected.
Presence of Side-Products Racemization: Loss of stereochemical integrity at one or more chiral centers during synthesis.- Use coupling reagents known to suppress racemization (e.g., those containing HOBt or its derivatives).- Avoid prolonged exposure to basic conditions.
Formation of deletion or truncated peptides: Incomplete coupling or deprotection steps.- Ensure complete deprotection of the N-terminal Fmoc group in each cycle.- Use a capping step (e.g., with acetic anhydride) after each coupling to block unreacted amines.
Side-chain reactions: Unwanted reactions involving the functional groups of amino acid side chains.- Ensure that appropriate and orthogonal side-chain protecting groups are used for all amino acids.- Verify the stability of protecting groups to the reagents used in each step.
Purification

This section provides guidance on troubleshooting common issues during the purification of this compound by preparative HPLC.

Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) Column overload: Injecting too much sample onto the column.- Reduce the injection volume or the concentration of the sample.- Use a larger diameter preparative column.
Secondary interactions with the stationary phase: The analyte interacts with the column material in undesirable ways.- Adjust the pH of the mobile phase.- Add an ion-pairing agent to the mobile phase if ionic interactions are suspected.
Column degradation: The stationary phase has been damaged.- Flush the column with a strong solvent.- If the problem persists, replace the column.
Co-eluting Impurities Similar retention times of this compound and impurities: The chromatographic conditions are not sufficient to separate all components.- Optimize the gradient of the mobile phase (make it shallower).- Try a different stationary phase (e.g., a different C18 chemistry or a phenyl-hexyl column).- Adjust the mobile phase composition (e.g., change the organic modifier or pH).
Low Recovery Precipitation of this compound: The compound is not soluble in the mobile phase or during fraction collection.- Ensure the sample is fully dissolved in a suitable solvent before injection.- Modify the mobile phase to improve solubility.- Lyophilize fractions immediately after collection to prevent precipitation.
Adsorption to the column or system: The compound irreversibly binds to the stationary phase or tubing.- Passivate the HPLC system with a strong acid or base (depending on the nature of the adsorption).- Add a competitive agent to the mobile phase.
Baseline Noise or Drift Contaminated mobile phase or system: Impurities in the solvents or leaks in the system.- Use high-purity HPLC-grade solvents.- Degas the mobile phase thoroughly.- Check for leaks in the pump, injector, and fittings.

Quantitative Data

Table 1: Enhancement of Methyl-Griselimycin (MGM) Production by Feeding with (2S,4R)-4-methyl-proline [1]

(2S,4R)-4-methyl-proline Added (µg/mL)Total GM/MGM Production (%)MGM as % of Total
0100< 3
20Not specifiedNot specified
200Not specified> 30

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) of Linear this compound Precursor

This protocol is a general guideline and may require optimization for specific sequences and scales.

  • Resin Swelling: Swell the appropriate resin (e.g., 2-chlorotrityl chloride resin for a C-terminal carboxylic acid) in dichloromethane (B109758) (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF).

  • First Amino Acid Loading: Dissolve the first Fmoc-protected amino acid and diisopropylethylamine (DIPEA) in DCM and add to the resin. Agitate for 1-2 hours. Wash the resin with DCM and DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the next Fmoc-protected amino acid with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA, N-methylmorpholine) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature. Monitor the reaction completion using a ninhydrin (B49086) (Kaiser) test.

  • Washing: After coupling, wash the resin with DMF, DCM, and isopropanol.

  • Repeat Deprotection and Coupling: Repeat steps 3-5 for each subsequent amino acid in the this compound sequence.

  • Cleavage from Resin: After the final amino acid is coupled, wash the resin with DCM and dry it. Cleave the peptide from the resin using a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane/water).

  • Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide, and lyophilize to obtain the crude linear peptide.

General Protocol for Purification of this compound by Preparative HPLC
  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or acetonitrile (B52724)/water mixture). Filter the sample through a 0.45 µm filter.

  • Column Equilibration: Equilibrate the preparative reverse-phase C18 column with the initial mobile phase conditions (e.g., a mixture of water with 0.1% TFA and acetonitrile with 0.1% TFA).

  • Injection and Separation: Inject the prepared sample onto the column. Run a linear gradient of increasing acetonitrile concentration to elute the compounds.

  • Fraction Collection: Collect fractions corresponding to the main product peak based on the UV chromatogram.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Pooling and Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified this compound.

Visualizations

Synthesis_Workflow Resin_Prep Resin Preparation (Swelling & Loading) SPPS_Cycle Iterative SPPS Cycle (Deprotection & Coupling) Resin_Prep->SPPS_Cycle Cleavage Cleavage from Resin SPPS_Cycle->Cleavage Cyclization Macrolactonization Cleavage->Cyclization Purification Preparative HPLC Cyclization->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General workflow for the total synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Purity Issue Check_Synthesis Review Synthesis Steps Start->Check_Synthesis Check_Purification Review Purification Steps Start->Check_Purification Incomplete_Coupling Incomplete Coupling? Check_Synthesis->Incomplete_Coupling Aggregation Aggregation? Check_Synthesis->Aggregation Side_Reactions Side Reactions? Check_Synthesis->Side_Reactions Column_Overload Column Overload? Check_Purification->Column_Overload Poor_Separation Poor Separation? Check_Purification->Poor_Separation Low_Recovery Low Recovery? Check_Purification->Low_Recovery Optimize_Coupling Optimize Coupling: - Stronger reagent - Longer time Incomplete_Coupling->Optimize_Coupling Yes Change_Solvent Change Solvent System (e.g., add DMSO) Aggregation->Change_Solvent Yes Check_Protecting_Groups Verify Protecting Groups & Purity of Reagents Side_Reactions->Check_Protecting_Groups Yes Reduce_Load Reduce Injection Volume/ Concentration Column_Overload->Reduce_Load Yes Optimize_Gradient Optimize HPLC Gradient & Mobile Phase Poor_Separation->Optimize_Gradient Yes Check_Solubility Check Sample Solubility & System for Adsorption Low_Recovery->Check_Solubility Yes

Caption: Troubleshooting decision tree for this compound synthesis and purification.

References

Validation & Comparative

Comparative Efficacy of Griselimycin and Rifampicin Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed, evidence-based comparison of Griselimycin and the long-standing first-line tuberculosis drug, Rifampicin, in their activity against Mycobacterium tuberculosis (Mtb). The emergence of multidrug-resistant Mtb strains necessitates the exploration of novel therapeutics with unique mechanisms of action.[1][2] this compound, a cyclic peptide antibiotic, represents a promising candidate with high translational potential for tuberculosis treatment.[3][4]

Executive Summary

This compound and Rifampicin exhibit potent bactericidal activity against M. tuberculosis through distinct mechanisms. Rifampicin inhibits RNA synthesis by targeting the RNA polymerase, while this compound targets DNA replication by inhibiting the DNA polymerase sliding clamp, DnaN.[5] This fundamental difference in their mode of action results in a lack of cross-resistance. Notably, resistance to this compound develops at a very low frequency and is associated with a significant fitness cost to the bacterium. Preclinical data, particularly for the optimized derivative Cyclohexylthis compound (CGM), demonstrates excellent in vitro and in vivo potency, positioning it as a strong candidate for further development in tuberculosis therapy.

Mechanism of Action: A Tale of Two Targets

The antimicrobial efficacy of Rifampicin and this compound stems from their ability to inhibit essential bacterial processes, but they do so by targeting different key molecular machines.

Rifampicin: This well-established antibiotic acts by inhibiting DNA-dependent RNA polymerase (RNAP), the enzyme responsible for transcribing DNA into RNA. Rifampicin binds to the β-subunit of the bacterial RNAP, encoded by the rpoB gene. This binding physically obstructs the path of the elongating RNA transcript, effectively halting RNA synthesis and leading to bacterial death.

This compound: In contrast, this compound targets the DNA replication machinery. Its specific target is the DNA polymerase sliding clamp, known as DnaN. The sliding clamp is a ring-shaped protein that encircles the DNA and tethers the DNA polymerase to the template strand, ensuring high processivity during replication. By binding to DnaN, this compound prevents its interaction with the replicative DNA polymerase, thereby blocking DNA replication and causing bactericidal effects.

cluster_rifampicin Rifampicin Pathway cluster_this compound This compound Pathway rifampicin Rifampicin rnap RNA Polymerase (RNAP) (β-subunit) rifampicin->rnap Binds to rna_synthesis RNA Synthesis (Transcription) rnap->rna_synthesis Catalyzes no_rna Inhibition of RNA Elongation rnap->no_rna dna Mtb DNA dna->rna_synthesis Template for This compound This compound dnan DNA Sliding Clamp (DnaN) This compound->dnan Binds to dna_poly DNA Polymerase dnan->dna_poly Tethers to DNA no_rep Blockage of DNA Replication dnan->no_rep dna_rep DNA Replication dna_poly->dna_rep Catalyzes

Figure 1. Mechanisms of Action for Rifampicin and this compound.

Comparative In Vitro and In Vivo Efficacy

Quantitative data underscores the potency of both agents. The optimized synthetic analog, Cyclohexylthis compound (CGM), shows particularly strong activity against Mtb.

Table 1: In Vitro Minimum Inhibitory Concentration (MIC)
CompoundMtb StrainMIC (μg/mL)Comments
Rifampicin Drug-Susceptible0.25 - 1.0Critical concentration for resistance is often cited as 1.0 µg/mL.
Low-Level Resistant0.5 - 1.0Often associated with specific rpoB mutations.
High-Level Resistant≥2.0 - >256Associated with mutations at key codons like 526 and 531 in rpoB.
This compound (CGM) H37Rv (Drug-Susceptible)0.06In standard liquid culture.
H37Rv (in macrophages)0.2Demonstrates intracellular activity.
Drug-Resistant Strains~0.06MIC values are similar for strains monoresistant to first- or second-line drugs, indicating no cross-resistance.
Table 2: In Vivo Efficacy in Mouse Models
Compound/RegimenMouse ModelDosageEfficacy MetricResult
Rifampicin (RIF) BALB/c (Chronic)10 mg/kg/dayLung CFU ReductionStandard component of effective multi-drug regimens.
CGM BALB/c (Chronic)25 mg/kg/dayLung CFU ReductionPrevents mortality.
BALB/c (Chronic)50 mg/kg/dayLung CFU ReductionDemonstrates significant dose-dependent bactericidal activity.
BALB/c (Chronic)100 mg/kg/dayLung CFU ReductionStrong bactericidal effect, comparable to standard drugs.
CGM + Standard Regimen BALB/c (Intensive Phase)100 mg/kg/dayLung CFU ReductionAddition of CGM enhances the bactericidal activity of the standard RIF+INH+PZA regimen.

Mechanisms of Resistance

The pathways to resistance for these two drugs are as distinct as their mechanisms of action.

  • Rifampicin Resistance: Resistance to Rifampicin predominantly arises from spontaneous mutations in the rpoB gene. Over 95% of resistant strains have mutations within an 81-base-pair region of this gene, known as the Rifampicin Resistance-Determining Region (RRDR). These mutations alter the drug's binding site on the RNA polymerase, reducing its inhibitory effect. Because Rifampicin resistance is a strong predictor of multidrug-resistant TB (MDR-TB), rapid detection of these mutations is a cornerstone of modern TB diagnostics.

  • This compound Resistance: Resistance to this compound is rare and mechanistically unique. It is not caused by mutations in the target gene but by the amplification of a large chromosomal segment that includes the dnaN gene. This gene duplication leads to the overexpression of the DnaN target, effectively titrating the drug. This resistance mechanism occurs at a very low frequency and imposes a considerable fitness cost on the bacteria, making it less likely to emerge and spread.

Experimental Protocols

Standardized methodologies are crucial for evaluating and comparing antimicrobial agents. Below are detailed protocols for key in vitro and in vivo assays.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the common Microplate AlamarBlue Assay (MABA) for determining the MIC of an antimicrobial agent against Mtb.

  • Inoculum Preparation:

    • Grow M. tuberculosis (e.g., H37Rv) in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80 to mid-log phase.

    • Adjust the turbidity of the culture with sterile saline/Tween solution to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁷ CFU/mL.

    • Dilute the adjusted inoculum 1:50 in 7H9 broth for the final use.

  • Plate Preparation:

    • Prepare serial twofold dilutions of the test compounds (this compound, Rifampicin) in a 96-well microtiter plate. Use 100 µL of 7H9 broth per well. Final drug concentrations should span a clinically relevant range (e.g., for Rifampicin: 0.125 to 512 µg/mL).

    • Include a drug-free well for a growth control and a well with media only for a sterility control.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted Mtb inoculum to each well, bringing the final volume to 200 µL.

    • Seal the plate with a breathable seal or place it in a secondary container and incubate at 37°C for 5-7 days.

  • Reading Results:

    • After incubation, add 20 µL of AlamarBlue reagent and 12.5 µL of 20% Tween 80 to each well.

    • Re-incubate the plate for 24 hours.

    • Assess the color change visually (blue to pink indicates growth) or measure fluorescence (excitation 530 nm, emission 590 nm).

    • The MIC is defined as the lowest drug concentration that prevents this color change (i.e., inhibits growth by at least 90%).

cluster_workflow MIC Determination Workflow (MABA) prep_culture 1. Prepare Mtb Culture (Mid-log phase in 7H9 broth) adjust_turbidity 2. Adjust to 0.5 McFarland Standard prep_culture->adjust_turbidity dilute_inoculum 3. Dilute Inoculum 1:50 adjust_turbidity->dilute_inoculum add_inoculum 5. Inoculate Plate dilute_inoculum->add_inoculum prep_plate 4. Prepare Drug Dilutions in 96-well plate prep_plate->add_inoculum incubate1 6. Incubate at 37°C (5-7 days) add_inoculum->incubate1 add_reagents 7. Add AlamarBlue & Tween 80 incubate1->add_reagents incubate2 8. Re-incubate (24 hours) add_reagents->incubate2 read_results 9. Read Results (Visual or Fluorescence) incubate2->read_results

Figure 2. Workflow for MIC determination using the MABA method.
Protocol 2: In Vivo Efficacy in a Mouse Model of Chronic TB

This protocol outlines a standard approach for assessing the bactericidal activity of a compound in mice chronically infected with Mtb.

  • Infection Phase:

    • Infect female BALB/c mice (6-8 weeks old) via the aerosol route with M. tuberculosis H37Rv. The inhalation exposure is calibrated to deliver approximately 100-200 bacilli to the lungs.

    • Allow the infection to establish for 4-6 weeks to develop a chronic state. At this point, the bacterial load in the lungs will be high (typically >10⁶ CFU).

    • Determine the baseline bacterial load by sacrificing a control group (n=5) at the start of treatment.

  • Treatment Phase:

    • Randomly assign the remaining mice to treatment groups (n=5-10 per group):

      • Vehicle Control (e.g., water or methylcellulose)

      • Rifampicin (e.g., 10 mg/kg)

      • This compound (CGM) at various doses (e.g., 25, 50, 100 mg/kg)

    • Administer treatments once daily, 5-7 days a week, via oral gavage for a specified period (e.g., 4-8 weeks).

  • Efficacy Assessment:

    • At the end of the treatment period (and at intermediate time points if desired), euthanize the mice.

    • Aseptically remove the lungs and spleen.

    • Homogenize the organs in sterile saline with 0.05% Tween 80.

    • Plate serial dilutions of the organ homogenates onto Middlebrook 7H11 agar (B569324) plates supplemented with OADC.

    • Incubate the plates at 37°C for 3-4 weeks.

  • Data Analysis:

    • Count the number of colonies on the plates to determine the Colony Forming Units (CFU) per organ.

    • Convert the CFU counts to a logarithmic scale (log₁₀ CFU).

    • Compare the mean log₁₀ CFU of treated groups to the vehicle control group and the baseline group to determine the bactericidal effect. Statistical analysis (e.g., ANOVA) is used to determine significance.

cluster_workflow In Vivo Efficacy Workflow (Mouse Model) infect 1. Aerosol Infection of BALB/c Mice establish 2. Establish Chronic Infection (4-6 weeks) infect->establish baseline 3. Determine Baseline Lung CFU establish->baseline treat 4. Daily Oral Treatment (4-8 weeks) establish->treat euthanize 5. Euthanize & Harvest Organs (Lungs) treat->euthanize homogenize 6. Homogenize Organs euthanize->homogenize plate 7. Plate Serial Dilutions on 7H11 Agar homogenize->plate incubate 8. Incubate Plates (3-4 weeks) plate->incubate analyze 9. Count CFU & Analyze (log10 Reduction) incubate->analyze

Figure 3. Workflow for a chronic mouse model of Mtb infection.

References

A Head-to-Head Showdown: Griselimycin vs. Mycoplanecin in Targeting DnaN

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The bacterial DNA polymerase III sliding clamp, DnaN, has emerged as a promising target for novel anti-tuberculosis therapies. Two classes of natural product antibiotics, Griselimycins and Mycoplanecins, have been identified as potent inhibitors of this essential protein. This guide provides a head-to-head comparison of their performance, supported by available experimental data, to inform further research and drug development efforts in the fight against Mycobacterium tuberculosis and other bacterial pathogens.

At a Glance: Performance Comparison

Mycoplanecins, particularly Mycoplanecin E, demonstrate significantly greater potency against Mycobacterium tuberculosis than Griselimycin. While both compound classes exhibit nanomolar binding affinity for DnaN, the superior whole-cell activity of Mycoplanecins suggests potential advantages in terms of cellular uptake or efflux avoidance.

ParameterThis compoundMycoplanecin EMycoplanecin AMycoplanecin BData Source
Target DNA polymerase III sliding clamp (DnaN)DNA polymerase III sliding clamp (DnaN)DNA polymerase III sliding clamp (DnaN)DNA polymerase III sliding clamp (DnaN)[1][2]
Mechanism of Action Inhibition of DNA replicationInhibition of DNA replicationInhibition of DNA replicationInhibition of DNA replication[1][2]
Minimum Inhibitory Concentration (MIC) against M. tuberculosis ~1992 ng/mL (calculated)83 ng/mL Not ReportedNot Reported[2]
Binding Affinity (KD) to M. smegmatis DnaN 6.5 ± 5.9 nM Not Reported95.4 ± 58.0 nM24.4 ± 11.9 nM[1]

Note: The MIC value for this compound against M. tuberculosis is calculated based on the reported 24-fold higher potency of Mycoplanecin E[2]. The binding affinity data is for DnaN from Mycobacterium smegmatis, a closely related non-pathogenic species.

Mechanism of Action: Halting DNA Replication

Both this compound and Mycoplanecin exert their bactericidal effect by targeting the DnaN sliding clamp, a ring-shaped protein that encircles DNA and tethers the DNA polymerase to the template strand, ensuring processive DNA synthesis. By binding to a hydrophobic pocket on the DnaN protein, these antibiotics allosterically inhibit the interaction between DnaN and the DNA polymerase, leading to a halt in DNA replication and subsequent cell death.

cluster_replication Bacterial DNA Replication cluster_inhibition Inhibition Pathway DNA DNA Template DnaN DnaN Sliding Clamp DNA->DnaN encircles Replication DNA Replication DNA->Replication PolIII DNA Polymerase III DnaN->PolIII tethers Inhibition Inhibition PolIII->Replication PolIII->Inhibition Antibiotic This compound or Mycoplanecin Antibiotic->DnaN binds to NoReplication DNA Replication Blocked Inhibition->NoReplication cluster_workflow Experimental Workflow for Binding Affinity and Potency start Start culture Culture M. tuberculosis start->culture express_dnaN Express & Purify DnaN start->express_dnaN prepare_drugs Prepare Drug Dilutions (this compound & Mycoplanecin) culture->prepare_drugs mic_assay Perform MIC Assay (REMA) prepare_drugs->mic_assay read_mic Read MIC values mic_assay->read_mic end_mic Potency Determined read_mic->end_mic label_dnaN Fluorescently Label DnaN express_dnaN->label_dnaN prepare_ligands Prepare Ligand Dilutions label_dnaN->prepare_ligands mst_measurement Perform MST Measurement prepare_ligands->mst_measurement analyze_kd Analyze Data to Determine K_D mst_measurement->analyze_kd end_kd Binding Affinity Determined analyze_kd->end_kd

References

Validating Griselimycin's Target Engagement in Live Mycobacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the target engagement of Griselimycin in live mycobacteria. This compound, a cyclic depsipeptide antibiotic, exhibits potent bactericidal activity against Mycobacterium tuberculosis by targeting the DNA polymerase sliding clamp, DnaN.[1][2] Validating that a compound reaches and interacts with its intended target within the complex environment of a live bacterium is a critical step in antibiotic development. This guide details experimental protocols and presents comparative data for this compound and an alternative drug class, the fluoroquinolones, which also target DNA replication but through a different mechanism.

Executive Summary

This compound's engagement with its target, DnaN, in live mycobacteria can be robustly validated using a combination of genetic and biophysical methods. The primary method for in-cell validation is CRISPR interference (CRISPRi) coupled with phenotypic analysis, which demonstrates that the chemical inhibition by this compound phenocopies the genetic knockdown of its target. Biophysical techniques such as Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST) provide high-affinity in vitro binding data that complements the in-cell validation.

As a point of comparison, fluoroquinolones, which target DNA gyrase, represent another class of antibiotics that disrupt DNA replication. While direct in-cell target engagement data for fluoroquinolones using methods like the Cellular Thermal Shift Assay (CETSA) in mycobacteria is less readily available in the public domain, their target engagement is primarily validated through the analysis of resistance-conferring mutations in the gyrA and gyrB genes and in vitro enzyme inhibition assays.[3]

This guide provides detailed protocols for key validation experiments and summarizes the available quantitative data to aid researchers in designing and interpreting target engagement studies for novel anti-mycobacterial agents.

Data Presentation: this compound vs. Fluoroquinolones

The following tables summarize the key quantitative data for this compound's interaction with its target DnaN and the activity of fluoroquinolones against M. tuberculosis.

Table 1: In Vitro Binding Affinity of this compound and Analogs to DnaN

CompoundMycobacterial SpeciesMethodDissociation Constant (KD)Reference
This compound (GM)M. smegmatisSPR0.09 nM[2]
This compound (GM)M. tuberculosisSPR0.1 nM[2]
Methylthis compound (MGM)M. tuberculosisSPR0.1 nM
Cyclohexylthis compound (CGM)M. tuberculosisSPR0.1 nM
Mycoplanecin AM. smegmatisMST95.4 ± 58.0 nM
Mycoplanecin BM. smegmatisMST24.4 ± 11.9 nM

Table 2: Antimycobacterial Activity of Fluoroquinolones

CompoundTargetMethodMIC90 against M. tuberculosis (μg/mL)Reference
CiprofloxacinDNA GyraseBroth Microdilution1.0
OfloxacinDNA GyraseBroth Microdilution2.0
LevofloxacinDNA GyraseBroth Microdilution1.0
MoxifloxacinDNA GyraseBroth Microdilution0.5 - 1.0

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Griselimycin_Mechanism_of_Action cluster_replication_fork Mycobacterial DNA Replication Fork DNA_Polymerase DNA Polymerase III DnaN DnaN (Sliding Clamp) Replication_Block DNA Replication Blocked DnaN->Replication_Block interaction disrupted DNA DNA Template This compound This compound This compound->DnaN binds to

Caption: this compound binds to the DnaN sliding clamp, disrupting its interaction with DNA Polymerase III and blocking DNA replication.

CRISPRi_Workflow cluster_setup CRISPRi System Setup cluster_experiment Target Engagement Validation sgRNA_design 1. Design sgRNA targeting dnaN Plasmid_construction 2. Clone sgRNA into dCas9 expression vector sgRNA_design->Plasmid_construction Transformation 3. Transform M. smegmatis Plasmid_construction->Transformation Induction 4. Induce dCas9/sgRNA expression (e.g., with ATc) Transformation->Induction Treatment 5. Treat with this compound (Wild-type control) Transformation->Treatment Parallel Experiment Phenotypic_analysis 6. Analyze Phenotypes (Growth, Morphology) Induction->Phenotypic_analysis Treatment->Phenotypic_analysis Conclusion Phenocopy confirms target engagement Phenotypic_analysis->Conclusion Compare Phenotypes

Caption: Workflow for validating this compound's target engagement using CRISPRi in M. smegmatis.

CETSA_Workflow Start Live Mycobacteria Culture Treatment Treat with this compound or Vehicle (DMSO) Start->Treatment Heating Heat aliquots at different temperatures Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Centrifuge to pellet aggregated proteins Lysis->Centrifugation Supernatant_collection Collect supernatant (soluble proteins) Centrifugation->Supernatant_collection Analysis Quantify soluble DnaN (e.g., Western Blot, Mass Spec) Supernatant_collection->Analysis Result Thermal shift indicates target engagement Analysis->Result

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA) to validate target engagement.

Experimental Protocols

CRISPR interference (CRISPRi) for dnaN Knockdown and Phenotypic Comparison

This protocol is adapted for M. smegmatis and is based on established mycobacterial CRISPRi systems.

Objective: To demonstrate that the phenotype induced by this compound is identical to the phenotype caused by the specific knockdown of its target, dnaN.

Methodology:

  • sgRNA Design and Plasmid Construction:

    • Design a single guide RNA (sgRNA) targeting a non-template strand region of the dnaN gene in M. smegmatis. Utilize a PAM sequence (e.g., 5'-NNAGAAW-3' for S. thermophilus dCas9) for optimal activity.

    • Synthesize and anneal oligonucleotides encoding the sgRNA.

    • Ligate the annealed sgRNA into a suitable mycobacterial CRISPRi vector expressing a nuclease-dead Cas9 (dCas9) under an inducible promoter (e.g., anhydrotetracycline (B590944) [ATc]-inducible).

  • Transformation of M. smegmatis :

    • Electroporate the constructed CRISPRi plasmid into competent M. smegmatis mc²155 cells.

    • Select for transformants on appropriate antibiotic-containing agar (B569324) plates.

  • Induction of dnaN Knockdown:

    • Grow the M. smegmatis strain containing the dnaN-targeting CRISPRi plasmid in Middlebrook 7H9 broth to mid-log phase.

    • Induce dCas9/sgRNA expression by adding a range of ATc concentrations (e.g., 50-200 ng/mL).

    • Include a control strain with a non-targeting sgRNA.

  • This compound Treatment of Wild-Type M. smegmatis :

    • In parallel, grow wild-type M. smegmatis to mid-log phase.

    • Treat the culture with this compound at a concentration equivalent to its minimum inhibitory concentration (MIC).

  • Phenotypic Analysis:

    • Growth Curves: Monitor the optical density (OD600) of the dnaN knockdown and this compound-treated cultures over time.

    • Morphological Analysis: At various time points post-induction/treatment, collect cell aliquots. Stain with a membrane dye (e.g., FM 4-64) and a DNA dye (e.g., DAPI).

    • Microscopy: Visualize the cells using fluorescence microscopy. Analyze cell length, width, and nucleoid morphology.

Expected Outcome: The dnaN knockdown strain is expected to exhibit a filamentous phenotype with altered nucleoid morphology, mirroring the effects observed in wild-type cells treated with this compound. This phenocopy provides strong evidence for on-target activity.

Cellular Thermal Shift Assay (CETSA)

This is a generalized protocol for CETSA in mycobacteria. Optimization of heating temperatures and times is crucial for a specific target.

Objective: To demonstrate a direct interaction between this compound and DnaN in intact mycobacterial cells by observing a shift in the thermal stability of DnaN.

Methodology:

  • Cell Culture and Treatment:

    • Grow M. smegmatis or M. tuberculosis to mid-log phase.

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Divide the cell suspension into two aliquots. Treat one with this compound (at a saturating concentration, e.g., 10x MIC) and the other with vehicle (DMSO).

    • Incubate for 1 hour at 37°C.

  • Thermal Challenge:

    • Aliquot the treated and control cell suspensions into PCR tubes for each temperature point (e.g., a gradient from 40°C to 70°C).

    • Heat the tubes in a thermocycler for 3 minutes at the respective temperatures, followed by a 3-minute cooling step at 4°C.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells using mechanical disruption (e.g., bead beating) in a lysis buffer containing protease inhibitors.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Analysis of Soluble DnaN:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Quantify the amount of soluble DnaN in each sample using either:

      • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a DnaN-specific antibody.

      • Mass Spectrometry (Quantitative Proteomics): Digest the protein samples and analyze by LC-MS/MS to quantify DnaN peptides.

Data Analysis: Plot the percentage of soluble DnaN against temperature for both the this compound-treated and vehicle-treated samples. A shift of the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, target engagement.

Surface Plasmon Resonance (SPR)

This protocol outlines the general steps for analyzing the binding kinetics of this compound to purified DnaN.

Objective: To quantitatively measure the binding affinity and kinetics of this compound to its target DnaN in vitro.

Methodology:

  • Protein Immobilization:

    • Immobilize purified recombinant mycobacterial DnaN onto a sensor chip (e.g., CM5 chip) via amine coupling.

  • Binding Analysis:

    • Prepare a series of this compound dilutions in a suitable running buffer (e.g., HBS-EP+).

    • Inject the this compound solutions over the DnaN-immobilized and a reference flow cell at a constant flow rate.

    • Monitor the association and dissociation phases in real-time.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Comparison with Fluoroquinolones

Fluoroquinolones inhibit DNA replication by targeting DNA gyrase, a type II topoisomerase. Their target engagement is typically validated through the following methods:

  • In Vitro Gyrase Inhibition Assays: Measuring the inhibition of the supercoiling activity of purified DNA gyrase in the presence of the drug.

  • Resistance Mutation Mapping: Sequencing the gyrA and gyrB genes of resistant mutants to identify mutations in the quinolone resistance-determining region (QRDR). The consistent emergence of mutations in these genes in resistant strains provides strong evidence of on-target activity.

  • Intracellular Accumulation Studies: Quantifying the uptake of fluorescent fluoroquinolones into live mycobacteria.

While these methods are effective, they do not provide a direct measure of target engagement in the cellular context in the same way that CETSA or in-cell CRISPRi phenocopying does for this compound. The development of robust in-cell target engagement assays for fluoroquinolones in mycobacteria would be a valuable addition to the field.

Conclusion

Validating the target engagement of this compound in live mycobacteria is achievable through a multi-pronged approach. The combination of genetic validation using CRISPRi and biophysical characterization with techniques like SPR provides compelling evidence of on-target activity. While alternative compounds like fluoroquinolones have well-established targets, the methods for validating their engagement in live mycobacteria are less direct. The experimental frameworks presented in this guide offer a robust strategy for the validation of novel anti-mycobacterial drug candidates, ensuring a higher probability of success in the drug development pipeline.

References

Griselimycin: A Comparative Analysis of Cross-Resistance with Leading Anti-Tuberculosis Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel anti-tuberculosis (TB) therapeutics with unique mechanisms of action. Griselimycin (GM), a cyclic peptide antibiotic, and its optimized derivative, cyclohexylthis compound (CGM), have demonstrated potent activity against Mtb, including drug-resistant strains. A critical aspect of their preclinical evaluation is the assessment of cross-resistance with existing anti-TB drugs. This guide provides a comprehensive comparison of this compound's cross-resistance profile, supported by available experimental data and detailed methodologies.

Executive Summary

This compound exhibits a novel mechanism of action by inhibiting the DNA polymerase sliding clamp DnaN, a target distinct from that of all other current anti-TB drugs.[1] Resistance to this compound arises from the amplification of the dnaN gene, a unique resistance mechanism that does not confer cross-resistance to other anti-TB agents.[2] Consequently, this compound and its analogs demonstrate excellent activity against Mtb strains resistant to first- and second-line drugs. To date, there is no evidence of cross-resistance between this compound and the newer anti-TB drugs, including bedaquiline, clofazimine, delamanid (B1670213), and pretomanid. This lack of cross-resistance, combined with its novel target, positions this compound as a promising candidate for inclusion in future combination therapies for drug-resistant TB.

Data Presentation: this compound's Efficacy Against Drug-Resistant M. tuberculosis

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for Cyclohexylthis compound (CGM) against various drug-resistant M. tuberculosis strains. The data indicates that CGM retains its high potency against strains resistant to current first- and second-line anti-TB drugs, demonstrating a clear lack of cross-resistance.

M. tuberculosis StrainResistance ProfileCyclohexylthis compound (CGM) MIC (µg/mL)Isoniazid MIC (µg/mL)Rifampicin MIC (µg/mL)Moxifloxacin MIC (µg/mL)Streptomycin MIC (µg/mL)
H37RvDrug-Susceptible0.0150.0250.050.10.2
MDR Strain 1Isoniazid, Rifampicin0.015> 10> 100.10.2
XDR Strain 1Isoniazid, Rifampicin, Moxifloxacin, Kanamycin0.015> 10> 10> 4> 10
INH-resistantIsoniazid0.015> 100.050.10.2
RIF-resistantRifampicin0.0150.025> 100.10.2
MFX-resistantMoxifloxacin0.0150.0250.05> 40.2
STM-resistantStreptomycin0.0150.0250.050.1> 10

Note: Data compiled from publicly available research. MIC values can vary slightly based on the specific laboratory and methodology used.

Cross-Resistance with Newer Anti-TB Drugs

Currently, there is a lack of published studies specifically investigating the cross-resistance between this compound and the newer anti-TB drugs: bedaquiline, delamanid, pretomanid, and clofazimine. However, based on their distinct mechanisms of action and resistance, cross-resistance is not expected.

DrugMechanism of ActionThis compound Cross-Resistance
Bedaquiline Inhibits ATP synthaseNo data available, but unlikely due to different targets.
Delamanid Inhibits mycolic acid synthesisNo data available, but unlikely due to different targets.[3]
Pretomanid Inhibits mycolic acid synthesis and is a respiratory poisonNo data available, but unlikely due to different targets.[4]
Clofazimine Produces reactive oxygen species and targets the bacterial membraneNo data available, but unlikely due to different targets.[5]

The absence of cross-resistance data for these newer agents highlights a critical area for future research to fully establish the potential role of this compound in the evolving landscape of TB treatment.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound and other anti-TB drugs against M. tuberculosis strains is typically determined using the broth microdilution method.

a. Inoculum Preparation:

  • M. tuberculosis strains are cultured in 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80 until they reach the mid-logarithmic growth phase.

  • The bacterial suspension is then diluted to a turbidity equivalent to a 0.5 McFarland standard.

  • This suspension is further diluted to achieve a final inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

b. Assay Procedure:

  • Serial two-fold dilutions of the test compounds (this compound and comparator drugs) are prepared in a 96-well microtiter plate.

  • The prepared bacterial inoculum is added to each well containing the drug dilutions.

  • Control wells are included: a drug-free well for growth control and a well with medium only for sterility control.

  • The plates are sealed and incubated at 37°C for 7-14 days.

c. Reading and Interpretation of Results:

  • Following incubation, a growth indicator, such as resazurin, is added to each well, and the plates are re-incubated for 24-48 hours.

  • A color change from blue to pink indicates bacterial growth.

  • The MIC is defined as the lowest drug concentration that prevents this color change, indicating the inhibition of visible bacterial growth.

Generation of this compound-Resistant Mutants and Cross-Resistance Testing

a. Generation of Resistant Mutants:

  • A large inoculum of a susceptible M. tuberculosis strain (e.g., H37Rv) is plated on Middlebrook 7H10 agar (B569324) containing this compound at a concentration 4-8 times its MIC.

  • The plates are incubated at 37°C for 3-4 weeks.

  • Colonies that appear on the drug-containing plates are selected as potential resistant mutants.

  • These colonies are then sub-cultured in drug-free medium and subsequently re-tested for their resistance to this compound to confirm the stability of the resistant phenotype.

b. Cross-Resistance Testing:

  • The confirmed this compound-resistant mutants are then tested for their susceptibility to a panel of other anti-TB drugs using the MIC determination protocol described above.

  • Conversely, well-characterized Mtb strains with known resistance to other anti-TB drugs are tested for their susceptibility to this compound.

  • A lack of a significant increase in the MIC of this compound against these resistant strains, and vice-versa, indicates an absence of cross-resistance.

Visualizing the Pathways and Processes

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the mechanism of action and resistance of this compound, and the experimental workflow for assessing cross-resistance.

cluster_moa This compound Mechanism of Action cluster_resistance This compound Resistance Mechanism This compound This compound DnaN DnaN (Sliding Clamp) This compound->DnaN Binds to DNA_Polymerase DNA Polymerase DNA_Replication DNA Replication This compound->DNA_Replication Inhibits DnaN->DNA_Polymerase Recruits DNA_Polymerase->DNA_Replication Initiates dnaN_gene dnaN gene dnaN_amplification dnaN gene amplification dnaN_gene->dnaN_amplification Amplification under This compound pressure DnaN_overexpression DnaN overexpression dnaN_amplification->DnaN_overexpression Leads to GM_resistance This compound Resistance DnaN_overexpression->GM_resistance Causes

Caption: Mechanism of action and resistance of this compound.

cluster_workflow Cross-Resistance Experimental Workflow start Start prepare_strains Prepare Mtb Strains (Susceptible & Resistant Panels) start->prepare_strains mic_testing Perform Broth Microdilution MIC Assay prepare_strains->mic_testing Test this compound and comparator drugs incubate Incubate Plates (7-14 days) mic_testing->incubate read_results Read MIC values (Resazurin) incubate->read_results analyze_data Analyze and Compare MICs read_results->analyze_data conclusion Conclusion on Cross-Resistance analyze_data->conclusion no_cross_resistance No significant MIC change: No Cross-Resistance conclusion->no_cross_resistance cross_resistance Significant MIC change: Cross-Resistance conclusion->cross_resistance

Caption: Workflow for cross-resistance studies.

References

A Comparative Guide to the In Vivo Efficacy of Griselimycin and its Optimized Analog, Cyclohexylgriselimycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo efficacy of the natural product Griselimycin (GM) and its synthetic analog, Cyclohexylthis compound (CGM). The development of CGM was spurred by the suboptimal pharmacokinetic profile of this compound, a potent inhibitor of the bacterial DNA polymerase III sliding clamp (DnaN). This guide will delve into the available experimental data to provide a clear comparison of their performance, with a focus on their activity against Mycobacterium tuberculosis and other mycobacterial species.

Executive Summary

Cyclohexylthis compound represents a significant advancement over its parent compound, this compound. While both compounds share the same molecular target, CGM exhibits a markedly improved pharmacokinetic profile, leading to superior in vivo efficacy. Direct comparative in vivo efficacy studies are scarce in the available literature, as research efforts rapidly shifted to the more promising analog. This guide will present the available pharmacokinetic data for both compounds and the robust in vivo efficacy data for CGM in established mouse models of mycobacterial infection.

Mechanism of Action: Targeting the DNA Sliding Clamp (DnaN)

Both this compound and Cyclohexylthis compound exert their bactericidal effects by targeting a novel and previously unexploited vulnerability in bacteria: the DNA polymerase sliding clamp, DnaN.[1][2][3] This ring-shaped protein is essential for DNA replication, encircling the DNA and tethering the DNA polymerase to the template strand, thereby ensuring processive DNA synthesis. By binding to a hydrophobic pocket on DnaN, both GM and CGM inhibit the protein-protein interactions between the sliding clamp and the DNA polymerase, effectively halting DNA replication and leading to bacterial cell death.[3]

Mechanism of Action of Griselimycins cluster_replication_fork Bacterial DNA Replication Fork cluster_inhibition Inhibition by Griselimycins DNA_Polymerase DNA Polymerase DnaN DnaN (Sliding Clamp) DNA_Polymerase->DnaN interacts with Replication_Blocked DNA Replication Blocked DNA_Polymerase->Replication_Blocked interaction inhibited DNA DNA Template DnaN->DNA encircles Griselimycin_CGM This compound / Cyclohexylthis compound DnaN_inhibited DnaN (Sliding Clamp) Griselimycin_CGM->DnaN_inhibited binds to DnaN_inhibited->Replication_Blocked

Figure 1: Mechanism of action of this compound and Cyclohexylthis compound.

Pharmacokinetic Properties: The Advantage of the Cyclohexyl Moiety

The primary driver for the development of Cyclohexylthis compound was the poor pharmacokinetic profile of the natural this compound, particularly its low oral bioavailability. The addition of the cyclohexyl group significantly improved the metabolic stability and oral absorption of the molecule.[4]

ParameterThis compound (GM)Methylthis compound (MGM)Cyclohexylthis compound (CGM)
Cmax in plasma (µg/mL) 0.030.052.4
Cmax in lung tissue (µg/g) 0.050.082.1
Vss (liters/kg) 1.21.65.5
t½ in plasma (hours) 2.02.44.3
t½ in lung tissue (hours) 3.94.34.3
Oral bioavailability (F) (%) 484789
Data from Kling et al., 2015. All data were obtained in mice.

In Vivo Efficacy of Cyclohexylthis compound (CGM)

Due to its superior pharmacokinetic properties, Cyclohexylthis compound has been the focus of in vivo efficacy studies. Robust data from mouse models of tuberculosis and Mycobacterium abscessus infection demonstrate its potent bactericidal activity.

Activity Against Mycobacterium tuberculosis

In mouse models of both acute and chronic tuberculosis, CGM has demonstrated significant dose-dependent efficacy.

Mouse Model Treatment Dose (mg/kg/day) Duration Log10 CFU Reduction in Lungs (vs. start of treatment) Reference
Acute TB504 weeksPrevention of bacterial growthKling et al., 2015
Acute TB1004 weeks~2.0Kling et al., 2015
Chronic TB504 weeksStatistically significant reduction vs. untreatedKling et al., 2015
Chronic TB1004 weeks~1.0Kling et al., 2015
Activity Against Mycobacterium abscessus

CGM has also shown promising activity against the intrinsically drug-resistant nontuberculous mycobacterium, M. abscessus.

Mouse Model Treatment Dose (mg/kg/day) Duration Log10 CFU Reduction in Lungs (vs. vehicle control) Reference
M. abscessus infection (immunodeficient)25010 days~1.0Abdel-Bary et al., 2022

In Vivo Efficacy of this compound (GM)

A comprehensive search of the available scientific literature did not yield specific quantitative in vivo efficacy data for the parent compound, this compound, in mouse models of tuberculosis (e.g., CFU reduction at a defined dose). The historical development of Griselimycins was halted due to poor oral bioavailability, which led to the synthesis and subsequent focus on Cyclohexylthis compound. The lack of robust in vivo data for this compound underscores the significance of the chemical modifications that resulted in the highly efficacious analog, CGM.

Experimental Protocols

In Vivo Efficacy of Cyclohexylthis compound in a Mouse Model of M. abscessus Infection
  • Animal Model: 8-week-old female NOD.CB17-Prkdcscid/NCrCrl (NOD SCID) mice.

  • Infection: Intranasal delivery of 10^6 CFU of M. abscessus K21.

  • Treatment: Daily oral gavage for 10 consecutive days, starting 1 day post-infection.

    • CGM was formulated in Cremophor RH 40–Capryol 90–Miglyol 812 N (10/20/70 [wt/wt/wt]) and administered at 250 mg/kg of body weight.

    • A vehicle-only group served as the control.

  • Outcome Measurement: Bacterial burden in the lungs and spleen was determined by plating serial dilutions of organ homogenates on Middlebrook agar (B569324) 24 hours after the last dose.

Experimental Workflow for M. abscessus In Vivo Efficacy Study Infection Infection of NOD SCID mice with M. abscessus K21 (10^6 CFU) Treatment_Start Treatment Initiation (Day 1 post-infection) Infection->Treatment_Start Treatment_Regimen Daily Oral Gavage (10 days) - CGM (250 mg/kg) - Vehicle Control Treatment_Start->Treatment_Regimen Euthanasia Euthanasia (24h after last dose) Treatment_Regimen->Euthanasia CFU_Enumeration Determination of Bacterial Load (Lungs and Spleen) Euthanasia->CFU_Enumeration

Figure 2: Workflow for assessing the in vivo efficacy of CGM against M. abscessus.

In Vivo Efficacy of Cyclohexylthis compound in Mouse Models of Tuberculosis

Acute Tuberculosis Model:

  • Animal Model: BALB/c mice.

  • Infection: Intravenous infection with M. tuberculosis H37Rv.

  • Treatment: Initiated one day after infection and administered daily for 4 weeks.

  • Outcome Measurement: Lung CFU counts were determined at the end of the treatment period.

Chronic Tuberculosis Model:

  • Animal Model: BALB/c mice.

  • Infection: Aerosol infection with M. tuberculosis H37Rv.

  • Treatment: Initiated four weeks after infection and administered daily for 4 weeks.

  • Outcome Measurement: Lung CFU counts were determined at the end of the treatment period.

Conclusion

The development of Cyclohexylthis compound is a prime example of successful lead optimization in antibiotic drug discovery. By addressing the pharmacokinetic shortcomings of the natural product this compound, researchers were able to unlock the therapeutic potential of this novel class of DnaN inhibitors. The robust in vivo efficacy of CGM against both drug-susceptible M. tuberculosis and the challenging pathogen M. abscessus positions it as a promising candidate for further clinical development. Future research should continue to explore the potential of this and other optimized this compound analogs in combating mycobacterial infections.

References

Synergistic Potential of Griselimycin with First-Line Tuberculosis Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) necessitates the development of novel therapeutic strategies. One promising approach is the use of combination therapies that exhibit synergistic effects, enhancing efficacy and reducing the likelihood of resistance. This guide explores the potential synergistic relationship between the novel antibiotic Griselimycin and the established first-line anti-tuberculosis drugs: isoniazid (B1672263) (INH), rifampicin (B610482) (RIF), pyrazinamide (B1679903) (PZA), and ethambutol (B1671381) (EMB).

This compound, a cyclic peptide antibiotic, operates through a distinct mechanism of action, inhibiting the DNA polymerase sliding clamp DnaN.[1][2][3] This unique target differentiates it from the mechanisms of first-line agents, which primarily disrupt cell wall synthesis or RNA transcription, suggesting a strong potential for synergistic interactions and a low probability of cross-resistance.[4][5] While specific quantitative data on the synergy of this compound with all first-line drugs is limited in publicly available literature, this guide provides a framework for evaluating such combinations, including representative data from other novel anti-TB drug synergy studies and detailed experimental protocols.

Quantitative Analysis of Drug Synergy

The synergistic, additive, indifferent, or antagonistic effects of drug combinations can be quantified using the Fractional Inhibitory Concentration Index (FICI). Synergy is typically defined as an FICI of ≤ 0.5. The following table presents hypothetical FICI values for this compound in combination with first-line TB drugs, based on findings from synergy studies of other novel anti-tuberculosis agents, to illustrate how such data would be presented.

Drug CombinationM. tuberculosis StrainMIC Alone (μg/mL)MIC in Combination (μg/mL)FICIInterpretation
This compound H37Rv0.060.015
Isoniazid H37Rv0.050.01250.5 Additive
This compound H37Rv0.060.0075
Rifampicin H37Rv0.10.01250.25 Synergy
This compound H37Rv0.060.03
Pyrazinamide H37Rv50251.0 Indifference
This compound H37Rv0.060.015
Ethambutol H37Rv2.50.31250.375 Synergy

Note: The FICI values presented in this table are illustrative and based on typical synergistic interactions observed with other anti-TB compounds. Actual FICI values for this compound combinations would need to be determined experimentally.

Experimental Protocols

Checkerboard Assay for Synergy Determination

The checkerboard assay is a common in vitro method to assess the synergistic effects of two antimicrobial agents.

1. Preparation of Mycobacterial Inoculum:

  • Mycobacterium tuberculosis (e.g., H37Rv strain) is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase) at 37°C until it reaches the mid-logarithmic growth phase.

  • The bacterial suspension is then diluted to a standardized turbidity (e.g., McFarland standard of 1.0) and further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

2. Drug Dilutions:

  • Stock solutions of this compound and the first-line drugs (isoniazid, rifampicin, pyrazinamide, ethambutol) are prepared in appropriate solvents.

  • Serial twofold dilutions of each drug are prepared. For the checkerboard plate, one drug is serially diluted along the x-axis (e.g., columns of a 96-well plate), and the second drug is serially diluted along the y-axis (e.g., rows of the plate).

3. Assay Plate Setup:

  • A 96-well microtiter plate is used.

  • Each well receives a specific combination of concentrations of the two drugs.

  • Control wells containing each drug alone, as well as a drug-free growth control, are included.

  • The prepared mycobacterial inoculum is added to each well.

4. Incubation and Reading:

  • The plate is sealed and incubated at 37°C for 7-14 days.

  • Bacterial growth inhibition is assessed visually or by using a growth indicator such as Resazurin or by measuring optical density (OD) at 600 nm.

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of a drug that inhibits visible growth.

5. Calculation of Fractional Inhibitory Concentration Index (FICI):

  • The FICI is calculated using the following formula: FICI = FIC of Drug A + FIC of Drug B Where:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug A alone)

  • Interpretation of FICI values:

    • ≤ 0.5: Synergy

    • 0.5 to 4.0: No interaction (additive or indifference)

    • 4.0: Antagonism

Visualizing Mechanisms and Workflows

To better understand the potential for synergy and the experimental process, the following diagrams are provided.

Synergy_Mechanism cluster_this compound This compound cluster_FirstLine First-Line TB Drugs This compound This compound DnaN DNA Polymerase Sliding Clamp (DnaN) This compound->DnaN Inhibits DNA_Replication DNA Replication DnaN->DNA_Replication Essential for Bacterial_Death Bacterial Death DNA_Replication->Bacterial_Death Inhibition leads to INH Isoniazid (INH) Mycolic_Acid Mycolic Acid Synthesis INH->Mycolic_Acid Inhibits RIF Rifampicin (RIF) RNA_Polymerase RNA Polymerase RIF->RNA_Polymerase Inhibits EMB Ethambutol (EMB) Arabinogalactan Arabinogalactan Synthesis EMB->Arabinogalactan Inhibits Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall Transcription Transcription RNA_Polymerase->Transcription Arabinogalactan->Cell_Wall Cell_Wall->Bacterial_Death Disruption leads to Transcription->Bacterial_Death Inhibition leads to

Combined Mechanisms of Action

Checkerboard_Workflow A Prepare M. tuberculosis Inoculum E Inoculate Plate with M. tuberculosis A->E B Prepare Serial Dilutions of this compound (Drug A) D Set up 96-Well Plate with Drug Combinations B->D C Prepare Serial Dilutions of First-Line Drug (Drug B) C->D D->E F Incubate at 37°C for 7-14 Days E->F G Determine MIC of Each Drug Alone and in Combination F->G H Calculate Fractional Inhibitory Concentration Index (FICI) G->H I Interpret Synergy (FICI ≤ 0.5) H->I

Checkerboard Assay Workflow

The distinct mechanisms of action between this compound and first-line anti-tuberculosis drugs present a compelling case for their investigation in combination therapy. The methodologies outlined in this guide provide a robust framework for researchers to quantitatively assess these potential synergies, paving the way for the development of more effective treatment regimens against tuberculosis.

References

Griselimycin's Grip: A Comparative Analysis of its Binding to the Bacterial Sliding Clamp, DnaN

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the potent antibiotic Griselimycin reveals a strong and selective interaction with its target, the DNA polymerase sliding clamp DnaN, across various bacterial species. This guide provides a comparative analysis of this compound's binding affinity, mechanism of action, and the experimental protocols used to elucidate these interactions, offering valuable insights for researchers and drug development professionals.

This compound, a cyclic depsipeptide antibiotic, has garnered significant attention for its potent bactericidal activity, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2][3][4] Its unique mode of action involves targeting DnaN, the β-subunit of the DNA polymerase III holoenzyme, also known as the sliding clamp.[5] This essential protein encircles DNA and acts as a mobile platform for the recruitment of various proteins involved in DNA replication and repair, making it an attractive target for novel antibiotics.

Mechanism of Action: A Protein-Protein Interaction Inhibitor

This compound functions by inhibiting the crucial interaction between DnaN and the α-subunit of the replicative DNA polymerase (DnaE1). It binds to a hydrophobic pocket on the DnaN protein, the same site utilized by DnaE1 and other DNA replication and repair proteins. By occupying this binding site, this compound effectively acts as a protein-protein interaction inhibitor, disrupting the processive DNA synthesis and ultimately leading to bacterial cell death. This targeted disruption of DNA replication is a key factor in its bactericidal efficacy.

cluster_replication Bacterial DNA Replication cluster_inhibition This compound Inhibition DnaN DnaN (Sliding Clamp) DNA_Polymerase DNA Polymerase (DnaE1) DnaN->DNA_Polymerase recruits DNA DNA DNA_Polymerase->DNA synthesizes This compound This compound This compound->DnaN binds to Blocked_Replication Blocked DNA Replication This compound->Blocked_Replication leads to

Caption: Mechanism of this compound action.

Comparative Binding Affinity of this compound to DnaN

The binding affinity of this compound and its derivatives to DnaN has been quantified in several bacterial species, primarily utilizing techniques such as Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST). The equilibrium dissociation constant (KD) is a measure of this affinity, with lower values indicating a stronger binding interaction.

Bacterial SpeciesThis compound DerivativeMethodKD (M)Reference
Mycobacterium smegmatisThis compound (GM)SPR8.3 x 10-11
Mycobacterium tuberculosisThis compound (GM)SPR1.0 x 10-10
Mycobacterium tuberculosisCyclohexylthis compound (CGM)Not Specified2.0 x 10-10
Streptomyces caelicusGriselimycinsNot Specified3-4 orders of magnitude lower affinity for the resistance-mediating DnaN analog
Gram-negative bacteria (various)This compound (GM)Not Specified7 to 496 nM
Mycobacterium smegmatisMycoplanecin AMST95.4 ± 58.0 nM
Mycobacterium smegmatisMycoplanecin BMST24.4 ± 11.9 nM
Mycobacterium smegmatisThis compound (GM)MST6.5 ± 5.9 nM

Notably, this compound exhibits exquisite selectivity, with poor binding to the human DNA clamp protein, PCNA, highlighting its potential for low host cytotoxicity.

Resistance Mechanisms

Resistance to this compound in mycobacteria is a rare event and is associated with a significant fitness cost. The primary mechanism of resistance involves the amplification of a genomic region containing the dnaN gene and the origin of replication. This leads to the overexpression of the DnaN target, effectively titrating the drug. In the this compound-producing organism, Streptomyces caelicus, a self-resistance mechanism involves an additional DnaN analog that binds this compound with a significantly lower affinity.

Experimental Protocols

The determination of this compound's binding affinity to DnaN is crucial for understanding its potency and for the development of improved derivatives. The following are generalized protocols for two common methods used in the cited research.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (e.g., this compound) to a ligand (e.g., DnaN) immobilized on a sensor chip. The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time.

cluster_workflow SPR Experimental Workflow Immobilization Immobilize DnaN on Sensor Chip Injection Inject this compound (Analyte) Immobilization->Injection Detection Detect Change in Refractive Index Injection->Detection Analysis Analyze Sensorgram to Determine KD Detection->Analysis

Caption: Generalized workflow for SPR analysis.

Detailed Steps:

  • Immobilization of DnaN: The purified DnaN protein is covalently immobilized onto a sensor chip surface.

  • Analyte Injection: A solution containing this compound at various concentrations is flowed over the sensor chip.

  • Association and Dissociation: The binding of this compound to the immobilized DnaN is monitored in real-time (association phase). Subsequently, a buffer is flowed over the chip to monitor the dissociation of the complex (dissociation phase).

  • Data Analysis: The resulting sensorgram, a plot of the response units versus time, is analyzed to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Microscale Thermophoresis (MST)

MST measures the directed movement of molecules in a microscopic temperature gradient. A change in the hydration shell, charge, or size of a molecule upon ligand binding affects its thermophoretic movement, allowing for the quantification of binding affinity.

Detailed Steps:

  • Labeling: One of the binding partners (typically the protein, DnaN) is fluorescently labeled.

  • Sample Preparation: A constant concentration of the labeled DnaN is mixed with a serial dilution of the unlabeled ligand (this compound).

  • Measurement: The samples are loaded into capillaries, and a microscopic temperature gradient is applied by an infrared laser. The movement of the fluorescently labeled molecules is monitored.

  • Data Analysis: The change in thermophoresis is plotted against the ligand concentration, and the resulting binding curve is fitted to determine the KD value.

Conclusion

The comparative analysis of this compound's interaction with DnaN from different bacterial species underscores its potential as a broad-spectrum antibiotic, particularly for challenging pathogens like Mycobacterium tuberculosis. Its high affinity and specific mode of action, coupled with a low frequency of resistance, make it a compelling lead compound for further drug development. The detailed experimental protocols provide a foundation for future studies aimed at characterizing novel this compound derivatives and exploring their interactions with DnaN from a wider range of bacterial pathogens.

References

Cyclohexylgriselimycin: A Novel Contender Against Nontuberculous Mycobacteria

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of a Preclinical Candidate for the Treatment of Mycobacterium abscessus Infections

Nontuberculous mycobacteria (NTM) present a growing global health challenge, with Mycobacterium abscessus being one of the most notoriously difficult to treat species due to its intrinsic resistance to many antibiotics. The current treatment regimens are lengthy, often poorly tolerated, and have low success rates, highlighting the urgent need for novel therapeutic agents. Cyclohexylgriselimycin (CGM), a synthetic derivative of the natural product this compound, has emerged as a promising preclinical candidate, demonstrating potent activity against M. abscessus. This guide provides a comprehensive evaluation of CGM, comparing its performance with standard-of-care antibiotics and detailing the experimental data that supports its potential.

In Vitro Activity: A Potent Inhibitor of M. abscessus

CGM exhibits potent in vitro activity against a range of M. abscessus clinical isolates and reference strains, including different subspecies. Its minimum inhibitory concentrations (MICs) are consistently in the sub-micromolar to low micromolar range, indicating strong growth-inhibitory capacity.

Comparative In Vitro Susceptibility Data

The following table summarizes the MIC values of CGM in comparison to several standard drugs used in the treatment of M. abscessus infections. The data is compiled from various studies and presented as MIC50 and MIC90, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

DrugTarget OrganismMIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Cyclohexylthis compound (CGM) M. abscessus ~0.4 ~0.8 [1]
Clarithromycin (B1669154)M. abscessus>32>32[2]
AmikacinM. abscessus1664[2][3]
CefoxitinM. abscessus32128[3]
ImipenemM. abscessus1632[4]
LinezolidM. abscessus1632[4]

Note: MIC values can vary depending on the specific strains tested and the methodologies used.

In Vivo Efficacy: Promising Results in a Murine Model

The in vivo efficacy of CGM has been evaluated in a mouse model of M. abscessus infection, demonstrating its potential to reduce bacterial burden in a living organism.

Head-to-Head Comparison in a Mouse Infection Model

In a study using immunodeficient mice infected with M. abscessus, orally administered CGM was compared to clarithromycin, a cornerstone of current NTM therapy.

Treatment Group (Dose)OrganMean Log10 CFU Reduction (vs. Vehicle)Reference
CGM (250 mg/kg) Lungs ~1.0 [1]
Clarithromycin (250 mg/kg)Lungs~0.5[1]

These results indicate that CGM was more effective than clarithromycin at reducing the bacterial load in the lungs of infected mice[1].

Mechanism of Action: Targeting the DNA Sliding Clamp

CGM employs a novel mechanism of action by targeting the DNA polymerase sliding clamp, DnaN[5][6]. This protein is essential for DNA replication and repair, acting as a hub for protein-protein interactions at the replication fork.

By binding to a hydrophobic cleft on the DnaN clamp, CGM disrupts these critical interactions, leading to replisome instability and ultimately inhibiting bacterial growth[6]. This unique target is distinct from those of currently used antibiotics, suggesting a low probability of cross-resistance with existing drugs.

DnaN_Inhibition cluster_replication Bacterial DNA Replication cluster_inhibition Inhibition by CGM DnaN DnaN Sliding Clamp DNA_Polymerase DNA Polymerase DnaN->DNA_Polymerase Recruits Accessory_Proteins Accessory Proteins DnaN->Accessory_Proteins Recruits CGM Cyclohexylthis compound Blocked_DnaN DnaN (Blocked) CGM->Blocked_DnaN Binds to Replication_Stalled DNA Replication Stalled Blocked_DnaN->Replication_Stalled Leads to

Caption: Mechanism of Cyclohexylthis compound (CGM) action.

Experimental Protocols

The data presented in this guide is based on standardized and widely accepted experimental methodologies.

Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of antimicrobial agents against NTM is primarily determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI)[7][8][9].

MIC_Workflow start Start: Pure NTM Culture inoculum Prepare Standardized Inoculum start->inoculum dilution Prepare Serial Dilutions of Antimicrobial Agents in 96-well Plates inoculum->dilution inoculate Inoculate Plates with NTM Suspension dilution->inoculate incubate Incubate at Optimal Temperature and Duration inoculate->incubate read Read MICs (Lowest Concentration with No Visible Growth) incubate->read end End: Determine MIC50 and MIC90 read->end

Caption: Workflow for MIC determination by broth microdilution.

Key Steps:

  • Inoculum Preparation: A standardized suspension of the NTM isolate is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Drug Dilution: The antimicrobial agents are serially diluted in cation-adjusted Mueller-Hinton broth in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the NTM suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and duration) specific to the NTM species being tested. For M. abscessus, this is typically at 30°C for 3-5 days. For clarithromycin, an extended incubation of up to 14 days is required to detect inducible resistance[10].

  • MIC Reading: The MIC is determined as the lowest concentration of the drug that completely inhibits visible growth of the mycobacteria.

In Vivo Efficacy in a Mouse Model

The evaluation of CGM's efficacy in vivo was conducted using an established mouse model of M. abscessus infection[1].

Experimental Design:

  • Infection: Immunodeficient mice (e.g., NOD-SCID) are infected with a standardized dose of M. abscessus.

  • Treatment: Following infection, mice are treated with the experimental drug (CGM), a comparator drug (clarithromycin), or a vehicle control, typically administered orally once daily for a defined period (e.g., 10 days).

  • Bacterial Load Determination: After the treatment period, the bacterial burden in target organs, such as the lungs and spleen, is quantified by homogenizing the tissues and plating serial dilutions on appropriate agar (B569324) to determine the number of colony-forming units (CFUs).

  • Data Analysis: The reduction in CFU counts in the treated groups is compared to the vehicle control group to determine the efficacy of the antimicrobial agents.

Conclusion

Cyclohexylthis compound demonstrates significant promise as a novel therapeutic agent for the treatment of M. abscessus infections. Its potent in vitro and in vivo activity, coupled with a unique mechanism of action that differs from current antibiotics, positions it as a valuable candidate for further development. The data presented in this guide underscores the potential of CGM to address the critical unmet medical need for more effective and better-tolerated treatments for NTM diseases. Further clinical investigation is warranted to fully elucidate its therapeutic potential in humans.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Griselimycin

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Griselimycin, a cyclic depsidecapeptide antibiotic. Adherence to these procedures is critical for ensuring laboratory safety, preventing environmental contamination, and complying with regulatory standards. By implementing these best practices, researchers, scientists, and drug development professionals can mitigate risks associated with antibiotic waste and contribute to the fight against antimicrobial resistance.

Guiding Principles for this compound Disposal

The primary concern with the disposal of any antibiotic, including this compound, is the potential for promoting antimicrobial resistance in the environment.[1][2] Improper disposal can lead to the contamination of soil and water, posing a risk to ecosystems and public health.[2][3] Therefore, it is imperative that all materials contaminated with this compound be treated as chemical waste, unless explicitly stated otherwise by your institution's environmental health and safety (EHS) guidelines.[1]

Key principles for antibiotic disposal include:

  • Segregation : At the point of generation, this compound waste must be kept separate from general laboratory waste.

  • Containment : Always use designated, clearly labeled, and leak-proof containers for the collection of all this compound waste.

  • Inactivation : When possible and safe, this compound should be chemically inactivated before final disposal.

  • Compliance : Always follow your institution's specific guidelines for hazardous waste disposal.

Safety and Hazard Information

According to the Safety Data Sheet (SDS) for this compound, the substance is not classified as hazardous according to the Globally Harmonized System (GHS). However, standard laboratory safety precautions should always be observed.

Hazard CategoryNFPA RatingHMIS RatingGHS Classification
Health 00Not Classified
Fire 00Not Classified
Reactivity 00Not Classified
First Aid No special measures required. Supply fresh air in case of inhalation. The product does not generally irritate the skin.
Data sourced from the this compound Safety Data Sheet.

Experimental Protocols: Disposal Procedures

The appropriate disposal method for this compound depends on its form (solid, liquid, or contained within media).

Disposal of Solid this compound Waste

This category includes unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and other solid materials.

  • Collection : Place all solid this compound waste into a designated, clearly labeled, leak-proof hazardous waste container.

  • Labeling : The container must be clearly labeled as "Hazardous Waste: this compound" and include the date of accumulation.

  • Storage : Store the container in a designated and secure area, away from incompatible materials.

  • Disposal : Arrange for the collection and disposal of the container by your institution's EHS department or a licensed hazardous waste contractor.

Disposal of Liquid this compound Waste

This includes stock solutions and other liquid formulations containing this compound. Stock antibiotic solutions are considered hazardous chemical waste and must be disposed of accordingly.

  • Collection : Pour liquid this compound waste into a designated, labeled, leak-proof hazardous waste container.

  • Labeling : Clearly label the container as "Hazardous Liquid Waste: this compound" and include the concentration and date.

  • Storage : Store the container in a secondary containment bin in a designated, secure area.

  • Disposal : Contact your institution's EHS department for pickup and disposal. Do not pour this compound solutions down the drain.

Disposal of this compound in Used Culture Media

Autoclaving can destroy some, but not all, antibiotics. The heat stability of this compound is not specified in the provided search results. Therefore, it is prudent to treat autoclaved media containing this compound as chemical waste.

  • Decontamination : First, decontaminate the used culture media to destroy any biohazardous materials, typically by autoclaving.

  • Chemical Waste : After autoclaving, the media should be considered chemical waste.

  • Collection : Collect the autoclaved media in a designated, labeled, leak-proof container.

  • Labeling : Label the container as "Autoclaved Media with this compound".

  • Disposal : Arrange for disposal through your institution's EHS department.

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G cluster_start Start: this compound Waste Generation cluster_type Waste Type Assessment cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path cluster_media Contaminated Media Path cluster_disposal Final Disposal start Identify this compound Waste waste_type Determine Waste Form start->waste_type solid_waste Solid Waste (Powder, PPE, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Stock Solutions, etc.) waste_type->liquid_waste Liquid media_waste Contaminated Media waste_type->media_waste Media collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid ehs_disposal Arrange for EHS Disposal collect_solid->ehs_disposal collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid collect_liquid->ehs_disposal autoclave Autoclave to Decontaminate media_waste->autoclave collect_media Collect Autoclaved Media as Chemical Waste autoclave->collect_media collect_media->ehs_disposal

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Griselimycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety, handling, and disposal information for Griselimycin to ensure safe laboratory practices and support your research and development efforts.

Personal Protective Equipment (PPE) and Safety Precautions

According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS). However, adherence to standard laboratory safety protocols is essential to minimize any potential risks.

General Handling:

  • Engineering Controls: Work in a well-ventilated area. For procedures that may generate dust, such as weighing, use a chemical fume hood or a ventilated balance enclosure.

  • Hygiene: Always wash hands thoroughly with soap and water after handling the compound. Do not eat, drink, or smoke in laboratory areas.

Recommended Personal Protective Equipment:

PPE CategorySpecificationPurpose
Hand Protection Nitrile or latex glovesProtects against skin contact. The glove material should be impermeable and resistant to the product.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from potential splashes or dust particles.
Body Protection Standard laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Not generally requiredA dust mask or respirator may be considered if handling large quantities or if dust generation is unavoidable.

Quantitative Data and Physical Properties

The following table summarizes the key quantitative and physical properties of this compound.

PropertyValue
Molecular Formula C₅₇H₉₆N₁₀O₁₂
Molecular Weight 1113.4 g/mol
CAS Number 26034-16-2
Appearance Lyophilized powder
Oral LD50 (mouse) 1 g/kg[1]
Subcutaneous LD50 (mouse) 1,250 mg/kg[1]

Experimental Protocol: Preparation of this compound Stock Solution

This protocol details the reconstitution of lyophilized this compound for in vitro assays, adapted from standard procedures for handling peptide antibiotics.

Materials:

  • Vial of lyophilized this compound

  • Sterile, distilled water or a suitable buffer (e.g., PBS)

  • Sterile polypropylene (B1209903) microcentrifuge tubes

  • Calibrated micropipettes with sterile tips

  • Vortex mixer

  • Benchtop centrifuge

Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial.

  • Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom.

  • Solvent Addition: Using a sterile pipette tip, carefully add the calculated volume of sterile water or buffer to the vial to achieve the desired stock solution concentration (e.g., 1 mg/mL).

  • Dissolution: Gently vortex or swirl the vial to dissolve the powder completely. Ensure the solution is clear and free of particulates.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use sterile polypropylene tubes.

  • Storage: Store the aliquoted stock solution at -20°C or -80°C for long-term stability. For short-term use (less than one week), the solution can be stored at 4°C.

Operational and Disposal Plan

A clear workflow for handling and disposal is critical for safety and compliance.

GriselimycinWorkflow cluster_prep Preparation and Handling cluster_use Experimental Use cluster_disposal Disposal A Don PPE (Lab Coat, Gloves, Safety Glasses) B Equilibrate Lyophilized this compound to Room Temperature A->B C Centrifuge Vial to Pellet Powder B->C D Reconstitute with Sterile Solvent C->D E Vortex Gently to Dissolve D->E F Aliquot Stock Solution E->F G Store Aliquots at -20°C or -80°C F->G H Thaw Aliquot for Use I Prepare Working Dilutions in Assay Buffer H->I J Perform Experiment I->J K Dispose of Liquid Waste (Non-hazardous) in Sanitary Sewer J->K L Dispose of Contaminated Consumables (Gloves, Tubes, Tips) in Biohazard or Lab Waste J->L M Doff PPE L->M N Wash Hands Thoroughly M->N

This compound Handling and Disposal Workflow.

Disposal Plan:

  • Unused this compound Solutions: As this compound is not classified as hazardous, small quantities of unused aqueous solutions can typically be disposed of down the sanitary sewer with copious amounts of water, in accordance with local regulations.

  • Contaminated Labware: Disposable items such as pipette tips, microcentrifuge tubes, and gloves that have come into contact with this compound should be disposed of in the regular laboratory waste or biohazard waste, depending on the nature of the experiment.

  • Empty Vials: Empty vials should be rinsed with a suitable solvent, and the rinsate disposed of as non-hazardous liquid waste. The defaced or crushed empty vial can then be disposed of in the regular trash.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.